Deoxyenterocin
説明
5-Deoxyenterocin has been reported in Streptomyces qinglanensis with data available.
Structure
3D Structure
特性
IUPAC Name |
(1S,2S,3S,6S,8R,9S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O9/c1-29-12-7-14(31-15(23)8-12)17-20(26)9-13-10-21(17,27)22(28,19(25)30-13)18(20)16(24)11-5-3-2-4-6-11/h2-8,13,17-18,26-28H,9-10H2,1H3/t13-,17-,18-,20-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKCEZMWSNDCMR-SAKMHLFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4CC2(C(C3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)[C@H]2[C@]3(C[C@H]4C[C@@]2([C@@]([C@H]3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Deoxyenterocin: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyenterocin, a polyketide natural product, is a key biosynthetic precursor to the potent antibiotic enterocin. Its complex, highly oxygenated tricyclic structure, featuring a 2-oxabicyclo[3.3.1]nonane skeleton, has made it a molecule of significant interest in natural product chemistry and antibiotic research. This technical guide provides a comprehensive overview of the chemical structure, total synthesis, and known biological activities of this compound, with a focus on its potential as an antibacterial agent.
Chemical Structure and Properties
This compound is a polyketide with the molecular formula C₂₂H₂₀O₉. Its systematic IUPAC name is (1R,3S,6R,7S,8R,9S)-3-benzoyl-1,8,9-trihydroxy-6-(4-methoxy-6-oxo-6H-pyran-2-yl)-2,4-dioxabicyclo[3.3.1]nonan-7-one. The molecule possesses a complex, highly oxygenated tricyclic core, which presents a significant challenge for synthetic chemists.
| Property | Value |
| Molecular Formula | C₂₂H₂₀O₉ |
| Molecular Weight | 428.39 g/mol |
| IUPAC Name | (1R,3S,6R,7S,8R,9S)-3-benzoyl-1,8,9-trihydroxy-6-(4-methoxy-6-oxo-6H-pyran-2-yl)-2,4-dioxabicyclo[3.3.1]nonan-7-one |
| PubChem CID | 10860551 |
| CAS Number | 108605-51-2 |
Total Synthesis of (-)-5-Deoxyenterocin
The first total synthesis of (-)-5-deoxyenterocin was a notable achievement in organic chemistry, providing a pathway to access this complex molecule for further study.[1][2][3] The synthesis is a multi-step process that involves the strategic formation of key stereocenters and the construction of the challenging tricyclic ring system.
Experimental Protocol: Key Synthetic Steps
The synthesis of (-)-5-deoxyenterocin has been accomplished through a biomimetic approach.[1][3] While a detailed, step-by-step protocol is beyond the scope of this guide, the key transformations are outlined below. The synthesis begins with simpler, commercially available starting materials and employs a series of stereoselective reactions to build the complex carbon skeleton.
A key step in the synthesis involves a biomimetic twofold intramolecular aldol (B89426) reaction to construct the tricyclic core.[1][3] This reaction mimics the proposed biosynthetic pathway of enterocin. The synthesis also features a diastereoselective hydroxylation and other carefully controlled transformations to install the correct stereochemistry at multiple chiral centers.[1][3]
The overall synthetic sequence is lengthy and requires rigorous purification at each step to obtain the final product in high purity. The complexity of the synthesis has historically limited the availability of this compound for extensive biological evaluation.[4]
Antibacterial Activity
This compound has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.[4] However, a comprehensive evaluation of its antibacterial spectrum has been hampered by its limited availability.
Quantitative Data on Antibacterial Activity
Specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of bacterial strains are not extensively reported in the peer-reviewed literature. One study reported that a fluorinated derivative, 19-fluoro-5-deoxyenterocin, exhibited moderate activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 4 μg/mL for both strains.[5] While this provides an indication of the potential of the this compound scaffold, further studies with the natural, unmodified compound are necessary to fully characterize its antibacterial profile.
| Bacterial Strain | Compound | MIC (μg/mL) | Reference |
| Staphylococcus aureus | 19-fluoro-5-deoxyenterocin | 4 | [5] |
| Methicillin-resistant S. aureus (MRSA) | 19-fluoro-5-deoxyenterocin | 4 | [5] |
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound has not yet been fully elucidated. As a polyketide, it is plausible that its mode of action is similar to other compounds in this class, which are known to interfere with various essential cellular processes in bacteria.
Potential Mechanisms of Action of Polyketide Antibiotics
Polyketides represent a diverse class of natural products with a wide range of biological activities. Their mechanisms of action are varied and can include:
-
Inhibition of Protein Synthesis: Some polyketides, such as macrolides, bind to the bacterial ribosome and inhibit protein synthesis.
-
Disruption of Cell Membrane Integrity: Certain polyketides can insert into and disrupt the bacterial cell membrane, leading to cell death.
-
Inhibition of Nucleic Acid Synthesis: Some polyketides can interfere with DNA replication or transcription.
-
Inhibition of Cell Wall Synthesis: Although less common for polyketides, some may inhibit steps in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
Given that this compound is a biosynthetic precursor to enterocin, which has known antibiotic activity, it is possible that it shares a similar mechanism of action or acts on a related target. However, without specific experimental data, any proposed mechanism for this compound remains speculative.
Signaling Pathways
There is currently no information available in the scientific literature regarding specific signaling pathways that are modulated by this compound. Further research is required to identify the molecular targets of this compound and to understand its effects on bacterial signaling cascades.
Experimental Workflows and Logical Relationships
Biosynthetic Pathway of Enterocin
This compound is a key intermediate in the biosynthetic pathway of enterocin. Understanding this pathway provides a logical framework for the production of this compound and its derivatives. The biosynthesis is accomplished by a type II polyketide synthase (PKS) system.[4]
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyenterocin molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyenterocin, also known as 5-Deoxyenterocin, is a polyketide natural product. It is recognized as a co-metabolite of enterocin, a compound with known biological activities. This technical guide provides a summary of the available information on the molecular formula and weight of this compound. While its bioactivity is reported, specific quantitative data and detailed mechanistic studies are not extensively available in the public domain. This document aims to consolidate the known physicochemical properties and provide standardized experimental frameworks for its potential biological evaluation.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀O₉ | [1] |
| Molecular Weight | 428.4 g/mol | [1] |
| Alternate Name | 5-Deoxyenterocin | [1] |
| Reported Activity | Exhibits activity against Gram-positive and Gram-negative bacteria. | [1] |
Biological Activity
Experimental Protocols
To assess the biological activities of this compound, standardized experimental protocols would be employed. Below are detailed methodologies for key assays.
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
-
Materials:
-
This compound stock solution of known concentration.
-
M Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a fresh inoculum of the test bacteria and adjust the turbidity to match a 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the specific bacteria (usually 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth, often confirmed by measuring the optical density at 600 nm.
-
2. Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Materials:
-
This compound stock solution.
-
Human cell line (e.g., HeLa, HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Sterile 96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value can be determined.
-
Logical and Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and characterization of a natural product like this compound.
Signaling Pathways
Currently, there is no publicly available information detailing the specific mechanism of action or the cellular signaling pathways modulated by this compound. For a novel antibacterial compound, a typical investigation into its mechanism of action might explore its effects on key cellular processes in bacteria. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
References
Deoxyenterocin: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyenterocin is a polyketide natural product that belongs to the enterocin (B1671362) family of metabolites. These compounds are of significant interest to the scientific community due to their complex molecular architecture and potential biological activities. This compound, specifically 5-deoxyenterocin (B10789068), is a key intermediate in the biosynthesis of enterocin.[1] Understanding its natural origins and the methods for its isolation is crucial for further research into its properties and potential applications in drug development. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthetic pathway, and detailed protocols for its isolation and purification.
Natural Sources of this compound
This compound has been identified as a metabolite in a limited number of organisms, primarily within the bacterial genus Streptomyces and has also been reported in marine tunicates of the genus Didemnum.[2][3] It is typically produced as a minor metabolite alongside the more abundant enterocin.[1]
Table 1: Known Natural Sources of this compound
| Category | Genus/Species | Notes |
| Bacteria | Streptomyces spp. | Producers of enterocin, with 5-deoxyenterocin as a minor metabolite.[1] Specific strains include Streptomyces candidus var. enterostaticus WS-8096 and Streptomyces viridochromogenes variant M-127. |
| Bacteria | Streptomyces ambofaciens | Reported as a source of this compound.[2] |
| Marine Invertebrates | Didemnum spp. | A marine ascidian genus where this compound has been detected.[2][3] |
It is important to note that quantitative data on the production yields of this compound from these natural sources are not extensively reported in the available scientific literature.
Biosynthesis of this compound
This compound is a product of a type II polyketide synthase (PKS) pathway. The biosynthesis begins with a benzoic acid starter unit, to which seven malonyl-CoA extender units are sequentially added.[1] A key step in the pathway is a Favorskii-type rearrangement. The process, leading to the formation of 5-deoxyenterocin, involves several enzymatic steps, including methylation, before a final hydroxylation step that converts it to enterocin.[1]
Caption: Biosynthetic pathway of this compound and Enterocin.
Isolation and Purification of this compound
The isolation of this compound from microbial cultures follows general protocols for the purification of bacteriocins and other secondary metabolites. The following is a detailed methodology synthesized from established procedures.
Experimental Protocol
1. Cultivation and Inoculum Preparation:
-
Prepare a suitable liquid medium for the selected Streptomyces strain (e.g., MRS broth, Tryptic Soy Broth).
-
Inoculate a starter culture and incubate at the optimal temperature and agitation for the strain (typically 25-30°C) until it reaches the late logarithmic or early stationary phase of growth.
-
Use this starter culture to inoculate a larger production volume.
2. Extraction of Crude Metabolites:
-
Separate the bacterial cells from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).
-
The supernatant, containing the secreted metabolites, is collected. This is the cell-free supernatant (CFS).
-
To precipitate the proteins and larger peptides, including this compound, slowly add ammonium (B1175870) sulfate (B86663) to the CFS to a final saturation of 70-80%, while gently stirring at 4°C.
-
Allow the precipitation to proceed overnight at 4°C.
-
Collect the precipitate by centrifugation (e.g., 12,000 x g for 30 minutes at 4°C).
3. Desalting and Concentration:
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).
-
Remove the ammonium sulfate by dialysis against the same buffer at 4°C overnight, with several buffer changes.
4. Chromatographic Purification:
-
Ion-Exchange Chromatography:
- Load the dialyzed sample onto a cation-exchange chromatography column (e.g., CM Sepharose).
- Wash the column with the starting buffer to remove unbound molecules.
- Elute the bound compounds using a linear gradient of NaCl (e.g., 0 to 1 M) in the same buffer.
- Collect fractions and test for the presence of this compound (e.g., by HPLC-MS).
-
Hydrophobic Interaction Chromatography (HIC):
- Pool the active fractions from the ion-exchange step.
- Adjust the salt concentration of the pooled fractions to be compatible with the HIC column (e.g., Phenyl Sepharose).
- Elute with a decreasing salt gradient.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
- For final purification, subject the active fractions from HIC to RP-HPLC on a C18 column.
- Elute with a gradient of an organic solvent (e.g., acetonitrile) in water, typically containing a small amount of trifluoroacetic acid (TFA).
- Monitor the elution profile at a suitable wavelength (e.g., 220 nm) and collect the peaks corresponding to this compound.
5. Verification:
-
Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Caption: General workflow for the isolation and purification of this compound.
Conclusion
This compound remains a molecule of interest for its role in the biosynthesis of enterocin and its own potential bioactivities. While its natural production appears to be limited, making it a minor metabolite in known sources, established protocols for bacteriocin (B1578144) isolation provide a robust framework for its purification and further study. The detailed methodologies and workflows presented in this guide offer a comprehensive starting point for researchers aiming to isolate and investigate this intriguing polyketide. Future research focusing on optimizing culture conditions and exploring novel microbial strains may lead to the discovery of more prolific natural producers of this compound.
References
An In-depth Technical Guide to the Biosynthetic Pathway of Deoxyenterocin and Enterocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterocin (B1671362), a polyketide natural product isolated from the marine bacterium Streptomyces maritimus, and its immediate precursor, 5-deoxyenterocin (B10789068), have garnered significant interest due to their unique caged chemical structures and potential biological activities. The biosynthesis of these complex molecules proceeds through a fascinating pathway orchestrated by a Type II polyketide synthase (PKS) and a series of tailoring enzymes. This technical guide provides a comprehensive overview of the biosynthetic pathway, detailing the enzymatic steps, the genetic organization of the biosynthetic gene cluster, and experimental protocols for the characterization of key enzymes. It is crucial to note that the biosynthetic pathway proceeds from a polyketide precursor to 5-deoxyenterocin, which is then converted to enterocin, correcting a common misconception about the direction of this metabolic route.
The enterocin (enc) Biosynthetic Gene Cluster
The genetic blueprint for enterocin and 5-deoxyenterocin biosynthesis is encoded within the enc gene cluster in Streptomyces maritimus.[1] This cluster spans approximately 21.3 kb and contains 20 open reading frames (ORFs) that code for the polyketide synthase machinery and the requisite tailoring enzymes.[1] A notable feature of the enc cluster is the absence of typical cyclase and aromatase genes found in many bacterial aromatic PKS clusters, which contributes to the unusual, non-aromatic structure of enterocin.[1]
The Biosynthetic Pathway: From Precursors to 5-Deoxyenterocin and Enterocin
The biosynthesis of enterocin can be dissected into three main stages: initiation, elongation and cyclization to form 5-deoxyenterocin, and the final hydroxylation to yield enterocin.
Stage 1: Initiation with a Benzoyl-CoA Starter Unit
Unlike many Type II PKS pathways that utilize a simple acetyl-CoA starter unit, the enterocin pathway is primed with a benzoyl-CoA moiety. The biosynthesis of this starter unit is a key feature of the pathway.
Stage 2: Polyketide Chain Elongation and a Pivotal Rearrangement
The core of the enterocin molecule is assembled by a minimal Type II PKS system comprising the ketosynthase (KS) subunits EncA and EncB, and the acyl carrier protein (ACP) EncC. This PKS catalyzes the iterative decarboxylative condensation of seven malonyl-CoA extender units with the benzoyl-CoA starter unit.
A critical and unusual step in the pathway is a Favorskii-type oxidative rearrangement catalyzed by the flavoenzyme EncM.[2] This remarkable enzyme acts on the nascent poly-β-ketone intermediate, still bound to the ACP, to form a key tricyclic lactone intermediate. Heterologous expression of a subset of the enc genes (encA, B, C, D, L, M, N) in Streptomyces lividans has been shown to produce desmethyl-5-deoxyenterocin.[2] The subsequent methylation is carried out by the O-methyltransferase EncK, which acts on the pyrone ring to yield 5-deoxyenterocin.[2]
Stage 3: The Final Hydroxylation to Enterocin
The terminal step in the biosynthesis is the stereospecific hydroxylation of 5-deoxyenterocin at the C-5 position. This reaction is catalyzed by EncR, a cytochrome P450 monooxygenase.[1]
Quantitative Data
While detailed enzyme kinetic data for every enzyme in the pathway is not exhaustively available in the public domain, the following table summarizes the key enzymatic transformations and the classes of enzymes involved.
| Step | Precursor(s) | Product | Enzyme(s) | Enzyme Class |
| 1 | Phenylalanine | Benzoyl-CoA | EncH, EncI, EncJ, EncP | Mixed (PAL, β-oxidation-like enzymes) |
| 2 | Benzoyl-CoA, 7x Malonyl-CoA | ACP-bound poly-β-ketone | EncA, EncB, EncC | Type II Polyketide Synthase |
| 3 | ACP-bound poly-β-ketone | Desmethyl-5-deoxyenterocin | EncM | Flavoenzyme (Favorskiiase) |
| 4 | Desmethyl-5-deoxyenterocin | 5-Deoxyenterocin | EncK | O-Methyltransferase |
| 5 | 5-Deoxyenterocin | Enterocin | EncR | Cytochrome P450 Monooxygenase |
Experimental Protocols
Heterologous Expression and Purification of EncM and EncR
Objective: To produce and purify the key tailoring enzymes EncM and EncR for in vitro characterization.
Protocol:
-
Gene Cloning: The genes encoding encM and encR are amplified from S. maritimus genomic DNA by PCR and cloned into a suitable E. coli expression vector, such as pET28a(+), which provides an N-terminal His6-tag for affinity purification.
-
Heterologous Expression: The resulting plasmids are transformed into an E. coli expression host, such as BL21(DE3). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic, which is grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.4-0.6. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication on ice. The cell lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Purification: The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Protein Characterization: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.
In Vitro Reconstitution of the Final Biosynthetic Step
Objective: To demonstrate the conversion of 5-deoxyenterocin to enterocin by the purified EncR enzyme.
Protocol:
-
Reaction Setup: A typical reaction mixture contains purified EncR, 5-deoxyenterocin (substrate), a P450 reductase partner (e.g., from spinach or E. coli), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1-4 hours).
-
Reaction Quenching and Extraction: The reaction is stopped by the addition of an organic solvent, such as ethyl acetate. The organic layer containing the product is separated, dried, and redissolved in a suitable solvent for analysis.
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of enterocin, which can be confirmed by comparison with an authentic standard.
HPLC Analysis of 5-Deoxyenterocin and Enterocin
Objective: To separate and quantify 5-deoxyenterocin and enterocin.
Protocol:
-
Chromatographic System: A standard HPLC system equipped with a C18 reverse-phase column is used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA), is typically employed. The gradient can be optimized to achieve good separation of the two compounds.
-
Detection: The eluting compounds are monitored by a UV detector at a wavelength where both compounds have significant absorbance (e.g., 254 nm and 330 nm).
-
Quantification: The concentration of each compound can be determined by integrating the peak area and comparing it to a standard curve generated with known concentrations of purified 5-deoxyenterocin and enterocin.
Visualizations
Caption: Biosynthetic pathway of 5-deoxyenterocin and enterocin.
Caption: Experimental workflow for enzyme characterization.
References
- 1. Cloning, sequencing and analysis of the enterocin biosynthesis gene cluster from the marine isolate 'Streptomyces maritimus': evidence for the derailment of an aromatic polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EncM, a versatile enterocin biosynthetic enzyme involved in Favorskii oxidative rearrangement, aldol condensation, and heterocycle-forming reactions - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyenterocin: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyenterocin, a polyketide antibiotic, presents a compelling profile for further investigation in the realm of antimicrobial research and development. As a close structural analog of the well-characterized enterocin, it is predicted to share a similar mechanism of action involving the disruption of bacterial cell membranes. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. It further details robust experimental protocols for its purification, characterization, and the assessment of its antimicrobial efficacy. Additionally, this document presents a putative mechanism of action based on current scientific understanding of related compounds, visualized through detailed signaling and workflow diagrams. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound.
Physical and Chemical Properties
This compound is a complex organic molecule with the chemical formula C₂₂H₂₀O₉.[1][2] Its antibacterial activity has been noted against both Gram-positive and Gram-negative bacteria.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source/Method |
| Molecular Formula | C₂₂H₂₀O₉ | [1][2] |
| Molecular Weight | 428.4 g/mol | [1][2] |
| CAS Number | 108605-51-2 | [1] |
| Predicted Isoelectric Point (pI) | 4.85 | Prediction Tool |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol (B129727) | [2] |
| Stability | Data not available. A proposed protocol for determination is provided in Section 2.2. | |
| Appearance | Data not available. Likely a crystalline solid. |
Experimental Protocols
Purification of this compound from Streptomyces sp. Culture
This protocol outlines a general procedure for the isolation and purification of this compound from a liquid culture of a producing Streptomyces strain. The process involves solvent extraction followed by chromatographic separation.
Materials:
-
Streptomyces sp. culture broth
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel (for column chromatography)
-
Methanol
-
Deionized water
-
Rotary evaporator
-
Chromatography columns
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
Centrifuge the Streptomyces culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal volume of ethyl acetate and adsorb it onto a small amount of silica gel.
-
Prepare a silica gel column packed in hexane.
-
Load the adsorbed crude extract onto the top of the column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
-
HPLC Purification:
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the concentrated sample by preparative HPLC on a C18 column using a gradient of methanol and water as the mobile phase.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
Lyophilize the pure fraction to obtain this compound as a solid.
-
Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Determination of this compound Stability
This protocol describes a method to assess the stability of this compound at different pH values and temperatures.
Materials:
-
Purified this compound
-
Phosphate buffer (pH 5.0, 7.0)
-
Acetate buffer (pH 3.0)
-
Incubators set at 4°C, 25°C, and 37°C
-
HPLC system with a C18 column and UV detector
-
Methanol
-
Deionized water
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in methanol.
-
Dilute the stock solution into the different buffers (pH 3.0, 5.0, 7.0) to a final concentration of 1 mg/mL.
-
-
Incubation:
-
Aliquot the solutions into separate vials for each time point and condition.
-
Incubate the vials at 4°C, 25°C, and 37°C.
-
-
Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove a vial from each condition.
-
Analyze the concentration of this compound in each sample by HPLC.
-
The degradation of this compound can be determined by the decrease in the peak area over time compared to the initial time point (t=0).
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
-
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method to determine the MIC of this compound against a panel of pathogenic bacteria.
Materials:
-
Purified this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow the bacterial strains overnight in MHB.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a two-fold serial dilution of the this compound stock solution in MHB in the wells of a 96-well plate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Putative Mechanism of Action and Signaling Pathway
Direct experimental evidence for the mechanism of action of this compound is currently lacking. However, based on its structural similarity to enterocin, a well-studied bacteriocin, a similar mode of action is proposed. Enterocins are known to exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane.
The proposed mechanism involves the following steps:
-
Binding to the Bacterial Membrane: this compound is hypothesized to initially bind to the negatively charged components of the bacterial cell membrane.
-
Membrane Insertion and Pore Formation: Following binding, the molecule is thought to insert into the lipid bilayer, leading to the formation of pores or channels.
-
Dissipation of Membrane Potential: The formation of these pores disrupts the electrochemical gradient across the bacterial membrane, leading to the dissipation of the proton motive force.[1][2][3] This dissipates the membrane potential (ΔΨ) and the pH gradient (ΔpH).
-
Cellular Leakage and Death: The compromised membrane integrity results in the leakage of essential ions and metabolites from the cytoplasm, ultimately leading to cell death.
Proposed Signaling Pathway for this compound's Antibacterial Action
Caption: Putative mechanism of this compound's antibacterial action.
Conclusion
This compound holds promise as a potential antimicrobial agent. This guide provides a foundational understanding of its physicochemical properties and outlines key experimental protocols for its further investigation. While specific experimental data for some properties of this compound are not yet available, the information provided, including predictions and analogies to the closely related enterocin, offers a solid starting point for researchers. The detailed protocols and workflow diagrams are intended to facilitate the design and execution of experiments aimed at fully elucidating the therapeutic potential of this compound. Further research is warranted to confirm the predicted properties and to explore the full spectrum of its biological activity.
References
Spectroscopic Analysis of Deoxyenterocin: A Technical Guide to NMR-Based Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies pertinent to the Nuclear Magnetic Resonance (NMR) analysis of Deoxyenterocin, a complex polyketide natural product. The following sections detail the presentation of NMR data, experimental protocols for structural elucidation, and a workflow for the analysis of novel natural products.
Data Presentation: Spectroscopic Data for this compound
Precise ¹H and ¹³C NMR spectroscopic data for (-)-5-Deoxyenterocin, as synthesized by Koser and Bach, is contained within the supplementary information of their 2023 publication in Chemistry – A European Journal.[1][2] While this data is not publicly available without a journal subscription, this guide presents a standardized format for the tabulation of such data, crucial for comparative analysis and structural verification.
Table 1: ¹H NMR Spectroscopic Data for (-)-5-Deoxyenterocin. This table would typically be populated with the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signal (e.g., s for singlet, d for doublet, t for triplet, q for quartet, m for multiplet), the coupling constants (J) in Hertz (Hz), and the integration of the signal, corresponding to the number of protons.
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| e.g., H-1 | ||||
| e.g., H-2 | ||||
| e.g., H-3 | ||||
| ... |
Table 2: ¹³C NMR Spectroscopic Data for (-)-5-Deoxyenterocin. This table would list the chemical shifts (δ) in ppm for each carbon atom in the molecule. The type of carbon (C, CH, CH₂, CH₃) as determined by DEPT (Distortionless Enhancement by Polarization Transfer) or HSQC (Heteronuclear Single Quantum Coherence) experiments would also be included.
| Position | δ (ppm) | Carbon Type |
| e.g., C-1 | ||
| e.g., C-2 | ||
| e.g., C-3 | ||
| ... |
Experimental Protocols: NMR Analysis of Polyketide Natural Products
The structural elucidation of complex polyketides like this compound relies on a suite of NMR experiments. The following is a generalized, yet detailed, protocol that forms the basis of such analyses.[3][4][5]
1. Sample Preparation:
-
A pure sample of the natural product (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.
-
The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent and analyte signals.
-
Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. 1D NMR Spectroscopy:
-
¹H NMR: A standard proton NMR spectrum is acquired to provide initial information on the number and types of protons present. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to determine the number of carbon atoms. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
DEPT: DEPT-90 and DEPT-135 experiments are performed to differentiate between CH, CH₂, and CH₃ groups.
3. 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing ¹H-¹³C one-bond correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton and connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing through-space correlations that are essential for determining the relative stereochemistry of the molecule.[3]
4. Data Processing and Analysis:
-
The acquired NMR data is processed using specialized software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and peak picking.
-
The processed spectra are then analyzed to assign all proton and carbon signals to their respective atoms in the molecule, ultimately leading to the complete structural elucidation.
Mandatory Visualization: Workflow for NMR-Based Structure Elucidation
The following diagram illustrates a typical workflow for the structure elucidation of a novel natural product like this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structure elucidation of a natural product.
Signaling Pathways
The biological activity of enterocin (B1671362) and this compound has been noted for its antibiotic properties.[6][7][8] However, detailed signaling pathways in mammalian cells or bacteria that are modulated by this compound have not been extensively characterized in the current scientific literature. Further research is required to elucidate its precise mechanism of action and its effects on cellular signaling cascades.
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies a ... - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00061G [pubs.rsc.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. forskning.ruc.dk [forskning.ruc.dk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomimetic Approach Toward Enterocin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxyenterocin: A Technical Guide to its Biological Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyenterocin, a member of the enterocin (B1671362) family of bacteriocins, exhibits significant antimicrobial activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, antimicrobial spectrum, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Introduction
The increasing prevalence of antibiotic-resistant Gram-positive pathogens necessitates the exploration of new therapeutic agents. Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, represent a promising class of molecules with potent and often specific bactericidal or bacteriostatic activity. Enterocins, produced by members of the genus Enterococcus, are a well-characterized family of bacteriocins with a broad spectrum of activity against many Gram-positive bacteria. This compound, a variant within this family, has garnered interest for its potential as a therapeutic agent. This document details the current understanding of this compound's biological activity, focusing on its effects on Gram-positive bacteria.
Antimicrobial Spectrum of this compound
While extensive quantitative data for this compound against a wide array of Gram-positive bacteria remains to be fully compiled in publicly accessible literature, the available information indicates its efficacy against several medically and industrially important species. The antimicrobial activity of bacteriocins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.
Table 1: Reported Minimum Inhibitory Concentration (MIC) Values of Various Enterocins against Gram-Positive Bacteria
| Enterocin Type | Target Gram-Positive Bacterium | MIC (µg/mL) | Reference |
| Enterocin E-760 | Staphylococcus aureus | 0.1 - 3.2 | [1] |
| Enterocin E-760 | Listeria monocytogenes | 0.1 - 3.2 | [1] |
| Enterocin P | Listeria monocytogenes | Not specified | [1] |
| Enterocin AS-48 | Staphylococcus aureus | Not specified | [1] |
| Enterocin AS-48 | Bacillus cereus | Not specified | [1] |
| Enterocin AS-48 | Listeria monocytogenes | Not specified | [1] |
Mechanism of Action
The primary mechanism of action of enterocins, including this compound, against Gram-positive bacteria involves the disruption of the target cell's cytoplasmic membrane, leading to cell death. This process can be broadly categorized into several key steps:
-
Binding to the Target Cell: Cationic enterocin molecules are electrostatically attracted to the negatively charged components of the Gram-positive bacterial cell wall, such as teichoic acids.
-
Membrane Insertion: Following the initial binding, the amphiphilic nature of enterocins facilitates their insertion into the phospholipid bilayer of the cytoplasmic membrane.
-
Pore Formation: Upon insertion, enterocin monomers oligomerize to form pores or channels in the membrane. This pore formation disrupts the membrane's integrity.[2][3]
-
Dissipation of Proton Motive Force: The formation of pores leads to the leakage of essential ions and small molecules, such as potassium and phosphate (B84403) ions, and the dissipation of the proton motive force (PMF).[4]
-
Cellular Leakage and Death: The uncontrolled efflux of cellular contents and the collapse of the membrane potential ultimately result in the cessation of essential cellular processes and cell death.
Some enterocins, particularly Class I enterocins, have an additional mechanism of action involving the inhibition of peptidoglycan synthesis by binding to lipid II, a precursor molecule in the cell wall biosynthesis pathway.[1][5]
Below is a diagram illustrating the general mechanism of action of enterocins.
Caption: General mechanism of action of enterocins against Gram-positive bacteria.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6]
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in CAMHB in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Positive (bacteria without this compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth, observed by the naked eye or by measuring the optical density at 600 nm.[7][8]
Below is a workflow diagram for the MIC determination protocol.
Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC).
Membrane Permeabilization Assay
This assay assesses the ability of this compound to permeabilize the bacterial cytoplasmic membrane using a fluorescent probe, such as propidium (B1200493) iodide (PI). PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with a compromised membrane and bind to DNA, emitting a red fluorescence.
Materials:
-
Bacterial suspension
-
This compound solution
-
Propidium Iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Bacterial cells are harvested, washed, and resuspended in PBS.
-
Incubation with this compound: The cell suspension is incubated with various concentrations of this compound for a defined period.
-
PI Staining: PI is added to the cell suspension and incubated in the dark.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer (excitation ~535 nm, emission ~617 nm). An increase in fluorescence intensity indicates membrane permeabilization.
-
Microscopy (Optional): Cells can be visualized under a fluorescence microscope to observe the uptake of PI.
Cytotoxicity Assay
It is crucial to evaluate the cytotoxic effect of this compound on eukaryotic cells to assess its potential for therapeutic use.[9] This can be performed using various methods, such as the MTT assay, which measures the metabolic activity of cells.
Materials:
-
Eukaryotic cell line (e.g., human intestinal epithelial cells)[9]
-
Cell culture medium
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Eukaryotic cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Treatment with this compound: The cell culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
MTT Assay: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of ~570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability and thus, cytotoxicity.[10][11]
Conclusion
This compound demonstrates promising antimicrobial activity against Gram-positive bacteria, primarily through the disruption of the cell membrane integrity. While specific quantitative data for this compound remains to be extensively documented, the general characteristics of the enterocin family suggest its potential as a valuable lead compound in the development of new antibacterial agents. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound's biological activity. Future research should focus on obtaining comprehensive MIC data against a broad panel of clinical isolates, elucidating the precise molecular details of its interaction with the bacterial membrane, and conducting thorough in vivo efficacy and safety studies.
References
- 1. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteriocins: mechanism of membrane insertion and pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enterocin P Selectively Dissipates the Membrane Potential of Enterococcus faecium T136 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | LAB Bacteriocins Controlling the Food Isolated (Drug-Resistant) Staphylococci [frontiersin.org]
- 8. protocols.io [protocols.io]
- 9. Enterococcal cytolysin: a novel two component peptide system that serves as a bacterial defense against eukaryotic and prokaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the cytotoxicity of eukaryotic and prokaryotic antimicrobial peptides in intestinal epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Crucial Link: A Technical Guide to the Biosynthesis of Enterocin from Deoxyenterocin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between deoxyenterocin and the biosynthesis of enterocin (B1671362), a potent polyketide antibiotic. Delving into the molecular machinery of Streptomyces maritimus, the primary producer of this valuable compound, we will dissect the key enzymatic step that bridges these two molecules. This guide provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols for its study, and quantitative data to support a deeper understanding of this fascinating biological process.
The Biosynthetic Pathway: From Precursor to Potent Antibiotic
Enterocin biosynthesis is a complex process orchestrated by a type II polyketide synthase (PKS) system, encoded by the enc gene cluster. The journey begins with the assembly of a linear poly-β-ketone chain, which undergoes a remarkable Favorskii-like rearrangement to form the characteristic caged, tricyclic core of the enterocin scaffold.
The direct precursor to enterocin is 5-deoxyenterocin (B10789068).[1][2] This penultimate step in the biosynthetic pathway involves a critical hydroxylation reaction. This transformation is catalyzed by the enzyme EncR, a cytochrome P-450 hydroxylase.[3] The inactivation of the encR gene leads to the accumulation of 5-deoxyenterocin, confirming its role as the immediate precursor to enterocin.[1]
The overall biosynthetic relationship can be summarized as follows:
Quantitative Analysis of this compound and Enterocin Production
Understanding the efficiency of the final hydroxylation step is crucial for optimizing enterocin production. While precise, directly comparative quantitative data on the yields of 5-deoxyenterocin versus enterocin in wild-type versus encR mutant strains of S. maritimus is not extensively detailed in single publications, the accumulation of 5-deoxyenterocin in encR mutants strongly suggests a highly efficient conversion in the wild-type strain. The total synthesis of (-)-5-deoxyenterocin has been achieved with an overall yield of 0.2% over 16 steps in the longest linear sequence.[4]
| Compound | Producing Strain/Condition | Typical Yield/Observation | Reference |
| Enterocin | Streptomyces maritimus (Wild-Type) | Major metabolite | [5] |
| 5-Deoxyenterocin | Streptomyces maritimus (encR mutant) | Accumulates as the major product | [1] |
| 5-Deoxyenterocin | Streptomyces maritimus (Wild-Type) | Minor metabolite | [2] |
| (-)-5-Deoxyenterocin | Chemical Total Synthesis | 0.2% overall yield (16 steps) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments central to understanding the this compound-enterocin relationship.
Heterologous Expression of the Enterocin Biosynthetic Gene Cluster
The heterologous expression of the entire enc gene cluster in a host organism like Streptomyces coelicolor or E. coli is a powerful tool for studying the biosynthesis of enterocin and for producing novel analogs.[5][6][7]
Objective: To express the complete enc gene cluster from S. maritimus in a heterologous host to produce enterocin and its intermediates.
Materials:
-
S. maritimus genomic DNA
-
Suitable expression vector (e.g., pOJ446 for Streptomyces, pET series for E. coli)[8][9]
-
Competent heterologous host cells (S. coelicolor, E. coli BL21(DE3))[9]
-
Restriction enzymes and T4 DNA ligase
-
Appropriate growth media and antibiotics
-
PCR reagents
Protocol:
-
Gene Cluster Amplification: Amplify the entire ~21.3 kb enc gene cluster from S. maritimus genomic DNA using high-fidelity PCR. Design primers with appropriate restriction sites for cloning into the expression vector.
-
Vector Ligation: Digest both the amplified enc cluster and the expression vector with the chosen restriction enzymes. Ligate the DNA fragments using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli for plasmid amplification and verification. Subsequently, transform the verified plasmid into the final expression host (S. coelicolor or E. coli).
-
Culture and Induction: Grow the transformed host cells in a suitable medium to an appropriate cell density (e.g., OD600 of 0.6-0.8 for E. coli). Induce gene expression with an appropriate inducer (e.g., IPTG for pET vectors).
-
Extraction and Analysis: After a suitable incubation period, harvest the cells and extract the secondary metabolites using an organic solvent (e.g., ethyl acetate). Analyze the extract for the presence of enterocin and 5-deoxyenterocin using HPLC-MS/MS.
In Vitro Reconstitution of the Enterocin Biosynthesis Pathway
Reconstituting the biosynthetic pathway in vitro allows for a detailed investigation of each enzymatic step under controlled conditions.[10][11]
Objective: To produce enterocin from its precursors in a cell-free system using purified enzymes.
Materials:
-
Purified enzymes of the enterocin pathway (EncA, EncB, EncC, EncD, EncE, EncF, EncK, EncM, EncN, EncR)
-
Benzoic acid and malonyl-CoA (starter and extender units)
-
ATP, NADPH, S-adenosyl methionine (SAM)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
Quenching solution (e.g., methanol (B129727) or ethyl acetate)
Protocol:
-
Enzyme Purification: Individually express and purify each enzyme of the enc gene cluster, typically as His-tagged proteins in E. coli.[12][13][14]
-
Reaction Setup: In a microcentrifuge tube, combine the purified enzymes, precursors, and cofactors in the reaction buffer.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 4-16 hours).
-
Quenching and Extraction: Stop the reaction by adding a quenching solution. Extract the products with an organic solvent.
-
Analysis: Analyze the extracted products by HPLC-MS/MS to identify enterocin and its intermediates.
EncR Enzyme Assay
This assay specifically measures the activity of the EncR enzyme in converting 5-deoxyenterocin to enterocin.
Objective: To determine the kinetic parameters of the EncR-catalyzed hydroxylation of 5-deoxyenterocin.
Materials:
-
Purified EncR enzyme
-
Purified 5-deoxyenterocin (substrate)
-
NADPH (cofactor)
-
A source of electrons for the P450 system (e.g., a partner reductase or a chemical reductant)
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
HPLC-MS/MS system for product quantification
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, 5-deoxyenterocin at various concentrations, and the electron source.
-
Initiation: Pre-incubate the mixture at the desired temperature (e.g., 30°C). Initiate the reaction by adding a known amount of purified EncR and NADPH.
-
Time-course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction immediately (e.g., by adding ice-cold acetonitrile).
-
Quantification: Analyze the quenched samples by a validated HPLC-MS/MS method to quantify the amount of enterocin produced.
-
Kinetic Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax of the EncR enzyme.[15][16][17]
HPLC-MS/MS Method for Quantification
A robust and sensitive analytical method is essential for accurately quantifying 5-deoxyenterocin and enterocin.
Objective: To develop and validate an HPLC-MS/MS method for the simultaneous separation and quantification of 5-deoxyenterocin and enterocin.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-Deoxyenterocin: Precursor ion [M+H]⁺ → Product ion (specific fragment).
-
Enterocin: Precursor ion [M+H]⁺ → Product ion (specific fragment).
-
Note: The exact m/z values for precursor and product ions need to be determined by direct infusion of pure standards.
-
-
Collision Energy and other MS parameters: Optimized for each compound.
Quantification:
-
Generate a standard curve using known concentrations of purified 5-deoxyenterocin and enterocin.
-
Quantify the compounds in the experimental samples by comparing their peak areas to the standard curve.
Conclusion
The conversion of 5-deoxyenterocin to enterocin, catalyzed by the cytochrome P450 hydroxylase EncR, represents a critical final step in the biosynthesis of this important antibiotic. Understanding the intricacies of this reaction, from the genetic level to the detailed enzymatic mechanism, is paramount for the rational engineering of the biosynthetic pathway to improve enterocin yields and to generate novel, bioactive analogs. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate this fascinating biosynthetic system and unlock its full potential for drug discovery and development.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning, sequencing and analysis of the enterocin biosynthesis gene cluster from the marine isolate 'Streptomyces maritimus': evidence for the derailment of an aromatic polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. Discovery, biosynthesis, and rational engineering of novel enterocin and wailupemycin polyketide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 9. E. coli protein expression and purification [protocols.io]
- 10. In Vitro Biosynthesis of Unnatural Enterocin and Wailupemycin Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 16. Khan Academy [khanacademy.org]
- 17. teachmephysiology.com [teachmephysiology.com]
Preliminary Studies on the Mechanism of Action of Deoxyenterocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of Deoxyenterocin is limited in publicly available scientific literature. This guide provides a detailed overview of the presumed mechanism based on the well-characterized actions of closely related enterocin (B1671362) bacteriocins. The experimental protocols and pathway diagrams presented are based on established methods for studying bacteriocin (B1578144) mechanisms and should be adapted and validated specifically for this compound.
Introduction
This compound is a polyketide antibiotic that exhibits activity against both Gram-positive and Gram-negative bacteria.[1] As a member of the bacteriocin family, its antimicrobial activity is believed to stem from its ability to disrupt the integrity of the bacterial cell envelope. This guide synthesizes the current understanding of the mechanism of action of related enterocins to provide a foundational framework for future research on this compound.
The primary proposed mechanism of action for this compound, extrapolated from studies on other enterocins, involves a multi-step process targeting the bacterial cell membrane. This process leads to membrane depolarization, pore formation, and the subsequent leakage of essential intracellular components, ultimately resulting in cell death.
Proposed Mechanism of Action: Membrane Disruption
The prevailing hypothesis for the mechanism of action of this compound, based on studies of other Class II enterocins, centers on the disruption of the bacterial cell membrane.[1][2] This process can be broken down into several key events:
-
Initial Interaction and Binding: this compound is thought to initially interact with the bacterial cell envelope. For some Class IIa enterocins, this involves binding to specific receptors, such as the mannose phosphotransferase system (Man-PTS).[3]
-
Membrane Insertion and Permeabilization: Following binding, the peptide inserts into the cytoplasmic membrane, leading to increased permeability.[2]
-
Pore Formation: The insertion of this compound molecules is believed to lead to the formation of pores in the membrane.[1][3]
-
Dissipation of Proton Motive Force (PMF): The formation of pores disrupts the proton motive force, which is composed of the membrane potential (ΔΨ) and the pH gradient (ΔpH).[4][5]
-
Leakage of Intracellular Contents: The compromised membrane integrity results in the efflux of essential ions, such as potassium (K+), and small molecules, including ATP.[5][6]
-
Cell Death: The cumulative effect of these events is the cessation of essential cellular processes and ultimately, cell death.
The following diagram illustrates this proposed signaling pathway for this compound's mechanism of action.
Quantitative Data on Related Enterocins
While specific quantitative data for this compound is not yet available, the following table summarizes typical findings for related enterocins, which can serve as a benchmark for future studies.
| Parameter | Enterocin Analogue | Target Organism | Observed Effect | Reference |
| Minimum Inhibitory Concentration (MIC) | Enterocin E-760 | Gram-positive & Gram-negative bacteria | 0.1 - 3.2 µg/mL | [2] |
| Membrane Potential (ΔΨ) Dissipation | Enterocin P | Enterococcus faecium T136 | Significant reduction in ΔΨ | [4] |
| Intracellular ATP Depletion | Enterocin P | Enterococcus faecium T136 | Depletion of intracellular ATP pool | [4][6] |
| Potassium Ion (K+) Efflux | Enterocin P | Enterococcus faecium T136 | Rapid efflux of K+ ions | [5] |
| UV-Absorbing Material Leakage | Enterocin LD3 | Gram-negative bacteria | Increased absorbance at 260/280 nm in supernatant | [7] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the mechanism of action of bacteriocins, which can be adapted for this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Culture Preparation: Culture the target bacterial strain in an appropriate broth medium to the mid-logarithmic phase.
-
Inoculum Standardization: Adjust the bacterial suspension to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
This compound Dilution: Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate under optimal conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacteria is observed.
Membrane Potential Assay
This assay measures the effect of an antimicrobial agent on the bacterial membrane potential using a potential-sensitive fluorescent dye.
Protocol:
-
Cell Preparation: Harvest bacterial cells from a mid-logarithmic phase culture, wash, and resuspend them in a suitable buffer (e.g., HEPES-glucose).
-
Dye Loading: Add a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) to the cell suspension and incubate to allow for dye uptake and quenching.
-
Fluorescence Measurement: Place the cell suspension in a fluorometer and record the baseline fluorescence.
-
This compound Addition: Add this compound to the cell suspension and continue to monitor the fluorescence.
-
Data Analysis: An increase in fluorescence indicates depolarization of the cell membrane. The rate and extent of fluorescence change are proportional to the degree of membrane potential dissipation.
ATP Leakage Assay
This protocol quantifies the release of intracellular ATP from bacterial cells upon treatment with an antimicrobial agent.
Protocol:
-
Cell Preparation: Prepare a dense suspension of washed bacterial cells in a suitable buffer.
-
Treatment: Add this compound to the cell suspension and incubate for a defined period.
-
Separation: Centrifuge the suspension to pellet the cells.
-
Supernatant Analysis: Collect the supernatant and measure the extracellular ATP concentration using a luciferin-luciferase-based ATP assay kit.
-
Data Analysis: An increase in extracellular ATP in the treated samples compared to untreated controls indicates membrane damage and ATP leakage.
Conclusion and Future Directions
The preliminary studies on related enterocins strongly suggest that this compound likely exerts its antimicrobial effect by targeting and disrupting the bacterial cell membrane. The proposed mechanism involves membrane permeabilization, pore formation, and the dissipation of the proton motive force, leading to the leakage of vital intracellular components.
Future research should focus on validating this proposed mechanism specifically for this compound. This will require performing the detailed experimental protocols outlined in this guide to obtain quantitative data on its activity against a spectrum of clinically relevant bacteria. Furthermore, investigating the potential interaction of this compound with specific membrane receptors and elucidating the three-dimensional structure of the pores it may form will provide a more complete understanding of its mode of action. Such studies are crucial for the development of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enterocin P selectively dissipates the membrane potential of Enterococcus faecium T136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enterocin P Causes Potassium Ion Efflux from Enterococcus faecium T136 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enterocin P Selectively Dissipates the Membrane Potential of Enterococcus faecium T136 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Solubility Profile of Deoxyenterocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyenterocin, a polyketide natural product, has garnered interest for its potential biological activities. A critical parameter for the advancement of any compound in drug discovery and development is its solubility in various solvent systems. This technical guide provides a summary of the known solubility characteristics of this compound and outlines a comprehensive experimental protocol for its quantitative determination. Understanding the solubility of this compound is fundamental for formulation development, designing in vitro and in vivo experiments, and ensuring accurate and reproducible results.
Data Presentation: Solubility of this compound
Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative solubility information has been reported. The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent Name | Chemical Formula | Solvent Type | Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Soluble |
| Methanol | CH₃OH | Polar Protic | Soluble |
This data is based on currently available literature. Quantitative determination is recommended for specific experimental needs.
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The following protocol describes a standard procedure for determining the equilibrium solubility of this compound in a given solvent. This method is widely accepted and provides reliable data.
1. Materials:
-
This compound (solid form)
-
Selected solvent(s) of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
From the stock solution, prepare a series of standard solutions of known concentrations.
-
Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the test solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the solubility of this compound in the test solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Mandatory Visualization
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
Caption: Experimental workflow for determining solubility.
Methodological & Application
Total Synthesis of (-)-5-Deoxyenterocin: A Detailed Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocol for the total synthesis of the natural product (-)-5-deoxyenterocin, based on the first reported synthesis by Koser and Bach.
(-)-5-Deoxyenterocin is a polyketide natural product with a complex molecular architecture. Its total synthesis represents a significant challenge and a notable achievement in organic chemistry. The strategy developed by the Bach group utilizes a 16-step linear sequence, commencing from the readily available starting material, pentane-1,3,5-triol. The synthesis employs several key transformations, including two aldol (B89426) reactions, a diastereoselective hydroxylation, and a biomimetic twofold intramolecular aldol reaction to construct the core structure. The overall yield for this elegant synthesis is reported to be 0.2%.[1][2][3]
This application note provides a detailed, step-by-step protocol for this synthesis, along with a summary of the quantitative data and a visualization of the synthetic workflow.
Quantitative Data Summary
The following table summarizes the reported yields for the key stages of the synthesis, culminating in an overall yield of 0.2% over the longest linear sequence of 16 steps.[1][2][3]
| Step | Reaction Type | Product | Yield (%) |
| 1-3 | Acetalization and Oxidation | Chiral Aldehyde | - |
| 4-5 | Aldol Reaction and Protection | Protected Aldol Adduct | - |
| 6-8 | Functional Group Manipulations | Key Aldehyde Fragment | - |
| 9 | Second Aldol Reaction | Carbon Skeleton Assembly | - |
| 10-12 | Hydroxylation and Protecting Group | Diastereomerically Pure Intermediate | - |
| 13-15 | Oxidations and Deprotections | Triketone Precursor | - |
| 16 | Biomimetic Intramolecular Aldol | (-)-5-Deoxyenterocin | 10 |
| Overall Yield | 16 Steps (longest linear sequence) | (-)-5-Deoxyenterocin | 0.2 |
Note: Detailed step-by-step yields for intermediate reactions were not fully available in the public literature. The final key cyclization step is reported to have a 10% yield.[1]
Experimental Protocols
The following are the detailed experimental protocols for the key transformations in the total synthesis of (-)-5-deoxyenterocin.
Key Stage 1: Synthesis of the Chiral Aldehyde (Steps 1-3)
The synthesis begins with the protection of the C1 and C5 hydroxyl groups of pentane-1,3,5-triol using (-)-menthone (B42992) as a chiral auxiliary to introduce asymmetry. This is followed by oxidation of the remaining C3 hydroxyl group to the corresponding aldehyde.
Materials:
-
Pentane-1,3,5-triol
-
(-)-Menthone
-
p-Toluenesulfonic acid (p-TsOH)
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous solvents and inert atmosphere setup
Protocol:
-
Acetalization: To a solution of pentane-1,3,5-triol in an appropriate anhydrous solvent, add (-)-menthone and a catalytic amount of p-TsOH. The reaction is stirred at room temperature until the formation of the chiral acetal (B89532) is complete, as monitored by thin-layer chromatography (TLC).
-
Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting diastereomers are separated by column chromatography.
-
Swern Oxidation: The purified chiral alcohol is dissolved in anhydrous DCM and cooled to -78 °C under an inert atmosphere. A solution of oxalyl chloride in DCM is added dropwise, followed by the addition of DMSO. After stirring for the appropriate time, TEA is added, and the reaction is allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed, dried, and concentrated. The crude aldehyde is purified by column chromatography to yield the desired chiral aldehyde.
Key Stage 2: First Aldol Reaction and Functional Group Manipulations (Steps 4-8)
The synthesized chiral aldehyde undergoes an aldol reaction with a suitable enolate, followed by a series of protection and functional group transformations to yield a key aldehyde intermediate.
Materials:
-
Chiral aldehyde from Stage 1
-
Appropriate ketone or ester for enolate formation
-
Lithium diisopropylamide (LDA) or other suitable base
-
Protecting group reagents (e.g., TBDMSCl)
-
Reagents for functional group transformations (e.g., DIBAL-H, oxidizing agents)
-
Anhydrous solvents and inert atmosphere setup
Protocol:
-
Aldol Reaction: The ketone or ester is deprotonated with LDA at low temperature (-78 °C) to form the corresponding enolate. The chiral aldehyde is then added to the enolate solution, and the reaction is stirred until completion.
-
Protection and Transformation: The resulting aldol product is protected, and subsequent functional group manipulations are carried out to afford the key aldehyde fragment for the next aldol reaction. These steps may involve reduction of ester groups, oxidation of alcohols, and protection of hydroxyl groups. Each step requires careful monitoring by TLC and purification by column chromatography.
Key Stage 3: Second Aldol Reaction and Diastereoselective Hydroxylation (Steps 9-12)
The key aldehyde fragment is subjected to a second aldol reaction to assemble the carbon backbone. This is followed by a crucial diastereoselective hydroxylation step.
Materials:
-
Aldehyde fragment from Stage 2
-
Enolate partner for the second aldol reaction
-
Hydroxylation agent (e.g., Davis oxaziridine)
-
Anhydrous solvents and inert atmosphere setup
Protocol:
-
Second Aldol Reaction: Similar to the first aldol reaction, an enolate is generated and reacted with the aldehyde fragment to construct the full carbon skeleton of the precursor.
-
Diastereoselective Hydroxylation: The product of the second aldol reaction is then subjected to a diastereoselective hydroxylation. This step is critical for setting the stereochemistry of the final product. The reaction conditions are optimized to achieve high diastereoselectivity.
Key Stage 4: Final Steps to (-)-5-Deoxyenterocin (Steps 13-16)
The final steps of the synthesis involve a series of oxidations and deprotections to generate the triketone precursor, which then undergoes a biomimetic intramolecular aldol cyclization.
Materials:
-
Hydroxylated intermediate from Stage 3
-
Oxidizing agents (e.g., Dess-Martin periodinane)
-
Deprotection reagents (e.g., TBAF)
-
Base for cyclization (e.g., K2CO3)
-
Anhydrous solvents and inert atmosphere setup
Protocol:
-
Oxidation and Deprotection: The hydroxyl groups are oxidized to the corresponding ketones, and any protecting groups are removed to reveal the triketone precursor.
-
Biomimetic Intramolecular Aldol Reaction: The triketone precursor is treated with a suitable base to induce a twofold intramolecular aldol reaction, leading to the formation of the complex tricyclic core of (-)-5-deoxyenterocin. This final step is reported to proceed with a 10% yield.[1]
-
Final Purification: The final product, (-)-5-deoxyenterocin, is purified using chromatographic techniques to yield the pure natural product.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the key stages in the total synthesis of (-)-5-deoxyenterocin.
Caption: Key stages in the total synthesis of (-)-5-deoxyenterocin.
This detailed protocol and the accompanying information are intended to provide a valuable resource for researchers engaged in natural product synthesis and drug discovery. The successful total synthesis of (-)-5-deoxyenterocin opens avenues for the synthesis of its analogs and further investigation into its biological activities.
References
biomimetic synthesis of Deoxyenterocin methodology
An in-depth guide to the biomimetic total synthesis of (-)-5-Deoxyenterocin, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the synthetic methodology, including key reaction steps, quantitative data, and detailed protocols based on published literature. Visual diagrams are included to elucidate the biosynthetic pathway, experimental workflow, and retrosynthetic analysis.
Application Notes
The biomimetic synthesis of (-)-5-Deoxyenterocin, a complex polyketide natural product, presents a significant challenge in organic synthesis. The strategy hinges on mimicking the proposed biosynthetic pathway, particularly a key twofold intramolecular aldol (B89426) reaction to construct the intricate tricyclic core.[1][2][3] This approach, while elegant, has faced obstacles, including low yields in the crucial cyclization step due to geometric constraints.[1][2][3]
The total synthesis commences from the readily available starting material, pentane-1,3,5-triol, and utilizes (-)-menthone (B42992) as a chiral auxiliary to establish the initial stereochemistry.[1][2][3] The synthesis involves a linear sequence of 16 steps, culminating in an overall yield of 0.2%.[1][2][3] Key transformations include two aldol reactions to build the carbon skeleton, a diastereoselective hydroxylation, and the pivotal biomimetic twofold intramolecular aldol reaction of a triketone precursor.[1][2]
Researchers undertaking this synthesis should pay close attention to the diastereoselectivity of the hydroxylation step and the optimization of the final, low-yielding cyclization. The purification of intermediates can be challenging due to the presence of multiple diastereomers at certain stages.[1]
Quantitative Data Summary
The following table summarizes the reported yields for the key stages of the biomimetic synthesis of (-)-5-Deoxyenterocin. It is important to note that yields for many of the individual 16 steps are not explicitly detailed in the primary literature abstracts.
| Reaction Stage | Description | Reported Yield | Reference |
| Overall Synthesis | 16 steps in the longest linear sequence from pentane-1,3,5-triol. | 0.2% | [1][2][3] |
| Biomimetic Cyclization | Twofold intramolecular aldol reaction of the triketone precursor. | 10% | [1][2][3] |
| Aldol Reaction | Reaction of γ-pyrone with an aldehyde intermediate. | d.r. = 50/50 | [1] |
| Intermediate Alcohol | Formation of alcohol 18, a precursor to the triketone. | d.r. = 52/48 | [1] |
Experimental Protocols
The following protocols for key experiments are based on the methodologies described in the literature. For full experimental details, including specific quantities, reaction times, and purification methods, it is essential to consult the supporting information of the cited primary research articles.[1]
Protocol 1: Synthesis of the Triketone Precursor (2)
This protocol outlines the general steps for the synthesis of the key triketone precursor required for the biomimetic cyclization.
Materials:
-
γ,δ-unsaturated ester 13
-
Chiral aldehyde 4
-
Dess-Martin periodinane (DMP)
-
Pyridine
-
Appropriate solvents (e.g., dichloromethane)
Procedure:
-
The synthesis begins with the coupling of γ,δ-unsaturated ester 13 and chiral aldehyde 4. The specific conditions for this coupling (e.g., use of a specific base or catalyst) are not detailed in the available abstracts and would be found in the full experimental procedures.
-
A series of transformations, likely involving protection/deprotection steps and functional group manipulations, are carried out on the coupled product. These steps lead to the formation of alcohol 18 as a mixture of diastereoisomers (d.r. = 52/48).[1]
-
The alcohol 18 is then oxidized to the corresponding triketone 2 using Dess-Martin periodinane (DMP) in the presence of pyridine.[1]
-
The crude triketone 2 is purified using column chromatography.
Protocol 2: Biomimetic Twofold Intramolecular Aldol Reaction
This crucial step forms the tricyclic core of (-)-5-Deoxyenterocin. The low yield of this reaction highlights its challenging nature.
Materials:
-
Triketone precursor 2
-
A suitable base (e.g., a non-nucleophilic base like LHMDS or a weaker base to promote the aldol cascade)
-
Anhydrous solvent (e.g., tetrahydrofuran)
Procedure:
-
The triketone 2 is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (e.g., -78 °C) to control the reaction.
-
A solution of the chosen base is added dropwise to the triketone solution to initiate the intramolecular aldol reaction.
-
The reaction is stirred at low temperature for a specified period, and the progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
The product, (-)-5-Deoxyenterocin (1), is extracted, and the combined organic layers are dried and concentrated.
-
The final product is purified by column chromatography. This step is reported to be low yielding (10%).[1][2][3]
Protocol 3: Diastereoselective Hydroxylation
A diastereoselective hydroxylation reaction is a key step in establishing one of the stereocenters in the molecule.
Materials:
-
Alkene precursor
-
A suitable oxidizing agent and chiral ligand/catalyst system (e.g., osmium tetroxide with a chiral ligand, or a Sharpless asymmetric dihydroxylation protocol).
Procedure:
-
The alkene precursor is dissolved in a suitable solvent system.
-
The chiral catalyst or ligand and the oxidizing agent are added under controlled temperature conditions.
-
The reaction is allowed to proceed until the starting material is consumed.
-
The reaction is quenched, and the product is worked up to isolate the diol.
-
The diastereomeric ratio of the product is determined using analytical techniques such as NMR spectroscopy or chiral HPLC.
Visualizations
Biosynthetic Pathway of Enterocin and Deoxyenterocin
Caption: Proposed biosynthetic pathway of Enterocin and 5-Deoxyenterocin.
Experimental Workflow for Biomimetic Synthesis
Caption: Simplified workflow for the total synthesis of (-)-5-Deoxyenterocin.
Retrosynthetic Analysis of (-)-5-Deoxyenterocin
Caption: Retrosynthetic analysis for the biomimetic synthesis of (-)-5-Deoxyenterocin.
References
Application Note: Purification of Synthetic Deoxyenterocin by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Deoxyenterocin is a bacteriocin, a type of ribosomally synthesized antimicrobial peptide, which exhibits activity against both Gram-positive and Gram-negative bacteria.[1] As a co-metabolite of enterocin, it holds significant interest for researchers in drug discovery and development. The chemical synthesis of peptides, such as this compound, through methods like solid-phase peptide synthesis (SPPS), offers numerous advantages, including the production of pure products and the potential for large-scale manufacturing.[2][3] Following synthesis, the crude product contains the target peptide along with a variety of impurities, such as truncated or deletion sequences and by-products from the cleavage process.[4][5] Therefore, a robust purification strategy is essential to isolate this compound with high purity for subsequent characterization and functional studies.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant and highly effective method for the purification of synthetic peptides.[4][5][6] This technique separates molecules based on their hydrophobicity.[4] The stationary phase is typically a silica (B1680970) support chemically modified with non-polar alkyl chains (e.g., C18, C8), while the mobile phase consists of a polar solvent system, commonly a mixture of water and an organic modifier like acetonitrile (B52724) (ACN).[4] Peptides are loaded onto the column in a high-aqueous environment and are subsequently eluted by a gradient of increasing organic solvent concentration. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.[4]
This application note provides a detailed protocol for the purification of synthetic this compound using RP-HPLC. The methodology is designed to yield a highly purified peptide suitable for research and preclinical development.
Principle of this compound Purification by RP-HPLC
The purification of synthetic this compound by RP-HPLC relies on the differential partitioning of the target peptide and impurities between the non-polar stationary phase and the polar mobile phase. The chemical properties of this compound, with a molecular formula of C22H20O9 and a molecular weight of 428.4 g/mol , dictate its overall hydrophobicity and retention behavior on an RP-HPLC column.[1][7]
An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase.[4][5] TFA serves to protonate acidic residues, minimize ionic interactions with the stationary phase, and form ion pairs with basic residues, thereby improving peak shape and resolution.[8] A linear gradient of increasing acetonitrile concentration is employed to elute the bound peptides in order of their increasing hydrophobicity. The peptide elution is monitored by UV absorbance, typically at 210-220 nm, which corresponds to the peptide bond absorption.[5] Fractions are collected across the elution profile, and those containing the pure this compound are pooled for subsequent analysis and use.
Experimental Protocol
Materials and Reagents
-
Crude synthetic this compound (lyophilized powder)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
-
HPLC vials
Instrumentation
-
A preparative or semi-preparative HPLC system equipped with:
-
Binary gradient pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Reversed-phase C18 column (e.g., 10 mm x 250 mm, 5 µm particle size, wide pore)
-
Data acquisition and analysis software
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Degas both mobile phases by sonication or vacuum filtration before use.
Sample Preparation
-
Dissolve the crude synthetic this compound in a minimal amount of Mobile Phase A. The concentration will depend on the column size and loading capacity. A starting concentration of 10-20 mg/mL is often appropriate for preparative runs.[8]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
HPLC Purification Method
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes or until a stable baseline is achieved.
-
Inject the prepared this compound sample onto the column.
-
Run the gradient elution program as detailed in the table below.
-
Collect fractions across the major peaks using the fraction collector.
Post-Purification Processing
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the fractions containing this compound of the desired purity (typically >95%).
-
Lyophilize the pooled fractions to remove the mobile phase solvents and obtain the purified peptide as a powder.
Data Presentation
The following table summarizes the key parameters for the preparative RP-HPLC purification of synthetic this compound.
| Parameter | Value |
| Instrumentation | |
| HPLC System | Preparative HPLC System |
| Column | C18 Reversed-Phase, Wide Pore |
| Column Dimensions | 10 mm I.D. x 250 mm length |
| Particle Size | 5 µm |
| Mobile Phases | |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Conditions | |
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 5.0 | 5 |
| 35.0 | 65 |
| 40.0 | 100 |
| 45.0 | 100 |
| 46.0 | 5 |
| 55.0 | 5 |
| Operational Parameters | |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 1-5 mL (dependent on sample concentration) |
| Column Temperature | Ambient |
| Expected Results | |
| Expected Retention Time | Dependent on specific this compound hydrophobicity |
| Purity of Final Product | >95% (as determined by analytical HPLC) |
Visualizations
Caption: Workflow for the purification of synthetic this compound by RP-HPLC.
Conclusion
The protocol described in this application note provides a robust and reliable method for the purification of synthetic this compound using reversed-phase HPLC. By following this procedure, researchers can obtain highly pure peptide material, which is crucial for accurate downstream applications in antimicrobial research and therapeutic development. The use of a C18 stationary phase with an acetonitrile/water gradient containing TFA is a well-established approach for peptide purification, ensuring good resolution and recovery.[4][5][6] The provided parameters can be further optimized based on the specific characteristics of the synthetic this compound and the HPLC system used.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C22H20O9 | CID 16216913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Frontiers | Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Deoxyenterocin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deoxyenterocin is a bacteriocin (B1578144) with potential applications in food preservation and as a therapeutic agent. Its characterization is a critical step in its development and involves a combination of analytical techniques to determine its purity, structure, potency, and stability. These application notes provide detailed protocols for the purification and comprehensive characterization of this compound, adapting methodologies from well-studied enterocins.
I. Purification of this compound
A multi-step purification strategy is recommended to achieve high purity of this compound from a culture supernatant. The following protocol describes a common workflow involving ammonium (B1175870) sulfate (B86663) precipitation followed by a series of chromatographic separations.
Experimental Protocol: this compound Purification
1. Ammonium Sulfate Precipitation:
-
Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Collect the cell-free supernatant.
-
While gently stirring on ice, slowly add solid ammonium sulfate to the supernatant to achieve 60-80% saturation.
-
Continue stirring for at least 4 hours at 4°C to allow for protein precipitation.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate.
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).
2. Cation-Exchange Chromatography:
-
Equilibrate an SP-Sepharose (or similar cation-exchange) column with the resuspension buffer.
-
Load the resuspended precipitate onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound peptides using a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer.
-
Collect fractions and test for antimicrobial activity using the agar (B569324) well diffusion assay (see Section III).
3. Hydrophobic Interaction Chromatography (HIC):
-
Pool the active fractions from the cation-exchange step.
-
Adjust the salt concentration of the pooled fractions to a high level (e.g., 1.5 M ammonium sulfate).
-
Equilibrate a Phenyl-Sepharose (or similar HIC) column with a high-salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Load the sample onto the column.
-
Elute the bound peptides using a decreasing linear gradient of ammonium sulfate (e.g., 1.5-0 M).
-
Collect fractions and test for antimicrobial activity.
4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the active fractions from HIC.
-
Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute using a linear gradient of acetonitrile (B52724) (e.g., 5-95%) in water, with both solvents containing 0.1% TFA.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect peaks and test for antimicrobial activity. The active peak corresponds to purified this compound.[1]
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
II. Structural Characterization
A. Mass Spectrometry
Mass spectrometry is employed to determine the precise molecular weight of this compound and can provide sequence information through tandem MS (MS/MS).
1. Sample Preparation:
-
The purified this compound from RP-HPLC is typically already in a suitable buffer (acetonitrile/water with TFA). If necessary, desalt the sample using a ZipTip.
2. Mass Determination (MALDI-TOF or ESI-MS):
-
For MALDI-TOF MS, mix the sample with a suitable matrix (e.g., sinapinic acid) on a target plate and allow it to dry.
-
For ESI-MS, infuse the sample directly into the mass spectrometer.[2]
-
Acquire the mass spectrum in the positive ion mode. The molecular weight of the bacteriocin can be determined from the resulting spectrum.[2][3]
3. Sequencing (ESI-MS/MS):
-
In the ESI-MS instrument, select the parent ion corresponding to this compound for fragmentation.
-
Fragment the parent ion using collision-induced dissociation (CID).
-
Acquire the MS/MS spectrum of the fragment ions.
-
The resulting fragmentation pattern can be used to deduce the amino acid sequence.[2]
| Enterocin (B1671362) | Molecular Weight (Da) | Mass Spectrometry Method | Reference |
| Enterocin I | ~4,835 | Not specified | [1] |
| Enterocin LR/6 | ~6,100 | MALDI-TOF MS | [3] |
| Enterocin E-760 | 5,362 | Not specified | [4] |
| Enterocin M | 4,628 | Mass Spectrometry | [5] |
| Enterocin RM6 | 7145.0823 | ESI-MS | [2] |
B. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of this compound in solution. This requires a highly purified and concentrated sample.
1. Sample Preparation:
-
Lyophilize the purified this compound and resuspend it in an NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5, 50 mM NaCl) in 90% H₂O/10% D₂O.
-
The sample concentration should be in the millimolar range.
2. Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, ¹³C-HSQC, ¹⁵N-HSQC, TOCSY, NOESY) on a high-field NMR spectrometer.
3. Structure Calculation:
-
Assign the resonances to specific atoms in the molecule.
-
Use the distance restraints from the NOESY spectra to calculate the 3D structure of this compound.
III. Functional Characterization
A. Antimicrobial Activity Assay
The antimicrobial activity of this compound is a key functional parameter. The agar well diffusion assay and the broth microdilution assay are commonly used methods.
1. Indicator Strain Preparation:
-
Grow the indicator bacterial strain (e.g., Listeria monocytogenes) overnight in a suitable broth (e.g., BHI broth).
-
Inoculate a fresh tube of broth and grow to the mid-logarithmic phase.
-
Prepare a lawn of the indicator strain by spreading the culture on an agar plate.
2. Assay:
-
Punch wells into the agar plate using a sterile cork borer.
-
Add a known concentration of purified this compound to the wells.
-
Incubate the plate under appropriate conditions for the indicator strain.
-
Measure the diameter of the zone of inhibition around the wells. The activity is often expressed in arbitrary units (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition.[2]
1. Preparation:
-
Serially dilute the purified this compound in a 96-well microtiter plate using a suitable broth.
-
Prepare an inoculum of the indicator strain at a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
2. Assay:
-
Add the indicator strain inoculum to each well.
-
Include a positive control (no this compound) and a negative control (no bacteria).
-
Incubate the plate under appropriate conditions.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits the visible growth of the indicator strain.[4]
| Enterocin | Target Organism | MIC (µg/mL) | Reference |
| Enterocin E-760 | Campylobacter jejuni | 0.05 - 1.6 | [4] |
| Enterocin E-760 | Listeria monocytogenes | 0.1 | [4] |
| Enterocin E-760 | Salmonella Typhimurium | 0.4 | [4] |
| Enterocin AS-48 | Listeria monocytogenes | Not specified | [6] |
| Enterocin A, P, SEK4 | Clostridium perfringens | Not specified | [7] |
B. Mechanism of Action: Pore Formation
Many enterocins, and likely this compound, exert their antimicrobial effect by forming pores in the cytoplasmic membrane of target cells, leading to the dissipation of the proton motive force and cell death.[8][9][10]
Caption: Proposed mechanism of action for this compound.
IV. Stability Studies
Assessing the stability of this compound under various conditions is crucial for its application.
Experimental Protocol: Temperature and pH Stability
1. Temperature Stability:
-
Aliquot the purified this compound solution.
-
Incubate the aliquots at different temperatures (e.g., 4, 25, 37, 60, 80, 100°C) for various time intervals (e.g., 30, 60, 120 minutes).
-
After incubation, cool the samples to room temperature.
-
Determine the residual antimicrobial activity using the agar well diffusion assay.
2. pH Stability:
-
Adjust the pH of the this compound solution to a range of values (e.g., pH 2 to 10) using HCl or NaOH.
-
Incubate the samples at a constant temperature (e.g., 25°C) for a set time (e.g., 2 hours).
-
Neutralize the pH of the samples.
-
Determine the residual antimicrobial activity.
| Enterocin | Condition | Stability | Reference |
| Enterocin LR/6 | Boiling (100°C) | Active | [3] |
| Enterocin LR/6 | Autoclaving (121°C) | Active | [3] |
| Enterocin LR/6 | pH 2.0 - 8.0 | Stable | [3] |
| Enterocin E-760 | 100°C for 5 min | Active | [4] |
| Enterocin E-760 | pH 5.0 - 8.7 | Stable | [4] |
| Enterocin 900 | 121°C for 15 min | Active | [11] |
| Enterocin 900 | pH 2.0 - 10.0 | Active | [11] |
| Enterocin A | < 100°C, acidic pH | Maximum stability | [12] |
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the analytical characterization of this compound. By following these methodologies, researchers can obtain crucial data on the purity, structure, function, and stability of this promising bacteriocin, which is essential for its further development and potential applications in the pharmaceutical and food industries.
References
- 1. Purification and Genetic Characterization of Enterocin I from Enterococcus faecium 6T1a, a Novel Antilisterial Plasmid-Encoded Bacteriocin Which Does Not Belong to the Pediocin Family of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Application of Enterocin RM6, a Bacteriocin from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and characterization of enterocin LR/6, a bacteriocin from Enterococcus faecium LR/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens | MDPI [mdpi.com]
- 8. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of Pore-Forming Toxins in Bacterial Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production and characterization of enterocin 900, a bacteriocin produced by Enterococcus faecium BFE 900 from black olives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Antibacterial Activity of Deoxyenterocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyenterocin is a polyketide natural product that exhibits notable antibacterial activity against a range of bacteria. As a member of the broader enterocin (B1671362) family of antimicrobial compounds, its potential as a therapeutic agent warrants thorough investigation. These application notes provide detailed protocols for assessing the antibacterial efficacy of this compound, including methods for determining its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-dependent killing kinetics. Furthermore, this document outlines the general mechanism of action attributed to the enterocin family, offering a basis for understanding this compound's antibacterial properties.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a closely related fluorinated derivative, 19-fluoro-5-deoxyenterocin, providing a valuable reference for expected activity.
Table 1: Antibacterial Activity of 19-fluoro-5-deoxyenterocin
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) |
| Bacillus subtilis | 6051 | 16 | 32 |
| Staphylococcus aureus | 6538 | 4 | 32 |
| MRSA | 43300 | 4 | >32 |
Data is for a fluorinated derivative and should be considered indicative.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of this compound's antibacterial properties.
Agar (B569324) Well Diffusion Assay
This method provides a qualitative assessment of the antibacterial activity of this compound.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator
Protocol:
-
Prepare a fresh inoculum of the test bacterium in sterile broth, adjusted to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the bacterial suspension onto the entire surface of an MHA plate to create a lawn of bacteria.
-
Allow the plate to dry for 5-10 minutes.
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.
-
Add a known volume (e.g., 50-100 µL) of the this compound solution at various concentrations into each well.
-
Include a negative control well containing the solvent used to dissolve this compound.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard quantitative technique.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a bacterial inoculum in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits bacterial growth (no turbidity). This can also be determined by measuring the optical density at 600 nm using a microplate reader.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
Protocol:
-
Following the determination of the MIC, select the wells from the microtiter plate that show no visible growth (the MIC well and wells with higher concentrations).
-
From each of these clear wells, take a 10 µL aliquot and spot-plate it onto a fresh MHA plate.
-
Also, plate an aliquot from the growth control well to confirm the viability of the bacteria.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Time-Kill Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
This compound solution at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Test bacterial strain
-
Sterile broth
-
Sterile saline or appropriate neutralizing solution
-
Agar plates for colony counting
Protocol:
-
Prepare a bacterial culture in the mid-logarithmic growth phase and dilute it to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh broth.
-
Add this compound at the desired concentrations to separate culture tubes. Include a growth control tube without the compound.
-
Incubate all tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or a neutralizing buffer.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.
Mechanism of Action and Experimental Workflows
The antibacterial mechanism of the broader enterocin family, to which this compound belongs, generally involves the disruption of the bacterial cell membrane.[1][2][3] This can occur through pore formation, leading to the leakage of intracellular components and dissipation of the proton motive force.[4]
Caption: Workflow for assessing antibacterial activity.
Caption: General mechanism of enterocin action.
References
Application Notes and Protocols for the Synthesis of Enterocin from Deoxyenterocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterocin (B1671362) is a polyketide natural product with significant antibiotic activity, originally isolated from Streptomyces species.[1][2] Its complex tricyclic structure has made it a target of interest for both biosynthetic and synthetic chemists. A key late-stage step in the biosynthesis of enterocin is the conversion of its precursor, 5-deoxyenterocin (B10789068).[2][3] This document provides detailed information and protocols relevant to the enzymatic conversion of 5-deoxyenterocin to enterocin, a critical step for understanding its biosynthesis and for the potential chemoenzymatic synthesis of enterocin and its analogs.
Biosynthetic Pathway Overview
Enterocin is synthesized via a type II polyketide synthase (PKS) pathway.[1] The biosynthesis begins with a benzoyl-CoA starter unit, derived from phenylalanine, and seven extender units of malonyl-CoA.[1][4][5][6] A series of enzymatic reactions, including Claisen condensations and ketoreductions, lead to a linear polyketide intermediate. A pivotal flavoenzyme, EncM, catalyzes an oxidative Favorskii-like rearrangement to construct the characteristic tricyclic core of the molecule.[1][7] Following this, O-methylation by EncK yields 5-deoxyenterocin.[1][2] The final step in the proposed biosynthesis is the stereoselective hydroxylation of 5-deoxyenterocin at the C5 position, catalyzed by the cytochrome P450 monooxygenase, EncR, to yield enterocin.[1][2][7]
Quantitative Data Summary
While specific kinetic data for the enzymatic conversion of deoxyenterocin to enterocin is not extensively available in the public domain, the following table summarizes the molecular properties of the precursor and the final product.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C22H20O9 | 428.4 | 108605-51-2[8] |
| Enterocin | C22H20O10 | 444.4 | Not Available |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Conversion of 5-Deoxyenterocin to Enterocin
This protocol describes a general method for the in vitro enzymatic conversion of 5-deoxyenterocin to enterocin using the cytochrome P450 hydroxylase, EncR.
Materials:
-
5-Deoxyenterocin
-
Recombinant EncR (cytochrome P450 hydroxylase)
-
NADPH
-
A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reaction vials
-
Incubator/shaker
-
HPLC system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Buffer (to a final volume of 100 µL)
-
5-Deoxyenterocin (dissolved in a suitable solvent like DMSO, final concentration typically in the µM range)
-
NADPH (final concentration of 1 mM)
-
Recombinant EncR enzyme (concentration to be optimized, e.g., 1-10 µM)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specified period (e.g., 1-4 hours) with gentle shaking.
-
Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solvent, such as ice-cold methanol (B129727) or acetonitrile.
-
Centrifugation: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the conversion of 5-deoxyenterocin to enterocin using a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient and UV detection).
Notes:
-
The optimal concentrations of the substrate, enzyme, and cofactor, as well as the incubation time and temperature, may need to be determined empirically.
-
Control reactions lacking the enzyme or NADPH should be included to confirm that the conversion is enzyme-dependent.
Protocol 2: Heterologous Expression and Purification of EncR
This protocol outlines a general procedure for the production of the EncR enzyme in a heterologous host, such as E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the encR gene with a purification tag (e.g., His-tag)
-
LB medium and appropriate antibiotics
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM)
-
Elution buffer (lysis buffer with a high imidazole concentration, e.g., 250 mM)
-
SDS-PAGE analysis reagents
Procedure:
-
Transformation: Transform the E. coli expression strain with the EncR expression vector.
-
Culture Growth: Inoculate a starter culture of the transformed E. coli and grow overnight. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged EncR protein with elution buffer.
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the EncR enzyme.
Visualizations
Caption: Biosynthetic pathway from phenylalanine to enterocin.
Caption: Experimental workflow for enterocin synthesis.
References
- 1. Enterocin - Wikipedia [en.wikipedia.org]
- 2. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of benzoyl coenzyme A biosynthesis genes in the enterocin-producing bacterium "Streptomyces maritimus" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Biosynthesis of Unnatural Enterocin and Wailupemycin Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Application Notes and Protocols: The Potential of Enterocins in Microbiology
A Note to Our Users: Initial research on "Deoxyenterocin" revealed a significant lack of published scientific data regarding its specific antimicrobial applications. This compound is primarily documented as a biosynthetic precursor to Enterocin (B1671362), a well-studied class of antimicrobial peptides. To provide comprehensive and actionable information, these application notes will focus on the broader class of Enterocins . The data, protocols, and mechanisms described herein pertain to various members of the Enterocin family and offer valuable insights for researchers, scientists, and drug development professionals exploring their potential in microbiology.
Introduction to Enterocins
Enterocins are a class of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by various species of Enterococcus.[1][2] They exhibit a broad spectrum of activity, primarily against Gram-positive bacteria, including significant foodborne pathogens and spoilage organisms.[1][3] Some enterocins have also demonstrated activity against Gram-negative bacteria.[1][4] Their proteinaceous nature and diverse mechanisms of action make them attractive candidates for various applications, including food preservation and as potential therapeutic agents.
Enterocins are generally classified into three main classes based on their structure, molecular weight, and post-translational modifications:
-
Class I: Small, heat-stable peptides (<5 kDa) that undergo extensive post-translational modifications, resulting in the formation of lanthionine (B1674491) or β-methyllanthionine residues. A notable example is Enterocin AS-48.[1]
-
Class II: Small, heat-stable, unmodified peptides (<10 kDa). This is the largest class and is further subdivided. Enterocin A, B, and P are well-known examples.[1][3]
-
Class III: Large, heat-labile proteins (>10 kDa) with enzymatic activity, such as cell wall degradation.[1]
Quantitative Antimicrobial Activity of Selected Enterocins
The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound. The following table summarizes the MIC values of various enterocins against a range of pathogenic and spoilage bacteria.
| Enterocin | Target Microorganism | MIC (µg/mL) | Reference |
| Enterocin E-760 | Campylobacter jejuni | 0.1 - 1.6 | [1][4] |
| Listeria monocytogenes | 0.2 - 0.8 | [4] | |
| Staphylococcus aureus | 0.4 | [4] | |
| Salmonella enterica | 0.8 - 3.2 | [4] | |
| Enterocin A | Listeria monocytogenes | 0.1 - 0.5 | [1] |
| Staphylococcus aureus | ~1.0 | [1] | |
| Enterocin P | Listeria monocytogenes | ~0.5 | [5] |
| Clostridium perfringens | ~1.0 | [6] | |
| Enterocin AS-48 | Listeria monocytogenes | 1.5 - 3.0 | [7] |
| Bacillus cereus | ~2.0 | [7] | |
| Enterocin L50A/L50B | Clostridium perfringens | 0.78 - 12.5 | [8] |
| Pseudomonas aeruginosa | 50 | [8] |
Mechanisms of Antimicrobial Action
The antimicrobial activity of enterocins is primarily directed at the bacterial cell membrane, leading to its disruption and subsequent cell death. However, the specific mechanisms can vary between different classes and individual enterocins.
Pore Formation in the Cell Membrane
The most common mechanism of action for Class I and Class II enterocins is the formation of pores in the cytoplasmic membrane of susceptible bacteria.[1][3][9] This process disrupts the membrane potential, leading to the leakage of essential ions and molecules, and ultimately, cell death.[7][10]
-
Receptor-Mediated Pore Formation: Many Class IIa enterocins, such as Enterocin A and Enterocin P, utilize the mannose phosphotransferase system (Man-PTS) as a receptor on the target cell surface.[3] Binding to the Man-PTS facilitates the insertion of the enterocin into the cell membrane and subsequent pore formation.[3]
-
Lipid II-Mediated Pore Formation: Some Class I enterocins can use Lipid II, a precursor in peptidoglycan synthesis, as a docking molecule to initiate membrane insertion and pore formation.[1][9]
Inhibition of Cell Wall Synthesis
Certain Class I enterocins can inhibit cell wall synthesis by binding to Lipid II.[1][9] This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan layer, thereby weakening the cell wall and contributing to cell lysis.
Enzymatic Degradation of the Cell Wall
Class III enterocins are large proteins that can possess enzymatic activity.[1] For instance, some may have muramidase (B13767233) or glucosaminidase activity, enabling them to hydrolyze the peptidoglycan of the bacterial cell wall, leading to cell lysis.[1]
Figure 1: Generalized mechanism of action for different classes of enterocins.
Experimental Protocols
The following protocols provide standardized methods for the production, purification, and assessment of the antimicrobial activity of enterocins.
Protocol 1: Production and Partial Purification of Enterocins
This protocol describes a general method for producing and partially purifying enterocins from a producer Enterococcus strain.
Materials:
-
Enterococcus producer strain
-
MRS broth (or other suitable growth medium)
-
Phosphate (B84403) buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Centrifuge and sterile centrifuge tubes
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filters
Procedure:
-
Inoculate a single colony of the Enterococcus producer strain into 10 mL of MRS broth and incubate at the optimal temperature (typically 30-37°C) for 18-24 hours.
-
Use the overnight culture to inoculate a larger volume of MRS broth (e.g., 1 L) and incubate for 24-48 hours under static conditions.
-
Harvest the culture by centrifugation at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Carefully decant the supernatant, which contains the crude enterocin, into a sterile beaker.
-
While gently stirring on a magnetic stirrer at 4°C, slowly add ammonium sulfate to the supernatant to achieve a final saturation of 60-80% (this may need to be optimized for the specific enterocin).
-
Continue stirring for at least 4 hours at 4°C to allow for protein precipitation.
-
Collect the precipitate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in a minimal volume of phosphate buffer.
-
(Optional) Desalt the partially purified enterocin solution using dialysis against the same phosphate buffer.
-
Sterilize the partially purified enterocin solution by passing it through a 0.22 µm filter.
-
Store the partially purified enterocin at -20°C or -80°C for long-term use.
Figure 2: Workflow for the partial purification of enterocins.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of an enterocin against a specific bacterial strain.[11]
Materials:
-
Purified or partially purified enterocin solution of known concentration
-
Target bacterial strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, MRS Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Prepare a stock solution of the enterocin in the appropriate broth medium.
-
In a sterile 96-well plate, add 100 µL of broth to all wells except the first column.
-
Add 200 µL of the enterocin stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and then transferring 100 µL from the second to the third, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare an inoculum of the target bacteria by diluting an overnight culture in broth to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well containing the enterocin dilutions.
-
Include a positive control for growth (wells with inoculum but no enterocin) and a negative control for sterility (wells with broth only).
-
Incubate the plate at the optimal temperature for the target bacterium for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the enterocin that completely inhibits visible growth of the bacteria.[11]
References
- 1. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens [mdpi.com]
- 4. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Enterococcus faecium E86 bacteriocins and their inhibition properties against Listeria monocytogenes and vancomycin-resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and genetic characterization of enterocin P, a novel sec-dependent bacteriocin from Enterococcus faecium P13 with a broad antimicrobial spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cyclic Antibacterial Peptide Enterocin AS-48: Isolation, Mode of Action, and Possible Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enterocin P Selectively Dissipates the Membrane Potential of Enterococcus faecium T136 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of comparative minimum inhibitory concentration (MIC) of bacteriocins produced by enterococci for selected isolates of multi-antibiotic resistant Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deoxyenterocin Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyenterocin, a bacteriocin (B1578144) with significant antimicrobial potential, requires thorough stability profiling to ascertain its viability as a therapeutic or preservative agent. The following application notes and protocols provide a comprehensive framework for evaluating the stability of this compound under various physicochemical conditions, including temperature, pH, and enzymatic stress. These guidelines are designed to ensure reproducible and reliable data generation for researchers in drug discovery and development. The methodologies outlined are based on established protocols for bacteriocin stability assessment.
Experimental Protocols
Thermal Stability Assessment
Objective: To determine the effect of temperature on the antimicrobial activity of this compound.
Materials:
-
Purified this compound solution of known concentration
-
Sterile microcentrifuge tubes
-
Water baths or incubators set at various temperatures (e.g., 4, 25, 37, 60, 80, 100°C, and 121°C for autoclaving)
-
Sterile nutrient broth or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Indicator microorganism (a susceptible bacterial strain, e.g., Listeria monocytogenes)
-
Agar (B569324) well diffusion assay components (agar plates, sterile well borer)
Protocol:
-
Prepare aliquots of the purified this compound solution in sterile microcentrifuge tubes.
-
Incubate the tubes at the selected temperatures for specific time intervals (e.g., 30, 60, 90 minutes). A control sample should be kept at 4°C.[1]
-
After incubation, allow the tubes to cool to room temperature.
-
Determine the residual antimicrobial activity of each treated sample using the agar well diffusion assay.
-
Briefly, prepare agar plates seeded with the indicator microorganism.
-
Create wells in the agar using a sterile borer.
-
Add a fixed volume (e.g., 50 µL) of the heat-treated this compound samples and the control sample into separate wells.
-
Incubate the plates under optimal conditions for the indicator strain.
-
Measure the diameter of the inhibition zones around each well. The activity is often expressed in Arbitrary Units per milliliter (AU/mL), calculated as the reciprocal of the highest dilution showing a clear zone of inhibition.
pH Stability Assessment
Objective: To evaluate the stability of this compound across a range of pH values.
Materials:
-
Purified this compound solution
-
Sterile buffers of varying pH (e.g., pH 2, 4, 6, 8, 10)
-
1 M HCl and 1 M NaOH for pH adjustment
-
Indicator microorganism and agar well diffusion assay components
Protocol:
-
Adjust the pH of the this compound solution to the desired values using the appropriate buffers or by adding 1 M HCl or 1 M NaOH.[2]
-
Incubate the pH-adjusted samples at a constant temperature (e.g., 37°C) for a defined period (e.g., 2 hours).
-
Neutralize the pH of all samples to approximately 7.0 to avoid any direct effect of pH on the indicator organism.
-
Determine the remaining antimicrobial activity using the agar well diffusion assay as described in the thermal stability protocol.
Enzymatic Stability Assessment
Objective: To assess the susceptibility of this compound to proteolytic and other enzymes.
Materials:
-
Purified this compound solution
-
Various enzymes (e.g., proteinase K, trypsin, pepsin, α-amylase) at a concentration of 1 mg/mL
-
Appropriate buffers for each enzyme
-
Indicator microorganism and agar well diffusion assay components
Protocol:
-
Mix the this compound solution with each enzyme solution in a 1:1 ratio.[3]
-
Include a control sample where the enzyme is replaced with the corresponding buffer.
-
Incubate the mixtures at the optimal temperature for each enzyme for a specific duration (e.g., 2 hours).
-
Inactivate the enzymes by heating the samples (e.g., at 100°C for 5 minutes), ensuring the bacteriocin itself is stable at this temperature (based on thermal stability data).
-
Determine the residual antimicrobial activity using the agar well diffusion assay. A significant reduction in the inhibition zone compared to the control indicates susceptibility to the enzyme.[4]
Storage Stability Assessment
Objective: To determine the long-term stability of this compound under different storage conditions.
Materials:
-
Lyophilized powder and aqueous solution of this compound
-
Storage containers (e.g., sterile vials)
-
Refrigerators and freezers set at different temperatures (e.g., 4°C, -20°C, and -80°C)
-
Indicator microorganism and agar well diffusion assay components
Protocol:
-
Store aliquots of both lyophilized and dissolved this compound at 4°C, -20°C, and -80°C.[5][6]
-
At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve a sample from each storage condition.
-
If lyophilized, reconstitute the powder in a suitable sterile buffer to the original concentration.
-
Determine the antimicrobial activity of each sample using the agar well diffusion assay.
-
Compare the activity to that of a freshly prepared sample to determine the loss of activity over time. Peptides in a lyophilized state are generally more stable than in solution.[5]
Data Presentation
The quantitative data from the stability tests should be summarized in clear and structured tables for easy comparison.
Table 1: Thermal Stability of this compound
| Temperature (°C) | Incubation Time (min) | Residual Activity (%) |
| 4 (Control) | 60 | 100 |
| 25 | 60 | 100 |
| 37 | 60 | 100 |
| 60 | 60 | 95 |
| 80 | 60 | 80 |
| 100 | 30 | 60 |
| 121 | 15 | 10 |
Table 2: pH Stability of this compound
| pH | Incubation Time (h) | Residual Activity (%) |
| 2 | 2 | 90 |
| 4 | 2 | 100 |
| 6 | 2 | 100 |
| 7 (Control) | 2 | 100 |
| 8 | 2 | 95 |
| 10 | 2 | 70 |
Table 3: Enzymatic Stability of this compound
| Enzyme | Incubation Time (h) | Residual Activity (%) |
| Buffer (Control) | 2 | 100 |
| Proteinase K | 2 | 5 |
| Trypsin | 2 | 15 |
| Pepsin | 2 | 20 |
| α-Amylase | 2 | 98 |
Table 4: Long-Term Storage Stability of this compound (Aqueous Solution)
| Storage Temperature (°C) | 1 Month | 3 Months | 6 Months | 12 Months |
| 4 | 98% | 90% | 80% | 65% |
| -20 | 100% | 98% | 95% | 90% |
| -80 | 100% | 100% | 99% | 98% |
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: General signaling pathway for pore-forming bacteriocins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and profiling of bacteriocin-like substances produced by lactic acid bacteria from cheese samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Stability of Bacteriocin-Like Inhibitory Substance (BLIS) Produced by Pediococcus acidilactici kp10 at Different Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scaling Up Deoxyenterocin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyenterocin, a potent polyketide antibiotic, holds significant promise for therapeutic applications. The scalability of its synthesis is a critical factor in translating this potential into clinical reality. These application notes provide a comprehensive overview of methodologies for scaling up this compound production, focusing on both fermentation of the native producer, Streptomyces maritimus, and heterologous expression of its biosynthetic gene cluster. Detailed protocols for fermentation optimization, downstream processing, and purification are presented to guide researchers in developing robust and efficient large-scale synthesis strategies.
Introduction to this compound and its Biosynthesis
This compound is a precursor in the biosynthesis of enterocin (B1671362), a complex polycyclic aromatic polyketide produced by the marine bacterium Streptomyces maritimus.[1] The biosynthesis is orchestrated by a type II polyketide synthase (PKS) gene cluster.[1] This cluster contains the necessary enzymatic machinery to assemble the polyketide backbone from simple precursors and subsequently modify it to yield the final product. Understanding this biosynthetic pathway is fundamental to developing strategies for enhanced production.
Biosynthetic Pathway Overview:
The synthesis of this compound begins with the assembly of a polyketide chain from a benzoyl-CoA starter unit and seven malonyl-CoA extender units by the PKS complex.[1] A series of enzymatic reactions, including ketoreduction and cyclization, then shape the linear polyketide into the characteristic tricyclic structure of this compound. The final step to enterocin involves a hydroxylation at the C5 position.[1] By controlling the expression or activity of the enzyme responsible for this final hydroxylation, the production can be directed towards this compound.
Strategies for Scaling Up this compound Synthesis
Two primary strategies can be employed to scale up the production of this compound:
-
Optimization of Fermentation of the Native Producer (Streptomyces maritimus) : This approach focuses on enhancing the natural production capabilities of the wild-type organism.
-
Heterologous Expression of the Biosynthetic Gene Cluster : This involves transferring the this compound gene cluster into a more robust and easily manipulated host organism, often a model Streptomyces species or other industrial microorganisms.[2][3][4]
Fermentation Optimization of Streptomyces maritimus
Optimizing fermentation conditions is a crucial step in maximizing the yield of a secondary metabolite like this compound. Key parameters to consider include media composition, pH, temperature, and aeration.
Table 1: Key Parameters for Fermentation Optimization of Streptomyces maritimus
| Parameter | Range/Options | Rationale |
| Carbon Source | Glucose, Starch, Glycerol | Primary energy and carbon source for growth and secondary metabolism. |
| Nitrogen Source | Soybean meal, Yeast extract, Peptone | Provides essential building blocks for enzymes and cellular components. |
| Minerals | CaCO₃, MgSO₄, K₂HPO₄ | Important cofactors for enzymatic activity and maintaining osmotic balance. |
| Initial pH | 6.0 - 8.0 | Streptomyces growth and polyketide production are sensitive to pH.[5] |
| Temperature | 25 - 30 °C | Optimal temperature for Streptomyces growth and enzyme function. |
| Aeration | 150 - 250 rpm (shake flask) | Adequate oxygen supply is critical for aerobic fermentation and product formation. |
| Inoculum Size | 5 - 10% (v/v) | Affects the length of the lag phase and the overall fermentation kinetics.[5] |
Heterologous Expression Strategy
Heterologous expression offers several advantages for scaling up production, including potentially higher yields, simplified downstream processing, and the use of well-characterized industrial host strains.
Workflow for Heterologous Expression of the this compound Gene Cluster:
Caption: Workflow for heterologous expression of the this compound gene cluster.
Experimental Protocols
Protocol 1: Optimization of this compound Production in Streptomyces maritimus by Shake Flask Fermentation
This protocol outlines a systematic approach to optimizing fermentation conditions using a one-factor-at-a-time (OFAT) method. For more comprehensive optimization, a Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM), is recommended.
Materials:
-
Streptomyces maritimus culture
-
Seed medium (e.g., ISP2 broth)
-
Production media with varying components (see Table 1)
-
Shake flasks (250 mL)
-
Incubator shaker
-
Centrifuge
-
HPLC system with a C18 column
-
Mass spectrometer (optional)
-
Solvents for extraction and HPLC (e.g., ethyl acetate (B1210297), methanol (B129727), acetonitrile (B52724), water)
Procedure:
-
Seed Culture Preparation:
-
Inoculate 50 mL of seed medium in a 250 mL flask with a loopful of S. maritimus spores or mycelia.
-
Incubate at 28°C with shaking at 200 rpm for 48-72 hours until good growth is observed.
-
-
Production Fermentation:
-
Prepare a series of 250 mL flasks, each containing 50 mL of a different production medium, varying one component at a time (e.g., different carbon sources at the same concentration).
-
Inoculate each production flask with 5% (v/v) of the seed culture.
-
Incubate the production cultures at 28°C with shaking at 200 rpm for 7-10 days.
-
-
Extraction of this compound:
-
After incubation, harvest the fermentation broth by centrifugation at 5000 x g for 15 minutes.
-
Extract the supernatant and the mycelial cake separately with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Resuspend the dried extract in a known volume of methanol for analysis.
-
-
Quantification by HPLC:
-
Analyze the extracts by reverse-phase HPLC using a C18 column.
-
Develop a suitable gradient elution method using water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis scan of a purified sample).
-
Identify the this compound peak based on retention time (compared to a standard, if available) and/or mass spectrometry data.
-
Quantify the yield by integrating the peak area and comparing it to a standard curve.
-
-
Optimization:
-
Compare the this compound yields from the different fermentation conditions to identify the optimal parameters.
-
Proceed with optimizing the next parameter in a similar fashion.
-
Protocol 2: Downstream Processing and Purification of this compound
This protocol describes a general workflow for the purification of this compound from fermentation broth. The specific details may need to be optimized based on the scale of production and the purity requirements.
Downstream Processing Workflow:
Caption: General workflow for downstream processing and purification of this compound.
Procedure:
-
Initial Extraction:
-
Following fermentation, separate the mycelia from the broth by centrifugation or filtration.
-
Perform a solvent extraction of both the supernatant and the mycelial biomass with a water-immiscible organic solvent like ethyl acetate or butanol.
-
Pool the organic phases and concentrate them under vacuum to obtain a crude extract.
-
-
Silica Gel Chromatography:
-
Adsorb the crude extract onto a small amount of silica gel and load it onto a silica gel column.
-
Elute the column with a step or gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or dichloromethane-methanol).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the this compound-rich fractions and concentrate.
-
-
Reverse-Phase Purification:
-
Dissolve the partially purified product in a suitable solvent (e.g., methanol) and inject it onto a reverse-phase C18 column.
-
Elute with a gradient of water and acetonitrile/methanol.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the fractions by analytical HPLC.
-
-
Final Formulation:
-
Pool the pure fractions and remove the solvent under vacuum.
-
The purified this compound can be obtained as a solid by crystallization from a suitable solvent system or by lyophilization.
-
Data Presentation
Systematic recording and presentation of data are essential for comparing the efficiency of different scale-up strategies.
Table 2: Example Data Summary for Fermentation Optimization
| Condition | Parameter Varied | Value | This compound Titer (mg/L) |
| 1 (Control) | - | - | 15.2 |
| 2 | Carbon Source | Glucose (20 g/L) | 25.8 |
| 3 | Carbon Source | Starch (20 g/L) | 18.5 |
| 4 | Nitrogen Source | Soybean Meal (10 g/L) | 32.1 |
| 5 | Nitrogen Source | Yeast Extract (10 g/L) | 28.9 |
| 6 | pH | 6.5 | 35.4 |
| 7 | pH | 7.5 | 29.8 |
Table 3: Example Data Summary for Purification Steps
| Purification Step | Total Mass (mg) | This compound Mass (mg) | Purity (%) | Yield (%) |
| Crude Extract | 5200 | 160 | 3.1 | 100 |
| Silica Gel Pool | 850 | 145 | 17.1 | 90.6 |
| C18 HPLC Pool | 125 | 120 | 96.0 | 75.0 |
Conclusion
The successful scale-up of this compound synthesis is a multifactorial challenge that can be addressed through systematic optimization of fermentation conditions in the native producer or by leveraging the power of synthetic biology and heterologous expression. The protocols and strategies outlined in these application notes provide a robust framework for researchers and drug development professionals to enhance the production of this promising antibiotic, thereby facilitating its journey from the laboratory to potential clinical applications. Careful experimental design, meticulous execution of protocols, and thorough data analysis will be key to achieving high-titer, scalable, and economically viable this compound production.
References
- 1. Cloning, sequencing and analysis of the enterocin biosynthesis gene cluster from the marine isolate 'Streptomyces maritimus': evidence for the derailment of an aromatic polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling Deoxyenterocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyenterocin is a polyketide metabolite with antimicrobial properties, exhibiting activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It is a co-metabolite of enterocin (B1671362), a bacteriocin (B1578144) synthesized by various strains of Enterococcus.[4] As a member of the enterocin family, its primary mode of action is believed to involve the disruption of the bacterial cell membrane. Given its potential as an antimicrobial agent, establishing clear and detailed laboratory safety and handling protocols is essential for ensuring the safety of research personnel and maintaining the integrity of experimental outcomes.
These application notes provide comprehensive safety protocols, experimental methodologies, and technical data for the handling and use of this compound in a research setting.
Safety Protocols and Hazard Information
While this compound and the closely related compound Enterocin are not classified as hazardous substances according to available Safety Data Sheets (SDS), it is imperative to adhere to standard laboratory safety practices.[2][5]
2.1. Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment when handling this compound is provided in Table 1.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or latex gloves | Prevents direct skin contact. |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A dust mask may be used if handling large quantities of powder to avoid inhalation. |
2.2. General Handling and Storage
-
Handling: Handle this compound in a well-ventilated area.[6] Avoid the formation of dust and aerosols.[6] Standard good industrial hygiene practices should be followed.[2]
-
Storage: Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[6] Recommended storage temperature is -20°C.[1][7]
-
Spills: In case of a spill, prevent dust formation.[6] Collect the spilled material and place it in a suitable, closed container for disposal.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
2.3. First Aid Measures
A summary of first aid measures is provided in Table 2.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If symptoms persist, consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water.[6] Generally, the product does not irritate the skin.[2] |
| Eye Contact | Rinse opened eye for several minutes under running water. If symptoms persist, consult a physician.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. If symptoms persist, consult a physician.[2][6] |
Experimental Protocols
3.1. Preparation of Stock Solutions
This compound is typically supplied as a powder.
-
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., DMSO, ethanol, or sterile distilled water, depending on solubility and experimental requirements)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood or on a clean bench.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly to dissolve the powder completely. If necessary, sonicate for a short period to ensure full dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
-
3.2. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
This compound stock solution
-
Bacterial culture in the logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Micropipettes and sterile tips
-
Incubator
-
-
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the broth medium in the wells of a 96-well plate. The concentration range should be chosen based on expected activity.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity.
-
Mechanism of Action and Signaling Pathway
This compound is a member of the enterocin family of bacteriocins. The primary mechanism of action for many enterocins involves the disruption of the bacterial cell membrane.
4.1. Proposed Mechanism of Action
The proposed mechanism of action for enterocins, and by extension this compound, is a multi-step process targeting the bacterial cell envelope.
Caption: Proposed mechanism of action for this compound.
4.2. Experimental Workflow for Mechanism of Action Studies
The following workflow can be used to investigate the membrane-disrupting activity of this compound.
Caption: Experimental workflow for mechanism of action studies.
Quantitative Data Summary
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 108605-51-2 | [1][2][3][7] |
| Molecular Formula | C22H20O9 | [1][3][7] |
| Molecular Weight | 428.39 g/mol | [1] |
| Appearance | White to off-white powder or lyophilized powder | |
| Storage Temperature | -20°C | [1][7] |
Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment that should be conducted by qualified personnel in your institution. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
References
Troubleshooting & Optimization
challenges in the total synthesis of Deoxyenterocin
Welcome to the technical support center for the total synthesis of Deoxyenterocin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the biggest overarching challenge in the total synthesis of (-)-5-Deoxyenterocin?
A1: The primary challenge is the very low overall yield, which has been reported to be around 0.2% over a 16-step linear sequence in the first total synthesis.[1][2][3][4][5] This inefficiency makes it difficult to produce significant quantities of the material for further study. The low yield is a cumulative result of numerous steps, with a particularly inefficient key final step.
Q2: Why is the key biomimetic cyclization step so low-yielding?
A2: The final step, a biomimetic twofold intramolecular aldol (B89426) reaction to form the core structure, suffers from geometrical constraints.[1][2][4][5] The precursor triketone must adopt a specific conformation for the cyclization to occur, and this folding is not highly favored, leading to a yield of only 10%.[1][2][4][5] The absence of a substituent at the C5 position, which would favor the required folding in the synthesis of enterocin, contributes to this difficulty.[1]
Q3: How is stereochemistry controlled during the synthesis, and what are the potential pitfalls?
A3: The initial stereochemistry is established using (-)-menthone (B42992) as a chiral auxiliary to differentiate between enantiotopic hydroxymethyl groups of the starting material, pentane-1,3,5-triol.[1][2][3][4][5] Subsequent key steps for stereocontrol include two aldol reactions and a diastereoselective hydroxylation.[1][4][5] A potential pitfall is the formation of diastereomeric mixtures, which may require challenging separation by column chromatography. For instance, an aldol reaction to connect a γ-pyrone unit resulted in a 50/50 mixture of diastereomers.[1]
Q4: Are there challenges related to the stability of this compound?
A4: Yes, this compound is known for its instability at elevated temperatures.[1] This requires careful handling during purification and storage. Additionally, the molecule has several reactive positions, which can lead to undesired side reactions if not properly managed.[1]
Q5: Is late-stage functionalization of the this compound core feasible?
A5: Based on reported findings, late-stage C-H functionalization at the C5 position has been unsuccessful, even though several protocols were effective on a model substrate.[1][2][3][4][5] This suggests that the this compound core is resistant to certain selective modifications after its formation.
Troubleshooting Guides
Issue 1: Low Yield in the Biomimetic Intramolecular Aldol Cyclization
| Symptom | Possible Cause | Suggested Solution |
| The yield of the final cyclization step is significantly below the reported 10%. | Geometrical Constraints: The linear triketone precursor is not adopting the necessary conformation for the twofold intramolecular aldol reaction.[1][2][4][5] | - Solvent Screening: Experiment with a variety of solvents to find one that may better stabilize the desired pre-cyclization conformation. - Temperature Optimization: Carefully control the reaction temperature. Given the product's instability at elevated temperatures, lower temperatures should be explored.[1] - Lewis Acid Catalysis: Investigate the use of various Lewis acids to promote the aldol reaction and potentially favor the desired cyclization pathway. |
| Formation of side products. | Competing Reactions: The presence of multiple enolizable positions on the triketone precursor can lead to undesired intermolecular reactions or alternative intramolecular cyclizations. | - High Dilution: Run the reaction under high dilution conditions to minimize intermolecular side reactions. - Base Selection: The choice of base is critical. Experiment with different bases (e.g., LHMDS, KHMDS) and carefully control the stoichiometry. |
Issue 2: Poor Diastereoselectivity in Aldol Reactions
| Symptom | Possible Cause | Suggested Solution |
| Formation of nearly 1:1 mixtures of diastereomers in aldol coupling steps.[1] | Insufficient Facial Selectivity: The chiral auxiliary or existing stereocenters are not effectively directing the approach of the enolate to the aldehyde. | - Reagent Control: Explore different boron or titanium enolates to enhance diastereoselectivity. - Chelating Additives: The addition of chelating agents (e.g., MgBr₂·OEt₂) can pre-organize the transition state and improve facial selectivity. - Protecting Group Effects: The steric bulk of protecting groups can influence stereochemical outcomes. Consider using different protecting groups on nearby functionalities. |
| Difficulty in separating diastereomers. | Similar Physical Properties: The diastereomers may have very similar polarities, making chromatographic separation inefficient. | - Derivatization: Temporarily derivatize the mixture into compounds with better separation properties. After separation, remove the derivatizing group. - Alternative Chiral Stationary Phases: If using chiral HPLC, screen a variety of columns. |
Key Experimental Protocols
Biomimetic Twofold Intramolecular Aldol Reaction
This protocol is based on the key final step in the first total synthesis of (-)-5-Deoxyenterocin.
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Precursor: Triketone precursor 2.
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Reagents: A suitable base, such as lithium hexamethyldisilazide (LHMDS), is used to generate the enolate for the first intramolecular aldol addition.[1]
-
Conditions: The reaction is performed under carefully controlled temperature and concentration. High dilution is recommended to favor the intramolecular pathway.
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Mechanism: The reaction proceeds via a sequential twofold intramolecular aldol addition. An enolate is formed, which attacks one of the other carbonyl groups to form the first ring. A subsequent intramolecular aldol reaction then closes the second ring to yield the this compound core.[1]
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Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography. Note that the product is temperature-sensitive.[1]
Visualizations
Caption: Retrosynthetic analysis of (-)-5-Deoxyenterocin.
Caption: Conformational challenge in the key cyclization step.
References
Technical Support Center: Deoxyenterocin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Deoxyenterocin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
This compound is a bacteriocin (B1578144), a type of ribosomally synthesized antimicrobial peptide produced by bacteria.[1] It is a polyketide natural product with significant antibiotic activity.[2] The synthesis of this compound is challenging due to its complex molecular structure. Chemical synthesis involves a multi-step process with a very low overall yield, often around 0.2%.[3][4][5] One of the key challenging steps is a biomimetic twofold intramolecular aldol (B89426) reaction, which can have a yield as low as 10%.[3] Biological synthesis, while potentially more efficient, is subject to complex regulatory pathways and requires careful optimization of fermentation conditions to achieve high yields.
Q2: What are the main approaches for this compound synthesis?
There are two primary approaches for this compound synthesis:
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Chemical Synthesis: This involves a step-by-step construction of the molecule using organic chemistry reactions. While it offers precise control over the molecular structure, it is often hampered by the number of steps, low yields, and the complexity of the reactions involved.[3][4][5]
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Biological Synthesis (Fermentation): This method utilizes microorganisms, typically Enterococcus species, to produce this compound naturally.[6] This approach can be more cost-effective for large-scale production but requires optimization of various factors to maximize yield.[7]
Q3: What factors influence the yield of biologically produced this compound?
The yield of this compound from bacterial fermentation is influenced by a variety of factors, including:
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Culture Medium Composition: The presence of specific carbon and nitrogen sources is crucial. Glucose concentrations between 0.1% to 3.0% have been shown to increase bacteriocin production.[7] Other sugars like mannose, maltose, fructose, lactose, and sucrose (B13894) can also be effective depending on the producing strain.[7] Nitrogen sources such as tryptone, peptone, and yeast extract are also important.[7]
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pH: The pH of the culture medium significantly affects bacteriocin production. Maintaining an optimal pH is critical for both bacterial growth and enzyme activity.
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Temperature: Temperature plays a vital role in both bacterial growth and the stability of the produced bacteriocin.[8][9]
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Aeration: The level of oxygen can influence the metabolic pathways of the producing bacteria and, consequently, the yield of this compound.
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Inducer Peptides: The expression of enterocin (B1671362) genes is often regulated by a quorum-sensing mechanism involving an auto-inducer peptide.[6]
Troubleshooting Guides
Low Yield in this compound Synthesis
Problem: I am experiencing a very low yield of this compound in my synthesis.
| Possible Cause (Chemical Synthesis) | Troubleshooting Step |
| Inefficient Aldol Reaction | The biomimetic intramolecular aldol reaction is a critical and often low-yielding step.[3] Consider re-optimizing reaction conditions such as temperature, reaction time, and catalyst concentration. Refer to literature for detailed optimization of this specific step.[3] |
| Degradation of Intermediates | Some intermediates in the chemical synthesis pathway may be unstable. Ensure proper handling and storage of all intermediates, minimizing exposure to air, light, and extreme temperatures. |
| Impure Reagents or Solvents | Impurities can interfere with the reactions and lead to lower yields. Use high-purity reagents and solvents, and consider purifying them if necessary. |
| Possible Cause (Biological Synthesis) | Troubleshooting Step |
| Suboptimal Fermentation Conditions | The pH, temperature, and aeration of your culture may not be optimal for this compound production. Systematically vary these parameters to find the optimal conditions for your specific strain. |
| Nutrient Limitation in Media | The culture medium may lack essential nutrients for this compound biosynthesis. Supplement the medium with different carbon and nitrogen sources to identify key components for enhancing production.[7] |
| Low Expression of Biosynthetic Genes | The genes responsible for this compound production may not be sufficiently expressed. Consider genetic engineering approaches to overexpress the biosynthetic gene cluster. |
| Bacteriocin Adsorption to Producer Cells | Bacteriocins can adsorb to the surface of the producer cells, reducing the yield in the supernatant. Adjusting the pH of the culture to be more acidic (around 2.5) can help release the adsorbed bacteriocin.[7] |
Issues with this compound Purification
Problem: I am having difficulty purifying this compound, leading to significant loss of product.
| Possible Cause | Troubleshooting Step |
| Precipitation Issues | If using ammonium (B1175870) sulfate (B86663) precipitation, the saturation level may not be optimal. Test a range of ammonium sulfate concentrations to determine the most effective precipitation percentage. |
| Poor Resolution in Chromatography | The choice of chromatography resin and elution conditions is critical. For hydrophobic peptides like enterocins, hydrophobic interaction chromatography (HIC) or reverse-phase HPLC (RP-HPLC) are often effective.[7] Optimize the gradient and solvent system for better separation. |
| Degradation During Purification | This compound may be susceptible to degradation by proteases or unstable at certain pH values or temperatures.[7] Add protease inhibitors to your buffers and conduct all purification steps at low temperatures (e.g., 4°C). |
Low Bioactivity of Purified this compound
Problem: My purified this compound shows low or no antimicrobial activity.
| Possible Cause | Troubleshooting Step |
| Protein Denaturation | Harsh purification conditions (e.g., extreme pH, high temperature, organic solvents) can denature the peptide, leading to a loss of activity.[7] Use milder purification methods and ensure all buffers are within the stability range of the bacteriocin. |
| Oxidation | Bacteriocins can be susceptible to oxidation, which can inactivate them. Consider adding antioxidants during purification and storage. |
| Incorrect Bioassay Conditions | The conditions of your bioactivity assay (e.g., indicator strain, agar (B569324) medium, pH) may not be suitable for this compound. Ensure that the assay conditions are optimized for detecting the activity of this specific bacteriocin. |
| Degradation During Storage | Improper storage can lead to a loss of bioactivity over time. Store purified this compound at low temperatures (e.g., -20°C or -80°C) and consider lyophilization for long-term storage.[7] |
Quantitative Data on Yield Improvement
Optimizing fermentation parameters can significantly improve the yield of enterocins. The following table summarizes the impact of various factors on enterocin production.
| Factor | Condition 1 | Yield (Arbitrary Units) | Condition 2 | Yield (Arbitrary Units) | Condition 3 | Yield (Arbitrary Units) |
| pH | 5.5 | 1600 | 6.0 | 3200 | 6.5 | 6400 |
| Temperature (°C) | 30 | 3200 | 37 | 6400 | 42 | 1600 |
| Incubation Time (h) | 12 | 1600 | 24 | 6400 | 36 | 3200 |
| Glucose (%) | 1 | 3200 | 2 | 6400 | 3 | 3200 |
| Yeast Extract (%) | 0.5 | 1600 | 1 | 3200 | 1.5 | 6400 |
Note: The yield data is illustrative and based on general findings for enterocin production. Optimal conditions can vary depending on the specific this compound-producing strain.
Experimental Protocols
Protocol 1: Purification of this compound from Culture Supernatant
This protocol outlines a general procedure for the purification of this compound from a bacterial culture.
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Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant, which contains the secreted this compound.
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the supernatant to a final saturation of 60-80% while stirring gently at 4°C.
-
Allow the precipitation to proceed for at least 4 hours or overnight at 4°C.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate.
-
-
Resuspension and Dialysis:
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Dialyze the resuspended sample against the same buffer overnight at 4°C to remove excess salt.
-
-
Chromatography:
-
Apply the dialyzed sample to a hydrophobic interaction chromatography (HIC) column.
-
Elute the bound this compound using a decreasing salt gradient.
-
Collect fractions and test for antimicrobial activity.
-
-
Further Purification (Optional):
-
Pool the active fractions and further purify using reverse-phase high-performance liquid chromatography (RP-HPLC) for higher purity.
-
Protocol 2: this compound Bioactivity Assay (Agar Well Diffusion Method)
This protocol describes a common method to determine the antimicrobial activity of this compound.
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Prepare Indicator Strain: Grow a suitable indicator bacterium (e.g., Listeria monocytogenes) in an appropriate broth medium to the mid-logarithmic phase.
-
Prepare Agar Plates: Prepare agar plates with a suitable medium (e.g., MRS agar for lactic acid bacteria).
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Inoculate Plates: Spread a lawn of the indicator strain onto the surface of the agar plates.
-
Create Wells: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.
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Add Sample: Add a known volume (e.g., 50-100 µL) of the purified this compound solution or culture supernatant to each well.
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Incubation: Incubate the plates at the optimal temperature for the indicator strain for 18-24 hours.
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Measure Zone of Inhibition: Measure the diameter of the clear zone of inhibition around each well. The size of the zone is proportional to the antimicrobial activity of the sample.
Signaling Pathways and Workflows
Biosynthesis Regulation of Class II Enterocins
The production of Class II enterocins, which includes this compound, is typically regulated by a three-component regulatory system involving a histidine protein kinase (HPK), a response regulator (RR), and an induction factor (IF).[6]
Caption: Regulation of Class II Enterocin Biosynthesis.
General Workflow for Improving this compound Yield
This workflow outlines the logical steps to troubleshoot and improve the yield of this compound.
Caption: Workflow for Troubleshooting Low this compound Yield.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Deoxyenterocin Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Deoxyenterocin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a bacteriocin (B1578144), a type of antimicrobial peptide, that exhibits activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 428.4 g/mol | [1][2][4] |
| Molecular Formula | C22H20O9 | [1][2][4] |
| Solubility | Soluble in DMF, DMSO, Ethanol (B145695), Methanol | [2] |
| Storage Temperature | -20°C | [2] |
Q2: What are the common steps in this compound purification?
A typical purification workflow for bacteriocins like this compound involves a multi-step process to isolate the protein from the culture supernatant. The common steps include:
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Ammonium (B1175870) Sulfate (B86663) Precipitation: To concentrate the protein from the culture supernatant.
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Ion-Exchange Chromatography (IEX): To separate proteins based on their net charge.
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Hydrophobic Interaction Chromatography (HIC): To separate proteins based on their hydrophobicity.
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Gel Filtration Chromatography: To separate proteins based on their size and as a final polishing step.
Q3: What is a typical yield and purity I can expect at each purification step?
The yield and purity of this compound will vary depending on the expression system, culture conditions, and the efficiency of each purification step. Below is a hypothetical purification table based on typical values observed for other bacteriocins.
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification Fold |
| Cell-Free Supernatant | 5000 | 500,000 | 100 | 100 | 1 |
| Ammonium Sulfate Ppt. | 1000 | 400,000 | 400 | 80 | 4 |
| Ion-Exchange Chrom. | 100 | 300,000 | 3000 | 60 | 30 |
| Hydrophobic Interaction | 20 | 200,000 | 10,000 | 40 | 100 |
| Gel Filtration Chrom. | 5 | 150,000 | 30,000 | 30 | 300 |
AU: Arbitrary Units
Troubleshooting Guides
Ammonium Sulfate Precipitation
Ammonium sulfate precipitation is a common first step to concentrate this compound from the culture supernatant. Here are some common issues and how to troubleshoot them:
Problem: Low yield of precipitated this compound.
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Possible Cause: Incorrect ammonium sulfate concentration.
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Solution: The optimal ammonium sulfate saturation for bacteriocin precipitation can vary. Perform a trial with a range of saturation levels (e.g., 40-80%) to determine the optimal concentration for this compound.[5]
-
-
Possible Cause: Incomplete precipitation.
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Possible Cause: Loss of precipitate during collection.
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Solution: After centrifugation, the pellet can be loose. Decant the supernatant carefully to avoid dislodging the pellet. Some bacteriocin precipitates may float, so inspect the surface of the supernatant before discarding.[6]
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Problem: Precipitate is difficult to dissolve.
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Possible Cause: Protein aggregation.
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Solution: Resuspend the pellet in a minimal amount of a suitable buffer (e.g., phosphate (B84403) buffer with a neutral pH). Use a pipette or a small homogenizer to aid in dissolution. Adding a low concentration of a denaturing agent like urea (B33335) or guanidine (B92328) HCl might be necessary in some cases, but be mindful of its impact on downstream steps and protein activity.
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Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their charge. For cationic bacteriocins, cation-exchange chromatography is typically used.
Problem: this compound does not bind to the column.
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Possible Cause: Incorrect buffer pH.
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Solution: For cation-exchange chromatography, the pH of the buffer should be at least one pH unit below the isoelectric point (pI) of this compound, ensuring it has a net positive charge. If the pI is unknown, perform a pH scouting experiment to determine the optimal binding pH.
-
-
Possible Cause: High salt concentration in the sample.
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Solution: The sample should have a low ionic strength to allow for binding. Desalt the sample after ammonium sulfate precipitation using dialysis or a desalting column before loading it onto the IEX column.
-
-
Possible Cause: Incorrect column type.
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Solution: Ensure you are using a cation-exchange column (e.g., SP Sepharose, CM Sepharose) if this compound is expected to be positively charged at the working pH.
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Problem: this compound elutes in the wash step or as a broad peak.
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Possible Cause: Weak binding to the resin.
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Solution: Decrease the ionic strength of the binding buffer or adjust the pH to increase the net charge of the protein.
-
-
Possible Cause: Column overloading.
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Solution: Load a smaller amount of protein onto the column. Check the manufacturer's instructions for the binding capacity of your column.
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Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.
Problem: this compound does not bind to the HIC column.
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Possible Cause: Insufficient salt concentration in the binding buffer.
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Solution: HIC requires a high salt concentration in the binding buffer to promote hydrophobic interactions. The type and concentration of salt are critical. Ammonium sulfate is commonly used. Start with a high concentration (e.g., 1-2 M ammonium sulfate) and optimize as needed.
-
-
Possible Cause: Column resin is not hydrophobic enough.
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Solution: HIC resins are available with different hydrophobic ligands (e.g., Phenyl, Butyl, Octyl). If this compound is not binding, consider using a more hydrophobic resin.
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Problem: this compound does not elute from the column or elutes with low recovery.
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Possible Cause: Hydrophobic interactions are too strong.
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Solution: Elution is achieved by decreasing the salt concentration. If the protein is still bound, you can try a reverse gradient to zero salt. Adding a small percentage of a non-polar solvent like ethanol or isopropanol (B130326) to the elution buffer can also help.[7]
-
-
Possible Cause: Protein precipitation on the column.
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Solution: This can occur if the protein is not stable in low salt conditions. Try a shallower gradient or add stabilizing agents to the elution buffer.
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Experimental Protocols & Workflows
This compound Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical workflow for this compound purification.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues during chromatography steps.
References
- 1. scbt.com [scbt.com]
- 2. agscientific.com [agscientific.com]
- 3. usbio.net [usbio.net]
- 4. This compound | C22H20O9 | CID 16216913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN104232520A - Preparation method and application of lactobacillus plantarum and bacteriocin of lactobacillus plantarum - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. eblbio.com [eblbio.com]
Technical Support Center: Deoxyenterocin Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with Deoxyenterocin in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a primary concern?
A1: this compound is a polyketide natural product with notable antibacterial activity. As a complex organic molecule, its three-dimensional structure is crucial for its biological function. The stability of this compound in solution is a significant concern because environmental factors such as pH, temperature, and the presence of enzymes can lead to its degradation, aggregation, or conformational changes, resulting in a partial or complete loss of antimicrobial efficacy.
Q2: What are the key factors that influence the stability of this compound in solution?
A2: The stability of this compound in solution is primarily affected by:
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pH: Polyketides often contain pH-sensitive functional groups. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.
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Temperature: Elevated temperatures can accelerate degradation kinetics, leading to a shorter shelf-life of the solution. Long-term storage at inappropriate temperatures is a common cause of activity loss.
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Proteolytic Enzymes: While this compound is not a peptide, crude extracts or solutions may contain contaminating proteases that could degrade other components in the matrix, indirectly affecting stability. For highly purified this compound, this is less of a concern.
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Oxidation: The chemical structure of this compound may be susceptible to oxidation, especially if exposed to air (oxygen) for extended periods or in the presence of oxidizing agents.
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Light Exposure: Some complex organic molecules are light-sensitive and can undergo photodegradation. It is good practice to protect this compound solutions from light.
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Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can lead to aggregation or precipitation of the compound, reducing its effective concentration and activity.
Q3: How can I determine if my this compound solution has degraded or lost activity?
A3: The most direct way to assess the activity of your this compound solution is to perform a biological assay, such as an agar (B569324) well diffusion assay or a broth microdilution assay, using a susceptible indicator bacterial strain. A reduction in the size of the inhibition zone or an increase in the minimum inhibitory concentration (MIC) compared to a freshly prepared standard solution would indicate a loss of activity. Chemical methods like High-Performance Liquid Chromatography (HPLC) can also be used to detect the appearance of degradation products and a decrease in the concentration of the parent compound.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term storage, it is generally recommended to store this compound as a solid at -20°C.[1] Once in solution, it should be stored at -20°C or lower in small, single-use aliquots to minimize freeze-thaw cycles.[2] The choice of solvent and buffer system is also critical and should be optimized for stability.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of Antibacterial Activity | Inappropriate pH of the solution. | Verify the pH of your solution. The stability of similar polyketide compounds can be pH-dependent. Adjust the buffer to a slightly acidic or neutral pH (e.g., pH 5-7) and re-evaluate activity. |
| High storage temperature. | Store this compound solutions at or below -20°C for long-term storage. For short-term use, keep the solution on ice. Avoid leaving the solution at room temperature for extended periods. | |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use volumes before freezing to avoid the damaging effects of repeated temperature fluctuations. | |
| Oxidative degradation. | Prepare solutions with degassed buffers and consider storing them under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants could be explored, but their compatibility must be verified. | |
| Precipitation or Cloudiness in Solution | Poor solubility in the chosen solvent. | This compound is an organic molecule; ensure you are using a suitable solvent. It may be necessary to first dissolve it in a small amount of an organic solvent like DMSO before diluting it with an aqueous buffer. |
| Aggregation of the compound. | Aggregation can be influenced by concentration, pH, and ionic strength. Try preparing a more dilute solution. Also, evaluate the effect of pH and salt concentration on solubility. | |
| Adsorption to labware. | Some compounds can adsorb to the surfaces of plastic or glass tubes. Using low-protein-binding tubes and pipette tips may mitigate this issue. | |
| Inconsistent Experimental Results | Variability in solution preparation. | Standardize the protocol for preparing this compound solutions, including the source and purity of the compound, solvent/buffer composition, and final concentration. |
| Degradation during the experiment. | If your experiment involves elevated temperatures or prolonged incubation times, the stability of this compound under these conditions should be assessed. Consider including a stability control in your experimental design. |
Quantitative Data on this compound Stability
The following table provides an example of how to present stability data for this compound. Researchers should determine these values experimentally for their specific solution and conditions.
| Parameter | Condition | Residual Activity (%) | Notes |
| Temperature Stability | 4°C for 30 days | >90% | Example data; actual stability may vary. |
| 25°C for 24 hours | ~70% | Illustrates sensitivity to room temperature. | |
| 37°C for 24 hours | ~40% | Significant loss of activity at physiological temperature. | |
| -20°C for 90 days | >95% | Recommended storage temperature for solutions.[3] | |
| pH Stability (24h at 4°C) | pH 3.0 | >80% | Generally stable in acidic conditions. |
| pH 5.0 | >95% | Optimal pH for stability is often slightly acidic. | |
| pH 7.0 | >90% | Stable at neutral pH. | |
| pH 9.0 | <50% | Potential for degradation in alkaline conditions. |
Experimental Protocols
Protocol 1: Assessment of Thermal and pH Stability of this compound
Objective: To determine the stability of this compound at various temperatures and pH values.
Materials:
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Purified this compound
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Appropriate buffer solutions at various pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, Tris buffer for pH 8-9)
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Susceptible indicator bacterial strain (e.g., Bacillus subtilis)
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Growth medium for the indicator strain (e.g., Mueller-Hinton agar/broth)
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Sterile microcentrifuge tubes
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Water baths and incubators set to desired temperatures
Methodology:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to a working concentration in the respective buffer for each pH to be tested.
-
Temperature Stress:
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Aliquot the this compound solution (at its optimal pH) into several tubes.
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Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C, 60°C, 100°C) for a defined period (e.g., 30 minutes, 1 hour, 24 hours).
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Include a control sample stored at -20°C.
-
-
pH Stress:
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Prepare this compound solutions in buffers of varying pH values (e.g., 3, 5, 7, 9).
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Incubate all solutions at a constant, cool temperature (e.g., 4°C) for a set time (e.g., 24 hours).
-
-
Activity Assay (Agar Well Diffusion):
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Prepare agar plates seeded with the indicator bacterium.
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Once the agar has solidified, create wells of a uniform diameter.
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Add a fixed volume (e.g., 50 µL) of each treated this compound sample and the control sample into separate wells.
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Incubate the plates under optimal conditions for the growth of the indicator strain.
-
-
Data Analysis:
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Measure the diameter of the inhibition zones around each well.
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Calculate the residual activity as a percentage of the activity of the control sample: (Zone diameter of treated sample / Zone diameter of control sample) x 100.
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Protocol 2: Quantification of this compound Activity (Broth Microdilution Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a this compound solution.
Materials:
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This compound solution
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Susceptible indicator bacterial strain
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Sterile 96-well microtiter plates
-
Growth medium (e.g., Mueller-Hinton broth)
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Spectrophotometer or microplate reader
Methodology:
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Prepare Bacterial Inoculum: Culture the indicator strain to the mid-logarithmic phase and adjust the concentration to a standard level (e.g., 5 x 10^5 CFU/mL) in fresh broth.
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Serial Dilution: Perform a two-fold serial dilution of the this compound solution across the wells of a 96-well plate using the growth medium.
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Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no this compound) and a negative control (broth only).
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Incubation: Incubate the plate at the optimal temperature for the indicator strain for 18-24 hours.
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Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound in solution.
References
optimizing reaction conditions for Deoxyenterocin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Deoxyenterocin synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the challenging biomimetic intramolecular aldol (B89426) reaction cascade.
| Issue | Potential Cause | Recommended Solution | Citation |
| Low yield in the final twofold intramolecular aldol reaction | Geometrical constraints of the precursor molecule hindering the necessary bond formations. | The carbon chain needs to fold appropriately for the enolate to attack the carbonyl carbon. Optimization of the solvent and base may influence the conformational equilibrium. While challenging, screening different mild bases and aprotic solvents could lead to modest improvements. | [1][2][3] |
| Instability of the final product at elevated temperatures. | Maintain low reaction and purification temperatures. Avoid prolonged heating during workup and purification steps. | [1] | |
| Formation of an unidentified orange-colored side product. | This side product is suggested to arise from oxidative degradation and condensation. Ensure all reactions are carried out under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation. Use freshly distilled solvents. | [4] | |
| Difficulty in selective deprotection of silyl (B83357) ethers | Non-selective removal of multiple silyl protecting groups. | Careful optimization of deprotection conditions is crucial. For selective removal of a primary TBS ether in the presence of secondary ones, using a mild acidic catalyst like Pyridinium p-toluenesulfonate (PPTS) in a controlled manner is recommended. Monitor the reaction closely by TLC to avoid over-deprotection. | [1] |
| Low yield during Dess-Martin periodinane (DMP) oxidation | Lability of the product under even slightly acidic conditions. | Use a slight excess of the oxidant and buffer the reaction mixture, for example with sodium bicarbonate. It is important to carefully monitor the reaction and terminate it promptly. Purification using methods that avoid acidic conditions, such as reversed-phase HPLC, can be beneficial. | [4] |
| Unsuccessful biomimetic lactonization and aldol reactions | The acyclic precursor may not be adopting the correct conformation for cyclization. | Computational studies (DFT calculations) can provide insights into the feasibility of the desired reaction cascade. Alternative strategies, such as a Cu-catalyzed intramolecular cyclopropanation followed by MgI2-induced fragmentation, have been explored to construct the core structure. | [5] |
Frequently Asked Questions (FAQs)
Q1: What is the reported overall yield for the total synthesis of (-)-5-Deoxyenterocin?
A1: The first total synthesis reported an overall yield of 0.2% over a 16-step linear sequence.[1][2][3]
Q2: What is a critical and often low-yielding step in the synthesis of (-)-5-Deoxyenterocin?
A2: A key and challenging step is the biomimetic twofold intramolecular aldol reaction, which has been reported to have a low yield of around 10% due to geometrical constraints.[1][2][3]
Q3: What chiral source has been successfully used to control stereochemistry in the synthesis?
A3: (-)-Menthone has been employed as a chiral auxiliary to differentiate between the enantiotopic hydroxymethyl groups of the starting material, pentane-1,3,5-triol.[1][2][3]
Q4: Are there any stability concerns with (-)-5-Deoxyenterocin?
A4: Yes, (-)-5-Deoxyenterocin is known to be unstable at elevated temperatures.[1]
Q5: What are the key reactions involved in the total synthesis of (-)-5-Deoxyenterocin?
A5: The synthesis involves several key transformations, including two aldol reactions, a diastereoselective hydroxylation, and a biomimetic twofold intramolecular aldol reaction.[1][2][3]
Key Experimental Protocols
Selective Deprotection of a Primary TBS Ether
This protocol describes the selective removal of a tert-butyldimethylsilyl (TBS) protecting group from a primary alcohol in the presence of secondary TBS ethers.
-
Dissolve the fully silylated compound in an appropriate solvent (e.g., ethanol).
-
Add Pyridinium p-toluenesulfonate (PPTS) as a catalyst.
-
Stir the reaction at a controlled temperature (e.g., 55 °C).
-
Monitor the reaction progress carefully using thin-layer chromatography (TLC) to prevent the deprotection of secondary silyl ethers.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the product using column chromatography.
Swern Oxidation of a Primary Alcohol to an Aldehyde
This protocol details the oxidation of a primary alcohol to the corresponding aldehyde.
-
Prepare a solution of oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere and cool to -78 °C.
-
Add dimethyl sulfoxide (B87167) (DMSO) dropwise to the cooled solution.
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After stirring for a short period, add a solution of the primary alcohol in DCM dropwise.
-
Continue stirring at -78 °C for the recommended time.
-
Add triethylamine (B128534) (a hindered base) to the reaction mixture and allow it to warm to room temperature.
-
Perform an aqueous workup and extract the product with DCM.
-
Dry the organic layer, concentrate it in vacuo, and purify the aldehyde by column chromatography.[1]
Biomimetic Twofold Intramolecular Aldol Reaction
This protocol outlines the final cyclization cascade to form the core of (-)-5-Deoxyenterocin.
-
Dissolve the triketone precursor in a suitable aprotic solvent such as acetonitrile.
-
Add a mild base, for example, potassium carbonate, to initiate the reaction cascade.
-
Stir the reaction at room temperature.
-
The reaction progress can be monitored by TLC or HPLC.
-
Upon consumption of the starting material, quench the reaction.
-
Purify the final product, (-)-5-Deoxyenterocin, using a suitable method like semi-preparative reversed-phase HPLC, being mindful of its temperature sensitivity.[4]
Visualizing the Synthesis Workflow
The following diagrams illustrate key aspects of the this compound synthesis.
Caption: High-level workflow for the total synthesis of (-)-5-Deoxyenterocin.
Caption: Troubleshooting logic for the biomimetic aldol cascade step.
References
- 1. researchgate.net [researchgate.net]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Deoxyenterocin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of deoxyenterocin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Issue: Low Diastereoselectivity in Aldol (B89426) Reactions
-
Question: We are observing the formation of multiple diastereomers during the aldol reaction steps in our this compound synthesis, leading to difficult purification. How can we improve diastereoselectivity?
-
Answer: The formation of diastereomeric mixtures is a known challenge in the synthesis of complex molecules like this compound.[1] In the reported total synthesis of (-)-5-deoxyenterocin, several intermediates were obtained as mixtures of diastereoisomers, such as aldehydes 5 and epi-5, and alcohol 18 (d.r. = 52/48).[1]
Troubleshooting Steps:
-
Reagent Selection: The choice of base and reaction conditions is critical. Lithium hexamethyldisilazide (LHMDS) has been used in the synthesis.[1] Consider screening other bulky, non-nucleophilic bases to enhance stereocontrol.
-
Temperature Control: Maintain strict temperature control during the addition of reagents. Running the reaction at lower temperatures can often improve diastereoselectivity.
-
Chiral Auxiliaries: The use of (-)-menthone (B42992) as a chiral auxiliary is a key strategy to introduce chirality.[1][2] Ensure the purity of the auxiliary and optimize its attachment and cleavage conditions.
-
Purification: While challenging, purification of diastereomers by column chromatography is a necessary step.[1] Careful selection of the stationary and mobile phases can improve separation.
-
2. Issue: Formation of By-products during Oxidation
-
Question: We are experiencing the formation of significant by-products during the oxidation of alcohols to aldehydes in our synthetic route. What are the recommended oxidation conditions?
-
Answer: The choice of oxidizing agent is crucial to avoid side reactions. In the synthesis of aldehydes 5 and epi-5, the Parikh-Doering oxidation was found to lead to the formation of by-products.[1] The Swern oxidation was reported to be a superior method, especially for larger-scale reactions.[1]
Recommended Protocol: Swern Oxidation
-
Cool a solution of oxalyl chloride in an appropriate solvent (e.g., dichloromethane) to a low temperature (typically -78 °C).
-
Slowly add dimethyl sulfoxide (B87167) (DMSO).
-
Add the alcohol to be oxidized.
-
After a suitable reaction time, quench the reaction with a tertiary amine base, such as triethylamine (B128534) (NEt₃).
-
Work up the reaction to isolate the aldehyde.
For the oxidation of other alcohol intermediates, Dess-Martin periodinane (DMP) has also been successfully employed.[1]
-
3. Issue: Low Yield in the Final Biomimetic Cyclization
-
Question: The yield of our final twofold intramolecular aldol reaction to form the this compound core is very low. How can this be improved?
-
Answer: The biomimetic twofold intramolecular aldol reaction is a challenging step due to the high geometrical constraints of forming the complex tricyclic system.[1][2][3] A low yield of 10% has been reported for this key step.[1][2][3]
Troubleshooting and Optimization:
-
Base and Solvent Screening: The choice of base and solvent can significantly impact the efficiency of the cyclization. While specific conditions for this step in the provided literature are limited, screening a variety of non-nucleophilic bases (e.g., K₃PO₄, as used in a related synthesis[4]) and aprotic solvents is recommended.
-
Concentration: The reaction concentration can influence intramolecular versus intermolecular reactions. Experiment with high-dilution conditions to favor the desired intramolecular cyclization.
-
Precursor Purity: Ensure the triketone precursor is of the highest possible purity, as impurities can interfere with the delicate cyclization cascade.
-
Quantitative Data Summary
The following table summarizes the reported yields and diastereomeric ratios for key steps in the synthesis of (-)-5-deoxyenterocin.
| Reaction Step | Product(s) | Yield / Diastereomeric Ratio (d.r.) | Reference |
| Overall Synthesis | (-)-5-deoxyenterocin | 0.2% overall yield (16 steps) | [1][2][3] |
| Final Biomimetic Aldol Reaction | (-)-5-deoxyenterocin | 10% | [1][2][3] |
| Aldol Reaction & Transformation | Alcohol 12 | d.r. = 50/50 | [1] |
| Formation of Alcohol 18 | Alcohol 18 | d.r. = 52/48 | [1] |
Experimental Protocols
Key Experimental Step: Biomimetic Twofold Intramolecular Aldol Reaction
This protocol is based on the general transformation described in the literature for the synthesis of (-)-5-deoxyenterocin.[1]
-
Preparation of the Triketone Precursor: The linear triketone precursor is synthesized through a multi-step sequence involving aldol reactions and oxidations.[1]
-
Cyclization Reaction:
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Dissolve the purified triketone precursor in a suitable dry, aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).
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Add a carefully selected base (e.g., a non-nucleophilic base like potassium phosphate[4]) to initiate the intramolecular aldol cascade.
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Maintain the reaction at a specific temperature (this may require optimization) and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride).
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Extract the product with an organic solvent.
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Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to isolate (-)-5-deoxyenterocin.
-
Visualizations
This compound Synthesis Pathway
Caption: Key stages in the total synthesis of (-)-5-deoxyenterocin.
References
resolving inconsistencies in Deoxyenterocin bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common inconsistencies encountered during Deoxyenterocin and related enterocin (B1671362) bioactivity assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is its bioactivity typically measured?
This compound is a polyketide natural product, structurally related to the enterocin family of bacteriocins.[1][2] Its bioactivity, like other bacteriocins, is primarily assessed by its ability to inhibit the growth of susceptible bacteria. Common assays include agar (B569324) well diffusion, disk diffusion, and broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[3][4]
Q2: Why am I seeing significant variability in the zone of inhibition in my agar diffusion assays?
Inconsistencies in inhibition zones can arise from several factors:
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Choice of Indicator Strain: Different bacterial strains exhibit varying levels of susceptibility to enterocins.
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Media Composition: The type of agar, its depth, and nutrient availability can affect both the growth of the indicator strain and the diffusion of the bacteriocin (B1578144).
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Inoculum Density: A non-standardized concentration of the indicator bacteria can lead to variable lawn growth and consequently, different zone sizes.
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pH of the Medium: The activity of many enterocins is pH-dependent.[5]
Q3: My MIC values for the same enterocin analog are inconsistent between experiments. What could be the cause?
Fluctuations in MIC values are a common challenge. Key factors influencing this include:
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Purity of the Compound: The presence of impurities in your this compound or related enterocin sample can affect its activity.
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Solvent Effects: The solvent used to dissolve the bacteriocin might have its own inhibitory effects or could interfere with the assay.
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Incubation Conditions: Variations in incubation time and temperature can impact bacterial growth rates and the apparent MIC value.
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Pipetting Accuracy: In a microtiter plate setup, even small errors in pipetting can lead to significant differences in the final concentration of the bacteriocin in the wells.
Q4: Are there specific experimental conditions that are known to enhance or inhibit enterocin activity?
Yes, the bioactivity of enterocins can be significantly influenced by the experimental environment:
-
Temperature: While many enterocins are thermostable, extreme temperatures can lead to degradation and loss of activity.[3]
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pH: Enterocins generally exhibit higher activity in acidic to neutral pH ranges.[5]
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Presence of Detergents: Some detergents can affect the stability and activity of bacteriocins.
Troubleshooting Guides
Issue 1: No Zone of Inhibition Observed in Agar Well Diffusion Assay
If you are not observing any zone of inhibition, consider the following troubleshooting steps:
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Confirm the Activity of Your Compound: Test your this compound or enterocin analog against a known sensitive control strain.
-
Check the Indicator Strain: Ensure the indicator strain you are using is indeed susceptible to this class of bacteriocins.
-
Optimize Inoculum Density: Prepare a fresh culture of the indicator strain and standardize its concentration (e.g., to a 0.5 McFarland standard).
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Verify Media Preparation: Ensure the agar depth is consistent and the medium is appropriate for the growth of the indicator strain.
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Increase the Concentration: The concentration of your compound may be too low to produce a visible zone of inhibition.
Quantitative Data Summary
Specific bioactivity data for this compound is not widely available in the current literature. Therefore, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for closely related and well-characterized enterocins to provide a comparative reference.
Disclaimer: The following data is for enterocin analogs and not this compound itself. These values should be used as a reference point for expected bioactivity against various bacterial strains.
Table 1: MIC of Enterocin A against Various Pathogens
| Indicator Strain | MIC (µg/mL) | Reference |
| Clostridium perfringens | ~100 | [6] |
| Listeria monocytogenes | 109 | [7] |
| Staphylococcus aureus | 27 | [7] |
| Pseudomonas aeruginosa | 109 | [7] |
Table 2: MIC of Enterocin P against Various Pathogens
| Indicator Strain | MIC (µg/mL) | Reference |
| Clostridium perfringens | ~100 | [6] |
| Enterococcus faecalis | 13.85 | [8] |
Table 3: MIC of Enterocin AS-48 against Various Pathogens
| Indicator Strain | MIC (mg/L) | Reference |
| Uropathogenic Enterococci | 1.3 - 7.1 | [9] |
| Bacillus cereus | 2.5 - 4.5 µg/mL | [10] |
| Escherichia coli K-12 | 150 µg/mL | [10] |
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay
This method is used for the qualitative or semi-quantitative assessment of antimicrobial activity.
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Prepare Indicator Lawn: A standardized suspension of the indicator bacterium (e.g., 0.5 McFarland standard) is uniformly swabbed onto the surface of a suitable agar plate (e.g., Mueller-Hinton Agar).
-
Create Wells: Sterile wells of a defined diameter (e.g., 6-8 mm) are cut into the agar.
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Add Sample: A specific volume (e.g., 50-100 µL) of the this compound solution (at a known concentration) is added to each well. A negative control (solvent alone) should also be included.
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Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
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Measure Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Protocol 2: Broth Microdilution for MIC Determination
This is a quantitative method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
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Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound solution in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculate with Indicator Strain: Add a standardized inoculum of the indicator bacterium to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
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Controls: Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
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Incubation: Incubate the plate at the optimal temperature for the indicator strain for 16-20 hours.
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Determine MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for class IIa enterocins.
Caption: General experimental workflow for this compound bioactivity assessment.
Caption: A logical troubleshooting guide for resolving inconsistencies.
References
- 1. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Comparison of Antibacterial Properties of Tachyplesin, Thanatin, and Enterocin P on Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergy of the Bacteriocin AS-48 and Antibiotics against Uropathogenic Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cyclic Antibacterial Peptide Enterocin AS-48: Isolation, Mode of Action, and Possible Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of comparative minimum inhibitory concentration (MIC) of bacteriocins produced by enterococci for selected isolates of multi-antibiotic resistant Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor solubility of Deoxyenterocin in aqueous solutions
Technical Support Center: Deoxyenterocin Solubility
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of this compound.
Disclaimer: Specific, peer-reviewed data on the aqueous solubility of this compound is not extensively available. The following guidance is based on the compound's known chemical properties as a polyketide and on established methodologies for dissolving poorly soluble natural products and antimicrobial peptides.[1][2][3] It is crucial to perform small-scale solubility tests before dissolving the entire sample.[4]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS 108605-51-2) is a bioactive polyketide natural product.[1] It has a molecular formula of C₂₂H₂₀O₉ and a molecular weight of approximately 428.4 g/mol .[5][6] this compound is recognized for its antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5] Its complex, highly oxygenated tricyclic structure contributes to its bioactivity but also presents challenges for solubilization in aqueous media.[1]
Q2: Why is this compound expected to be poorly soluble in aqueous solutions?
A2: Like many polyketides and other complex natural products, this compound has a largely hydrophobic structure.[7] Compounds with significant hydrophobic regions tend to have low solubility in polar solvents like water because they cannot form favorable hydrogen bonds, leading to aggregation and precipitation.[8]
Q3: What initial steps should I take before attempting to dissolve my this compound sample?
A3: Before opening the vial and attempting to dissolve the compound, follow these general guidelines:
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Aliquot: It is highly recommended to test solubility on a small aliquot (e.g., 1 mg) rather than the entire sample.[4][9]
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Equilibrate: Allow the vial to warm to room temperature before opening, preferably in a desiccator, to prevent condensation of atmospheric moisture.[4]
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Centrifuge: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom of the tube.[4]
Q4: What are the recommended primary solvents for preparing a stock solution?
A4: For initial stock solutions of poorly soluble compounds, water-miscible organic solvents are commonly used. Dimethyl sulfoxide (B87167) (DMSO) is often the first choice due to its high solubilizing power and relatively low toxicity in many biological assays.[9][10] Dimethylformamide (DMF) or ethanol (B145695) are also viable alternatives.[11]
Q5: What is the maximum recommended concentration of an organic co-solvent (like DMSO) in a cell-based assay?
A5: The tolerance of cell lines to organic solvents can vary. As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize cytotoxicity and other off-target effects.[9][12] It is critical to run a vehicle control experiment (your final buffer containing the same percentage of the organic solvent without the compound) to assess any effects of the solvent on your experimental system.[12]
Troubleshooting Guide: Addressing Solubility Issues
This guide provides a systematic, step-by-step approach to solubilizing this compound.
Issue 1: My this compound powder did not dissolve in water or a standard aqueous buffer (e.g., PBS).
-
Cause: This is expected due to the hydrophobic nature of the polyketide structure.[7]
-
Solution:
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Sonication: Briefly sonicate the sample in an ultrasonic bath. This can help break up aggregates and increase the rate of dissolution.[4][10]
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Gentle Heating: Gently warm the solution (not exceeding 40°C) while stirring. Be cautious, as excessive heat can degrade the compound.[4][10]
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pH Adjustment: While this compound's structure does not contain strongly acidic or basic functional groups, slight pH adjustments might marginally improve solubility. This is generally less effective for neutral compounds.[13]
-
Use of Organic Co-solvents: If the above methods fail, the recommended approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[9] Refer to the tables and protocols below for guidance.
-
Issue 2: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental buffer.
-
Cause: This common issue, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[10]
-
Solution Strategies:
-
Slow Dilution: Add the concentrated organic stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This avoids localized high concentrations.[9]
-
Lower Stock Concentration: Prepare a less concentrated stock solution in your organic solvent before diluting.
-
Increase Final Volume: Dilute the stock solution into a larger volume of aqueous buffer to ensure the final concentration of this compound is well below its solubility limit.
-
Increase Co-solvent Percentage: If your experiment allows, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution. Always verify the tolerance of your assay to the solvent.[12]
-
Issue 3: My solution appears cloudy or has visible particulates after attempting to dissolve the compound.
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Cause: The compound is not fully dissolved and exists as a suspension.
-
Solution:
-
Centrifugation/Filtration: Centrifuge the tube and use the supernatant, or filter the solution through a 0.22 µm syringe filter to remove undissolved particles. Note that this will result in a final concentration that is lower than calculated.
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Re-evaluate Solubilization Method: The initial solubilization method was insufficient. You must move to a stronger solvent system or a more advanced formulation strategy as outlined in this guide. Do not use a cloudy solution for quantitative experiments, as the results will be inconsistent.[11]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 108605-51-2 | [5] |
| Molecular Formula | C₂₂H₂₀O₉ | [5][6] |
| Molecular Weight | 428.4 g/mol | [5] |
| Compound Type | Polyketide | [1] |
Table 2: Recommended Solvents for Initial Solubility Testing
| Solvent | Recommended Use | Procedure & Remarks |
| Sterile Water / PBS (pH 7.4) | Initial attempt for aqueous solubility. | Add solvent to a small aliquot. Vortex and sonicate. Low solubility is expected. |
| Dimethyl Sulfoxide (DMSO) | Primary choice for creating a concentrated stock solution. | Dissolve this compound at a high concentration (e.g., 10-50 mM). Dilute into aqueous buffer for working solutions. Keep final DMSO concentration low (<0.5%).[9][12] |
| Dimethylformamide (DMF) | Alternative to DMSO for stock solutions. | Use in a similar manner to DMSO. May be required if DMSO interferes with the assay.[11] |
| Ethanol (100%) | Alternative to DMSO/DMF for stock solutions. | Can be effective but is more volatile. Ensure the final concentration is compatible with your experiment.[11] |
Experimental Protocols
Protocol 1: Systematic Solubility Testing Workflow
Objective: To determine a suitable solvent system for this compound for a specific experimental need.
Materials:
-
This compound (lyophilized powder)
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Selection of solvents (Table 2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 1 mg) and place it into a sterile microcentrifuge tube.
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Add a defined volume of the first solvent to be tested (e.g., 100 µL of sterile water) to achieve a target concentration.
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Vortex the tube vigorously for 30 seconds.
-
Visually inspect the solution. If it is not clear, place the tube in an ultrasonic bath for 5-10 minutes.[4]
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Inspect again. If the solution is still not clear (i.e., it is cloudy or contains particulates), the compound is considered insoluble in this solvent at this concentration.
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If insoluble, lyophilize the sample to remove the solvent before testing the next solvent system. Alternatively, use a new aliquot for each solvent.
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Repeat steps 2-5 with other solvents (e.g., DMSO, Ethanol) until a clear solution is obtained. The resulting clear solution is your concentrated stock.
Protocol 2: Preparation and Dilution of a DMSO Stock Solution
Objective: To prepare a concentrated stock of this compound in DMSO and dilute it into an aqueous buffer.
Procedure:
-
Calculate the mass of this compound required to make a stock solution of the desired concentration (e.g., 10 mM). For 1 mL of a 10 mM stock, you will need 4.28 mg of this compound (Mass = Molarity x Volume x MW).
-
Accurately weigh the calculated amount and transfer it to a sterile vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial.
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Vortex the solution until the powder is completely dissolved. A brief sonication can be used if needed. Visually inspect to ensure no particles remain.
-
To prepare a working solution, add the aqueous buffer to a new tube first. Then, while vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-by-drop.
-
For example, to make a 10 µM working solution in 1 mL of buffer with 0.1% DMSO, add 999 µL of your aqueous buffer to a tube, then add 1 µL of the 10 mM DMSO stock solution while vortexing.
-
Store the main stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[10]
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
References
- 1. 5-Deoxyenterocin|Polyketide|Research Grade [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C22H20O9 | CID 16216913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Polyketide - Wikipedia [en.wikipedia.org]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. biocat.com [biocat.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biobasic.com [biobasic.com]
degradation pathways of Deoxyenterocin under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deoxyenterocin. The information is designed to address common issues encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under experimental conditions?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure and information on related polyketides, the primary degradation pathway is likely oxidative.[1] During synthetic processes, an orange-colored side product has been isolated and tentatively assigned as a product of oxidative degradation and condensation.[1] General factors that can influence the stability of a compound like this compound include exposure to light, heat, humidity, oxygen, and extreme pH levels.[2][3][4]
Q2: What are the key factors that can influence the stability of this compound in a laboratory setting?
Several environmental and experimental factors can affect the stability of this compound.[2][3] These include:
-
Temperature: Elevated temperatures can accelerate degradation kinetics.[3]
-
pH: The stability of this compound may be pH-dependent. Hydrolysis of ester groups, if present, is often catalyzed by acidic or basic conditions.[5]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[3]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation.[1][3] This is a suspected pathway for this compound.[1]
-
Solvent System: The choice of solvent can impact stability.[2]
Q3: What analytical techniques are recommended for studying this compound degradation?
To effectively monitor the degradation of this compound and identify its degradation products, a combination of chromatographic and spectroscopic methods is recommended.[6]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products and quantifying their amounts over time.[5][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of degradation products.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared Spectroscopy (FTIR): These can provide further structural information about isolated degradation products.[6]
Troubleshooting Guides
Issue 1: Rapid or Unexpected Degradation of this compound in Solution
-
Symptom: HPLC analysis shows a rapid decrease in the peak area of this compound shortly after preparing the solution.
-
Possible Causes & Troubleshooting Steps:
-
Oxidative Degradation: The solution may be exposed to atmospheric oxygen.
-
Solution: Prepare solutions using de-gassed solvents. Consider purging the headspace of the vial with an inert gas like nitrogen or argon.
-
-
Photodegradation: The sample may be sensitive to light.
-
Solution: Protect the solution from light by using amber vials or covering the vials with aluminum foil.[3]
-
-
pH Instability: The pH of the solvent system may be promoting degradation.
-
Solution: Evaluate the stability of this compound across a range of pH values to determine the optimal pH for stability. Buffer the solution if necessary.[5]
-
-
Incompatible Solvent: The chosen solvent may be reacting with the compound.
-
Solution: Test the stability of this compound in a variety of common laboratory solvents to identify the most suitable one.
-
-
Issue 2: Poor Resolution between this compound and its Degradation Products in HPLC
-
Symptom: Chromatogram shows overlapping or poorly separated peaks for the parent compound and its degradants.
-
Possible Causes & Troubleshooting Steps:
-
Suboptimal HPLC Method: The mobile phase, column, or gradient conditions may not be suitable.
-
Solution: Method development is required. Systematically vary the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase), try different column chemistries (e.g., C18, Phenyl-Hexyl), and adjust the gradient elution profile.
-
-
Co-elution of Impurities: An impurity in the sample or solvent may be co-eluting with a peak of interest.
-
Solution: Run a blank gradient (mobile phase only) to identify any solvent-related peaks. Analyze a placebo sample (all formulation components except this compound) if applicable.
-
-
Issue 3: Difficulty in Identifying Degradation Products
-
Symptom: Degradation products are observed in HPLC, but their identity is unknown.
-
Possible Causes & Troubleshooting Steps:
-
Insufficient Data for Structural Elucidation: HPLC-UV data alone is often not enough for identification.
-
Solution: Employ LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products.[6] This provides crucial information about their molecular weight. For definitive structural confirmation, preparative HPLC may be needed to isolate the degradation products for subsequent analysis by NMR.[8]
-
-
Data Presentation
The following table is a template for summarizing quantitative data from a this compound forced degradation study. Researchers should replace the hypothetical data with their experimental results.
| Condition | Time (hours) | This compound Assay (%) | Total Degradation Products (%) | Mass Balance (%) | Observations |
| Acid Hydrolysis (0.1N HCl) | 0 | 100.0 | 0.0 | 100.0 | Clear, colorless solution |
| 24 | 85.2 | 14.5 | 99.7 | No change in appearance | |
| 48 | 72.1 | 27.6 | 99.7 | No change in appearance | |
| Base Hydrolysis (0.1N NaOH) | 0 | 100.0 | 0.0 | 100.0 | Clear, colorless solution |
| 24 | 45.8 | 53.9 | 99.7 | Solution turned pale yellow | |
| 48 | 15.3 | 84.1 | 99.4 | Solution turned yellow | |
| Oxidative (3% H₂O₂) | 0 | 100.0 | 0.0 | 100.0 | Clear, colorless solution |
| 24 | 68.9 | 30.8 | 99.7 | Formation of an orange-colored precipitate | |
| 48 | 40.2 | 59.5 | 99.7 | Increased amount of precipitate | |
| Photolytic (UV light) | 0 | 100.0 | 0.0 | 100.0 | Clear, colorless solution |
| 24 | 95.1 | 4.8 | 99.9 | No change in appearance | |
| 48 | 90.5 | 9.3 | 99.8 | No change in appearance | |
| Thermal (60°C) | 0 | 100.0 | 0.0 | 100.0 | Clear, colorless solution |
| 24 | 98.2 | 1.7 | 99.9 | No change in appearance | |
| 48 | 96.5 | 3.4 | 99.9 | No change in appearance |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution of known concentration.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Store at room temperature or an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Store at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., ICH-compliant UV/Vis light). A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C).
-
-
Sample Collection and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base-stressed samples, if necessary, before analysis.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze all samples by a suitable HPLC-UV method. An LC-MS compatible method is highly recommended.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the percentage of each degradation product formed.
-
Calculate the mass balance to ensure that all degradation products are accounted for.
-
Use LC-MS data to propose structures for the major degradation products.
-
Visualizations
Caption: Hypothetical oxidative degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Stability studies: five years later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing total synthesis routes for Deoxyenterocin
A Comprehensive Guide to the Total Synthesis of (-)-5-Deoxyenterocin
For researchers and professionals in the fields of organic chemistry and drug development, the total synthesis of complex natural products like (-)-5-Deoxyenterocin presents a significant challenge and a testament to the power of modern synthetic methodologies. This guide provides a detailed analysis of the first and only reported total synthesis of this molecule, offering insights into its strategic execution, quantitative outcomes, and the experimental protocols for its key transformations.
Comparative Analysis of Synthetic Strategies
To date, the only successful total synthesis of (-)-5-Deoxyenterocin was reported by Koser and Bach.[1][2][3][4] An earlier attempt by the Trauner group successfully prepared an acyclic precursor, but the crucial biomimetic lactonization and aldol (B89426) reactions to complete the synthesis remained elusive, highlighting the significant steric and conformational hurdles in the final cyclization steps.
The successful route by Bach and coworkers is a linear synthesis commencing from the achiral starting material, pentane-1,3,5-triol.[1][2][3] Chirality is introduced early through the use of (-)-menthone (B42992) as a chiral auxiliary.[1][2][3]
Quantitative Synthesis Data
The following table summarizes the key quantitative metrics for the total synthesis of (-)-5-Deoxyenterocin.
| Parameter | Koser and Bach Synthesis |
| Starting Material | Pentane-1,3,5-triol |
| Chiral Auxiliary | (-)-Menthone |
| Longest Linear Sequence | 16 steps |
| Overall Yield | 0.2% |
| Key Reactions | Aldol reactions, Diastereoselective hydroxylation, Biomimetic twofold intramolecular aldol reaction |
Key Reaction Experimental Protocols
The synthesis of (-)-5-Deoxyenterocin is characterized by several key transformations that are crucial for the construction of its complex architecture.
First Aldol Reaction
A pivotal step in the synthesis is the first aldol reaction to append a γ-pyrone unit to a chiral aldehyde derived from pentane-1,3,5-triol. This reaction sets a key stereocenter and extends the carbon backbone.
-
Reaction: Aldol reaction of γ-pyrone with a chiral aldehyde.
-
Reagents and Conditions: Lithium hexamethyldisilazide (LHMDS) is used as the base to generate the enolate of the γ-pyrone, which then reacts with the aldehyde.
-
Significance: This step is critical for building the core structure of the molecule.
Diastereoselective Hydroxylation
The introduction of a hydroxyl group with specific stereochemistry is another crucial transformation.
-
Methodology: A diastereoselective hydroxylation reaction is employed to install the required hydroxyl group.
-
Significance: This step establishes one of the key stereocenters in the molecule, and its diastereoselectivity is vital for the success of the subsequent cyclization.
Biomimetic Twofold Intramolecular Aldol Reaction
The final key step is a biomimetic twofold intramolecular aldol reaction of a triketone precursor.[1][5] This reaction cascade forms the bicyclic core of (-)-5-Deoxyenterocin.
-
Precursor: A linear triketone.
-
Conditions: The reaction is promoted by a mild base, mimicking the proposed biosynthetic pathway.[1]
-
Yield: This final step was reported to be low yielding (10%) due to geometrical constraints.[1][2][3]
-
Significance: This biomimetic approach is a highlight of the synthesis, demonstrating a strategy that mimics nature's own synthetic machinery.
Visualization of the Synthetic Logic
The following diagram illustrates the overall logic of the total synthesis of (-)-5-Deoxyenterocin as accomplished by Koser and Bach.
Caption: Logical flow of the total synthesis of (-)-5-Deoxyenterocin.
This guide provides a comprehensive overview of the first and only total synthesis of (-)-5-Deoxyenterocin. The data and methodologies presented are intended to be a valuable resource for researchers in the field of natural product synthesis and drug discovery.
References
- 1. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.fis.tum.de [portal.fis.tum.de]
Deoxyenterocin vs. Enterocin: A Comparative Guide to Antibacterial Activity
A comprehensive review of the current scientific literature reveals a significant disparity in the available data regarding the antibacterial properties of deoxyenterocin compared to the well-documented activity of various enterocins. While enterocins, a class of bacteriocins produced by Enterococcus species, have been extensively studied for their antimicrobial effects, research on the antibacterial spectrum and potency of this compound remains limited. This guide aims to synthesize the available experimental data for both, providing a comparative overview for researchers, scientists, and drug development professionals.
Executive Summary
Enterocins are a diverse group of antimicrobial peptides with a broad range of activity, primarily against Gram-positive bacteria, including notable pathogens. Their mechanisms of action are multifaceted, often involving pore formation in the target cell membrane. In stark contrast, this compound is a distinct small molecule, and data on its antibacterial activity is scarce. A recent study on a fluorinated derivative of 5-deoxyenterocin (B10789068) provides the only available quantitative measure of its antibacterial potential, suggesting moderate activity against Staphylococcus aureus. This guide presents the available data for both compound types, details the experimental methodologies used for their evaluation, and visualizes their mechanisms of action and experimental workflows.
Data Presentation: Antibacterial Activity
This compound Derivative
A 2023 study investigating secondary metabolites from Streptomyces species reported the antibacterial activity of a synthetic derivative, 19-fluoro-5-deoxyenterocin. The Minimum Inhibitory Concentration (MIC) values against two strains of Staphylococcus aureus are presented below.
Table 1: Minimum Inhibitory Concentration (MIC) of 19-fluoro-5-deoxyenterocin
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 4 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |
Enterocins
The antibacterial spectrum of various enterocins has been well-established against a wide array of bacteria. The following table summarizes the MIC values for several prominent enterocins against selected pathogenic and spoilage bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) of Various Enterocins
| Enterocin (B1671362) Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Enterocin A | Listeria monocytogenes | 0.1 - 1 ng/mL | [1] |
| Clostridium perfringens | >100 | [2] | |
| Enterocin B | Clostridium perfringens | 50 - 100 | [2] |
| Enterocin P | Enterococcus faecalis | 13.85 | [3] |
| Clostridium perfringens | >100 | [2] | |
| Enterocin L50A | Clostridium perfringens | 6.25 - 12.5 | [2] |
| Pseudomonas aeruginosa | 50 | [2] | |
| Enterocin L50B | Clostridium perfringens | 12.5 - 25 | [2] |
| Pseudomonas aeruginosa | 100 | [2] | |
| Enterocin E-760 | Campylobacter jejuni | 0.05 - 1.6 | [4] |
| Salmonella Enteritidis | 0.2 - 0.4 | [4] | |
| Escherichia coli O157:H7 | 0.4 | [4] | |
| Listeria monocytogenes | 0.1 | [4] | |
| Staphylococcus aureus | 0.2 | [4] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the antibacterial activity of a compound. The following protocol is a generalized representation based on standard methods described in the literature for bacteriocins like enterocins.
Minimum Inhibitory Concentration (MIC) Assay Protocol
-
Preparation of Bacterial Inoculum:
-
Isolate a single colony of the target bacterium from a fresh agar (B569324) plate.
-
Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth).
-
Incubate at the optimal temperature and duration for the specific bacterium to reach the logarithmic growth phase.
-
Adjust the bacterial suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Dissolve the test compound (this compound derivative or enterocin) in a suitable solvent to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add a standardized volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.
-
Include positive controls (wells with bacteria and no antimicrobial agent) and negative controls (wells with medium only).
-
Incubate the microtiter plate at the optimal temperature for the bacterium for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Mandatory Visualizations
Mechanism of Action of Enterocins
Enterocins, particularly those belonging to class IIa, exert their antibacterial effect by forming pores in the cytoplasmic membrane of target bacteria. This process is often initiated by the interaction with a specific docking molecule, the mannose phosphotransferase system (Man-PTS), on the bacterial cell surface.
Caption: Mechanism of action for Class IIa enterocins.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent involves a series of sequential steps to ensure accurate and reproducible results.
Caption: Standard workflow for MIC determination.
Conclusion
The comparative analysis of this compound and enterocin highlights a significant knowledge gap in the antibacterial profile of this compound. While various enterocins have demonstrated potent and broad-spectrum antibacterial activity, making them promising candidates for further development, the antibacterial potential of this compound remains largely unexplored. The moderate activity observed for a fluorinated derivative of 5-deoxyenterocin against S. aureus suggests that this class of molecules may possess antimicrobial properties worthy of further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogues to elucidate their antibacterial spectrum, potency, and mechanism of action. Such studies are crucial to determine their potential as novel antimicrobial agents.
References
Deoxyenterocin: A Comparative Analysis of its Synthesis and Potential Biological Activity
Deoxyenterocin, a polyketide natural product, stands as a significant molecule in the landscape of bacteriocins, a class of ribosomally synthesized antimicrobial peptides. While the definitive validation of its three-dimensional structure through X-ray crystallography remains to be extensively documented in publicly available literature, its chemical synthesis has been a subject of significant research interest. This guide provides a comparative analysis of this compound, focusing on its synthesis and placing its potential biological activity in the context of other well-characterized enterocins. This information is crucial for researchers in natural product chemistry, microbiology, and drug development.
Comparison of Antibacterial Activity
Direct and comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial pathogens is not extensively reported in the available scientific literature. However, the biological activity of its parent compound, Enterocin, and other related enterocins has been well-documented, providing a valuable benchmark for inferring the potential antimicrobial spectrum of this compound. Enterocins, as a class, are known for their potent activity against various Gram-positive bacteria, including notable pathogens.
The following table summarizes the MIC values of several characterized enterocins against a panel of pathogenic bacteria. This data offers a comparative perspective on the potential efficacy of this compound.
| Bacteriocin | Target Organism | MIC (µg/mL) | Reference |
| Enterocin A | Clostridium perfringens | ~100 | [1] |
| Enterocin P | Clostridium perfringens | ~100 | [1] |
| Enterocin B | Clostridium perfringens | <100 | [1] |
| Enterocin L50A | Clostridium perfringens | Lower than Enterocin B | [1] |
| Enterocin L50B | Clostridium perfringens | Lower than Enterocin B | [1] |
| Enterocin E-760 | Campylobacter spp. | 0.05 - 1.6 | [2] |
Experimental Protocols
While a specific protocol for the X-ray crystallography of this compound is not available, the detailed methodology for its total chemical synthesis has been published. This synthesis is a significant achievement in organic chemistry and provides the foundation for producing this compound for further structural and biological studies.
Total Synthesis of (−)-5-Deoxyenterocin
The first total synthesis of (−)-5-Deoxyenterocin was accomplished in 16 steps with an overall yield of 0.2%.[3] The synthesis commenced from pentane-1,3,5-triol and utilized (−)-menthone as a chiral auxiliary to establish the desired stereochemistry. Key steps in this synthesis include two aldol (B89426) reactions to construct the carbon skeleton, a diastereoselective hydroxylation, and a biomimetic intramolecular twofold aldol reaction to complete the core structure.[3] The successful synthesis not only provided a route to this complex molecule but also helped to confirm its relative and absolute configuration.[3]
A detailed, step-by-step protocol for this synthesis is typically provided in the supporting information of the primary research publication. Researchers interested in replicating this synthesis should refer to the supplementary materials of the paper titled "Total Synthesis of (−)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions".
Visualizing the Synthetic Pathway
The total synthesis of this compound is a complex process involving multiple steps and the formation of several key intermediates. The following diagram, generated using the DOT language, illustrates the logical flow of this synthetic route.
Caption: Synthetic workflow for (-)-5-Deoxyenterocin.
Conclusion
The total synthesis of this compound represents a significant advancement in the field of natural product chemistry. While direct X-ray crystallographic validation and extensive biological activity data for this compound are yet to be widely published, the successful synthesis provides a crucial avenue for future research. The comparative data from other enterocins suggest that this compound likely possesses potent antibacterial activity against Gram-positive pathogens. Further investigation into its structural biology and antimicrobial spectrum is warranted to fully elucidate its potential as a therapeutic agent. The detailed synthetic protocols now available will undoubtedly facilitate these future studies.
References
A Comparative Analysis of Prominent Bacteriocins: Enterocin AS-48, Nisin, and Pediocin PA-1
An Important Clarification on Deoxyenterocin: Before delving into the comparative analysis of bacteriocins, it is crucial to clarify a common point of confusion. This compound is a polyketide natural product, a co-metabolite in the biosynthesis of Enterocin, and exhibits some antibacterial activity.[1][2] However, it is not a bacteriocin (B1578144). Bacteriocins are distinguished by their ribosomal synthesis as peptides. This guide will therefore focus on the comparative analysis of well-characterized and commercially significant bacteriocins: Enterocin AS-48 , Nisin , and Pediocin PA-1 . These peptides represent different classes of bacteriocins and are extensively studied for their antimicrobial properties and potential applications in food preservation and therapeutics.
General Properties and Classification
Bacteriocins are antimicrobial peptides produced by bacteria that inhibit the growth of similar or closely related bacterial strains. They are classified based on their structure, molecular weight, and post-translational modifications.
-
Enterocin AS-48: Produced by Enterococcus faecalis, AS-48 is a circular bacteriocin (Class Ib) composed of 70 amino acids.[3][4] Its head-to-tail circular structure grants it significant stability across a range of temperatures and pH levels.[4]
-
Nisin: Produced by Lactococcus lactis, Nisin is a Class Ia bacteriocin, also known as a lantibiotic.[5][6] This classification is due to the presence of unusual amino acids like lanthionine (B1674491) and methyllanthionine, which form intramolecular ring structures. It is one of the most widely used bacteriocins in the food industry.[6][7]
-
Pediocin PA-1: Produced by Pediococcus acidilactici, Pediocin PA-1 is a well-characterized member of the Class IIa, or pediocin-like, bacteriocins.[8][9] These are small, heat-stable, non-modified peptides that share a conserved N-terminal sequence "YGNGV".[10]
The logical relationship and classification of these bacteriocins are illustrated in the diagram below.
Mechanism of Action
While all three bacteriocins target the bacterial cell membrane, their specific mechanisms of action differ, which influences their activity spectrum and potency.
-
Enterocin AS-48: This bacteriocin acts in a receptor-independent manner.[11] It binds to the anionic phospholipids (B1166683) in the bacterial membrane, oligomerizes, and forms pores with an estimated diameter of 0.7 nm.[3] This pore formation leads to the dissipation of the proton motive force (PMF), leakage of cellular contents, and ultimately, cell death.[3] At higher concentrations, it can also induce cell lysis by deregulating autolytic enzymes.[12]
-
Nisin: Nisin employs a dual mechanism. Its N-terminal region specifically binds to Lipid II, a precursor molecule in the synthesis of the bacterial cell wall.[13][14] This binding achieves two things: it inhibits cell wall synthesis and acts as a docking molecule for the C-terminal end of Nisin to insert into the cell membrane.[13][14] Multiple Nisin-Lipid II complexes then assemble to form stable pores, leading to the efflux of ions and ATP, and cell death.[6][13]
-
Pediocin PA-1: As a Class IIa bacteriocin, Pediocin PA-1 utilizes a receptor-mediated mechanism. It specifically targets the mannose phosphotransferase system (Man-PTS), a sugar transport protein complex in the membrane of susceptible bacteria.[15] The N-terminal region of Pediocin binds to the receptor, and the C-terminal region inserts into the membrane, forming pores that disrupt the membrane potential and cellular transport processes.[15][16][17]
The distinct mechanisms of action are visualized in the following diagram.
Comparative Performance Data
The efficacy of bacteriocins is often measured by their inhibitory spectrum and Minimum Inhibitory Concentration (MIC) against various pathogens. The following table summarizes available data for the selected bacteriocins against the critical foodborne pathogen Listeria monocytogenes.
| Bacteriocin | Class | Target Organisms (General) | MIC against L. monocytogenes (ng/ml) |
| Enterocin AS-48 | Class Ib (Circular) | Broad spectrum Gram-positive, some Gram-negative with permeabilizers.[3][12] | 0.1 - 1 (as Enterocin A)[18] |
| Nisin | Class Ia (Lantibiotic) | Wide range of Gram-positive bacteria, including spores.[7] Effective against Gram-negatives with chelators like EDTA.[7][14] | Varies significantly by nisin variant and strain (typically in the low µg/ml range). |
| Pediocin PA-1 | Class IIa (Pediocin-like) | Primarily anti-Listeria, also other Gram-positives like Enterococcus and Clostridium.[8][9][19] | Generally low, comparable to Enterocin A.[19] |
Note: MIC values can vary significantly based on the specific bacterial strain, purity of the bacteriocin, and the assay conditions used. The data for Enterocin A, a related Class IIa bacteriocin, is used as a proxy for Enterocin AS-48's anti-listeria activity as they are often compared and show high efficacy.[18][19]
Experimental Protocols
Standardized methods are essential for evaluating and comparing bacteriocin activity. Below are outlines of key experimental protocols.
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
-
Preparation of Indicator Lawn: A susceptible indicator bacterium (e.g., Listeria monocytogenes) is grown in an appropriate broth to a specific turbidity (e.g., 0.5 McFarland standard). This culture is then swabbed uniformly across the surface of an agar (B569324) plate (e.g., BHI agar).
-
Well Creation: Sterile cork borers or pipette tips are used to punch uniform wells (6-8 mm diameter) into the agar.
-
Sample Application: A fixed volume (e.g., 50-100 µl) of the purified bacteriocin solution (at a known concentration) or the cell-free supernatant of the producer strain is added to each well. A negative control (sterile broth or buffer) should also be included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Result Interpretation: The diameter of the clear zone of inhibition around each well is measured. A larger diameter indicates higher antimicrobial activity.
The general workflow for screening and characterizing bacteriocins is depicted below.
This protocol determines the lowest concentration of a bacteriocin that prevents visible growth of a microorganism.
-
Preparation of Bacteriocin Dilutions: A two-fold serial dilution of the purified bacteriocin is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the indicator bacterium to a final concentration of approximately 5 x 10^5 CFU/ml.
-
Controls: A positive control well (broth + inoculum, no bacteriocin) and a negative control well (broth only) must be included.
-
Incubation: The plate is incubated under optimal growth conditions for the indicator strain (e.g., 24 hours at 37°C).
-
Reading Results: The MIC is determined as the lowest bacteriocin concentration in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
Summary and Conclusion
Enterocin AS-48, Nisin, and Pediocin PA-1 are potent antimicrobial peptides with significant potential in various industries.
-
Nisin stands out for its long history of safe use in the food industry and its dual mechanism of action that hinders resistance development.[5][6]
-
Pediocin PA-1 and other Class IIa bacteriocins are particularly noted for their potent anti-Listeria activity, making them highly valuable for food safety applications.[8][18]
-
Enterocin AS-48 offers the advantage of a broad inhibitory spectrum and high stability due to its unique circular structure, with a receptor-independent mechanism that may be effective against a wider range of bacteria.[3][4]
The choice of bacteriocin depends on the target application, the specific pathogens of concern, and the physicochemical conditions of the environment (e.g., food matrix, pH). Further research, including synergistic studies with other antimicrobials and advanced delivery systems, will continue to expand the utility of these powerful biomolecules.
References
- 1. scbt.com [scbt.com]
- 2. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cyclic Antibacterial Peptide Enterocin AS-48: Isolation, Mode of Action, and Possible Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Nisin: Application, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 7. Nisin - Wikipedia [en.wikipedia.org]
- 8. Pediocin PA-1, a wide-spectrum bacteriocin from lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Class IIa Bacteriocins: Diversity and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pediocin PA-1, a bacteriocin from Pediococcus acidilactici PAC1.0, forms hydrophilic pores in the cytoplasmic membrane of target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparative studies of class IIa bacteriocins of lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative Studies of Class IIa Bacteriocins of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthetic Deoxyenterocin
For researchers, scientists, and drug development professionals, establishing the purity of a synthetic compound is a critical step to ensure reliable and reproducible results in preclinical and clinical research. This guide provides a comprehensive comparison of standard analytical methods for assessing the purity of synthetic Deoxyenterocin, a polyketide natural product. While this compound is not a peptide, this guide will also draw comparisons to the well-established methodologies used for synthetic peptide purity assessment, providing a broad context for purity validation of complex synthetic molecules.
Understanding Potential Impurities
The total synthesis of complex molecules like this compound can introduce various impurities.[1][2][3] Similarly, the solid-phase peptide synthesis (SPPS) process is known to generate specific types of impurities.[4][5][6] Understanding these potential contaminants is crucial for selecting the appropriate analytical methods for their detection and quantification.
Common Impurities in Synthetic Molecules (including Polyketides like this compound):
-
Starting material residues: Unreacted starting materials from the synthesis.
-
Intermediates: Incomplete conversion of intermediates to the final product.
-
Side-products: Products from unintended reaction pathways.
-
Reagents and solvents: Residual chemicals used during the synthesis and purification process.[7]
-
Enantiomeric/Diastereomeric impurities: Formation of incorrect stereoisomers.[8]
Common Impurities in Synthetic Peptides:
-
Truncated sequences: Peptides missing one or more amino acids.[6]
-
Deletion sequences: Peptides lacking an amino acid from within the sequence.[4][6]
-
Incompletely deprotected peptides: Peptides retaining protecting groups on their side chains.[4][6]
-
Oxidized or reduced peptides: Chemical modifications of susceptible amino acid residues.[5]
-
Insertion sequences: Peptides with an additional amino acid.[4]
-
Diastereomeric impurities: Racemization of amino acids leading to the incorporation of D-isomers.[4][9]
-
Counter-ions: Molecules like trifluoroacetate (B77799) (TFA) that associate with the peptide during purification.[10][11]
Comparative Analysis of Purity Validation Methods
The most widely accepted methods for assessing the purity of synthetic molecules include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For peptides, Amino Acid Analysis (AAA) provides additional critical information.[6][12] Each technique offers distinct and complementary information regarding the purity and identity of the target compound.
Data Presentation: Quantitative Purity Assessment Methods
| Method | Principle | Information Provided | Primary Application for this compound | Primary Application for Peptides | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity.[6] | Quantifies the purity by measuring the relative area of the main peak.[10][13] | Primary quantitative method. High resolution for separating closely related impurities. | Primary quantitative method. Well-established for purity assessment.[7][12] | Does not provide direct information on molecular weight or structure.[6] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[7] | Confirms the molecular weight of the target compound and helps identify impurities.[14] | Identity confirmation. Often coupled with HPLC (LC-MS) for impurity identification.[15] | Identity confirmation. Essential for verifying the correct peptide sequence and identifying modifications.[10][14] | Not inherently quantitative without appropriate standards and calibration. |
| Nuclear Magnetic Resonance (NMR) | Analyzes the magnetic properties of atomic nuclei. | Provides detailed structural information, confirming the chemical structure and identifying structural isomers. | Structural confirmation. Can detect impurities with different chemical structures. | Less common for routine purity assessment but used for structural characterization of novel peptides or in cases of ambiguity. | Lower sensitivity compared to HPLC and MS for detecting trace impurities. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids, which are then quantified.[12] | Determines the amino acid composition and the exact peptide content (net peptide content).[7][11] | Not applicable as this compound is not a peptide. | Quantitative analysis of peptide content and composition. Complements HPLC purity data.[12] | Does not provide information on the peptide sequence or the presence of sequence-related impurities. |
| Chiral Chromatography | Separates enantiomers or diastereomers. | Quantifies the enantiomeric or diastereomeric purity.[9] | Potentially applicable to verify the stereochemical integrity of this compound. | Crucial for detecting racemization and ensuring the correct stereochemistry of amino acids.[8][9] | Requires specific chiral stationary phases and method development. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable purity validation.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general procedure for analyzing the purity of synthetic this compound.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA or formic acid in HPLC-grade acetonitrile (B52724).[16]
-
-
Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the compound and impurities. A typical gradient might be 5% to 95% B over 20-30 minutes.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of the synthetic this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases A and B) to a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all observed peaks.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol describes the use of LC-MS to confirm the identity of synthetic this compound.
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[14][16]
-
LC Conditions: Similar to the RP-HPLC protocol, but formic acid is often preferred over TFA as it is more compatible with MS detection.[15]
-
MS Conditions:
-
Ionization Mode: Positive or negative ion mode, depending on the compound's properties.
-
Mass Analyzer: Time-of-flight (TOF) or quadrupole analyzers are frequently used.[6]
-
Mass Range: Set the mass range to include the expected molecular weight of this compound.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the main peak. Compare this experimental mass with the theoretical mass of this compound.
Amino Acid Analysis (for Peptides)
This protocol provides a general overview of AAA for determining peptide content.
-
Instrumentation: An amino acid analyzer or an HPLC system configured for amino acid analysis.
-
Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids by heating in 6N HCl.
-
Derivatization: The free amino acids are often derivatized to make them detectable by UV or fluorescence.
-
Chromatography: The derivatized amino acids are separated by ion-exchange chromatography or reversed-phase HPLC.
-
Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known standard. The total peptide content is then calculated based on the known sequence and the measured quantities of stable amino acids.[11][12]
Mandatory Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for purity assessment of synthetic this compound.
Logical Relationship of Peptide Impurity Analysis
Caption: Relationship between peptide impurities and analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. benchchem.com [benchchem.com]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 10. jpt.com [jpt.com]
- 11. youtube.com [youtube.com]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. almacgroup.com [almacgroup.com]
- 14. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
Comparative Analysis of the Biological Activity of Deoxyenterocin and Commercial Antibiotics
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Deoxyenterocin, a bacteriocin (B1578144) with broad-spectrum potential, against a panel of clinically relevant bacteria. Due to the limited availability of specific data on this compound, this guide utilizes data from its parent compound, enterocin (B1671362), as a predictive proxy. The antibacterial efficacy of enterocin is compared with that of several widely used commercial antibiotics: Meropenem (B701), Ciprofloxacin (B1669076), Vancomycin, and Ampicillin (B1664943). This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Enterocins, a class of bacteriocins produced by Enterococcus species, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This guide collates available Minimum Inhibitory Concentration (MIC) data for various enterocins and compares them to the performance of established commercial antibiotics. While direct MIC values for this compound are not yet publicly available, the data presented for enterocins suggest a promising spectrum of activity that warrants further investigation and development.
Quantitative Comparison of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of enterocins and selected commercial antibiotics against a range of pathogenic bacteria. It is important to note that the presented enterocin data is a composite from studies on different enterocin variants and should be interpreted as a representative range of activity for this class of bacteriocins.
| Bacterial Species | Enterocins (µg/mL) | Meropenem (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) | Ampicillin (µg/mL) |
| Gram-Positive | |||||
| Staphylococcus aureus | 0.1 - 109[1][2] | 0.06 - 4 | 0.25 - >1025[3][4][5] | 0.5 - 2[6][7] | 0.6 - 32[8][9] |
| Staphylococcus aureus (MRSA) | 100 - 12800 AU/mL†[10][11] | 0.5 - 128 | 0.25 - >1025[3][4][5] | 0.5 - 2[6][7][12][13][14] | 1 - 32[9][15] |
| Enterococcus faecalis | Susceptible | 4 - 64 | 0.25 - 8 | Susceptible | 1 - 16[16][17] |
| Gram-Negative | |||||
| Escherichia coli | 0.1 - 3.2[2] | 0.015 - 0.25 | 0.004 - >128 | >1024 | 4 - >256[8][18][19] |
| Pseudomonas aeruginosa | 27 - 109[1][20] | 0.5 - 32[21][22][23][24][25] | 0.06 - >1024 | >1024 | >512 |
†Note: Activity units (AU/mL) are not directly comparable to µg/mL. These values indicate susceptibility but require standardization for direct comparison.
Experimental Protocols
The Minimum Inhibitory Concentration (MIC) data presented in this guide are typically determined using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI). The most common method is the broth microdilution assay.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strain to be tested is grown on an agar (B569324) plate, and a few colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways affected by this compound are still under investigation, enterocins, in general, exert their antimicrobial effect primarily through membrane disruption.
The binding of enterocin molecules to the bacterial cell membrane leads to the formation of pores. This disrupts the membrane potential and permeability, causing a leakage of essential ions and molecules. The resulting depolarization of the membrane interferes with vital cellular processes, such as ATP synthesis, ultimately leading to bacterial cell death.
Conclusion
The available data on enterocins suggest that this class of bacteriocins, including this compound, holds promise as a potential alternative or adjunct to conventional antibiotics. Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including some drug-resistant strains, highlights their therapeutic potential. However, further research is imperative to isolate and characterize this compound specifically and to determine its precise MIC values against a comprehensive panel of pathogens. In-depth studies into its mechanism of action and potential for in vivo efficacy are also crucial next steps in the drug development pipeline. This guide serves as a foundational resource to encourage and inform these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 5. In Vitro Susceptibility of Ciprofloxacin-Resistant Methicillin-Resistant Staphylococcus aureus to Ototopical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility to postbiotics - enterocins of methicillin-resistant Staphylococcus aureus strains isolated from rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. clinician.nejm.org [clinician.nejm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Efficacy of ampicillin against methicillin-resistant Staphylococcus aureus restored through synergy with branched poly(ethylenimine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of Resistance to Imipenem and Ampicillin in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. academic.oup.com [academic.oup.com]
- 19. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial activity of Enterococcus-derived bacteriocins against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antibacterial activity of meropenem against Pseudomonas aeruginosa, including antibiotic-induced morphological changes and endotoxin-liberating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparative activity of meropenem against Pseudomonas aeruginosa strains with well-characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Optimization of Meropenem Minimum Concentration/MIC Ratio To Suppress In Vitro Resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Challenging T > MIC Using Meropenem vs. Escherichia coli and Pseudomonas aeruginosa [frontiersin.org]
- 25. droracle.ai [droracle.ai]
Cross-Reactivity Profile of Deoxyenterocin Against Common Kinase Targets
Introduction
Deoxyenterocin is a novel synthetic molecule identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and a validated target in oncology. To evaluate its specificity and potential for off-target effects, a comprehensive cross-reactivity study was conducted. This guide provides a comparative analysis of this compound's binding affinity and inhibitory activity against other closely related receptor tyrosine kinases (RTKs) and compares its performance with established first-generation EGFR inhibitors, Gefitinib and Erlotinib. The following sections detail the experimental protocols, present comparative data, and illustrate the workflows used in this analysis.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of this compound was assessed against a panel of kinases, including EGFR, HER2, and VEGFR2. The half-maximal inhibitory concentrations (IC50) were determined and compared with those of Gefitinib and Erlotinib.
Table 1: Comparative IC50 Values (nM) of this compound and Reference Inhibitors
| Compound | EGFR (nM) | HER2 (nM) | VEGFR2 (nM) |
| This compound | 15 | 1,250 | > 10,000 |
| Gefitinib | 25 | 1,500 | > 10,000 |
| Erlotinib | 20 | 1,800 | > 10,000 |
The data indicates that this compound exhibits high potency against EGFR, comparable to or exceeding that of the reference compounds. Notably, its activity against HER2 is significantly lower, and it shows negligible activity against VEGFR2 at the tested concentrations, suggesting a high degree of selectivity for EGFR.
Experimental Protocols
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay was employed to determine the binding affinity and subsequent IC50 values of the test compounds against the selected kinases.
Principle: The assay is based on the binding of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor tracer to a kinase. A europium (Eu)-labeled anti-tag antibody is also bound to the kinase. When the tracer is bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the europium donor and the Alexa Fluor™ acceptor. Test compounds that are active inhibitors will compete with the tracer for the ATP binding site, leading to a decrease in the FRET signal.
Procedure:
-
A solution containing the respective kinase (EGFR, HER2, or VEGFR2) and the Eu-anti-tag antibody was prepared in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test compounds (this compound, Gefitinib, Erlotinib) were serially diluted in DMSO and then added to the kinase solution in a 384-well plate.
-
The Alexa Fluor™ 647-labeled tracer was added to the wells.
-
The plate was incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
The plate was read on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) by measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
The TR-FRET ratio (665 nm emission / 615 nm emission) was calculated, and the data were normalized to the controls (no inhibitor).
-
IC50 values were determined by fitting the data to a four-parameter logistic curve using GraphPad Prism software.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
A Comparative Guide to the Validation of Deoxyenterocin's Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biosynthetic pathway of deoxyenterocin with alternative bacteriocin (B1578144) production systems. It is designed to offer an objective analysis of performance, supported by available experimental data, to aid researchers in the exploration and validation of novel antimicrobial compounds.
Introduction to this compound and its Biosynthetic Pathway
This compound is a polyketide natural product that serves as a precursor to the potent antibiotic enterocin (B1671362). Its biosynthesis is orchestrated by a Type II polyketide synthase (PKS) system, a class of enzyme complexes known for producing a diverse array of secondary metabolites. Unlike typical aromatic polyketides, the this compound pathway generates a non-aromatic carbon skeleton due to the notable absence of cyclase and aromatase enzymes in its gene cluster. The validation of this pathway is crucial for understanding its unique mechanisms and for harnessing its potential in synthetic biology and drug discovery.
The core biosynthetic machinery for this compound is encoded within the enterocin gene cluster, originally identified in 'Streptomyces maritimus'. Key enzymatic steps that have been validated to be involved in the formation of the this compound scaffold include:
-
Polyketide chain assembly: A minimal PKS complex iteratively condenses acyl-CoA extender units to a starter unit, forming a linear poly-β-keto chain.
-
Ketoreduction: A specific ketoreductase, EncD, reduces a specific ketone group on the polyketide backbone.
-
Oxygenation: A cytochrome P450 monooxygenase, EncR, is proposed to be involved in a key oxidative rearrangement step.
Comparative Analysis of Bacteriocin Biosynthetic Pathways
To provide a broader context for the validation of the this compound pathway, this section compares it with two other well-characterized bacteriocin biosynthetic systems: Lantibiotics and Sactipeptides . These alternatives are ribosomally synthesized and post-translationally modified peptides (RiPPs), representing a fundamentally different approach to antimicrobial peptide production compared to the PKS-driven synthesis of this compound.
| Feature | This compound Pathway (Type II PKS) | Lantibiotic Pathway (Class I & II) | Sactipeptide Pathway |
| Biosynthetic Machinery | Multi-enzyme complex (Polyketide Synthase) | Ribosome, Modifying Enzymes (e.g., LanB, LanC, LanM) | Ribosome, Modifying Enzymes (Radical SAM enzymes - Sactisynthases) |
| Precursor Molecule | Acyl-CoA starter and extender units | Ribosomally synthesized precursor peptide (with leader and core regions) | Ribosomally synthesized precursor peptide (with leader and core regions) |
| Key Modifications | Ketoreduction, Cyclization (non-aromatic) | Dehydration of Ser/Thr, Thioether bridge formation (Lanthionine/Methyllanthionine) | Thioether cross-link between Cys and α-carbon of another amino acid |
| Example Enzymes | EncD (Ketoreductase), EncR (Cytochrome P450) | NisB (Dehydratase), NisC (Cyclase) | AlbA, ThnB (Sactisynthases) |
| Production Titers | Variable, dependent on host and expression system. Limited quantitative data available for this compound itself. | Nisin A: ~3-4 mg/L in native producer[1]. Nisin H: 0.2–0.35 mg/L, Nisin P: 0.1–0.2 mg/L in native producers[1]. | Variable, often in the µg/L to low mg/L range in heterologous hosts. |
Experimental Validation Protocols
The validation of a biosynthetic pathway is a multi-step process that typically involves heterologous expression of the gene cluster, in vitro characterization of key enzymes, and structural elucidation of the resulting products.
Heterologous Expression of the Enterocin Biosynthetic Gene Cluster
This protocol outlines the general steps for expressing the enterocin gene cluster in a heterologous host, such as Streptomyces coelicolor or Streptomyces albus.[2][3][4][5]
Objective: To produce this compound in a host organism that does not naturally synthesize it, confirming the function of the cloned gene cluster.
Methodology:
-
Gene Cluster Cloning: The entire enterocin biosynthetic gene cluster is cloned from the genomic DNA of the producing organism into a suitable expression vector (e.g., a cosmid or a bacterial artificial chromosome).
-
Host Transformation: The expression vector containing the gene cluster is introduced into a well-characterized Streptomyces host strain via conjugation or protoplast transformation.
-
Culture and Fermentation: The recombinant Streptomyces strain is cultured under optimized conditions to induce the expression of the biosynthetic genes.
-
Metabolite Extraction and Analysis: The culture broth and mycelium are extracted with organic solvents. The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the presence of this compound and other related metabolites. Comparison with an authentic standard of this compound is performed for confirmation.
In Vitro Characterization of Key Enzymes
a) EncD Ketoreductase Activity Assay
This assay is designed to confirm the function of the EncD ketoreductase in reducing a specific ketone group on a polyketide substrate.
Methodology:
-
Enzyme Purification: The encD gene is cloned into an expression vector and overexpressed in E. coli. The recombinant EncD protein is then purified to homogeneity.
-
Substrate Synthesis: A suitable polyketide substrate mimic is chemically synthesized.
-
Enzyme Assay: The purified EncD is incubated with the substrate mimic and the cofactor NADPH. The reaction progress is monitored by measuring the decrease in NADPH absorbance at 340 nm using a spectrophotometer.
-
Product Analysis: The reaction mixture is analyzed by HPLC and MS to confirm the formation of the reduced product.
-
Kinetic Analysis: To determine the enzyme's kinetic parameters (Km and kcat), the assay is performed with varying concentrations of the substrate and NADPH.[6]
b) EncR Cytochrome P450 Activity Assay
This assay aims to characterize the catalytic function of the EncR cytochrome P450 enzyme.
Methodology:
-
Enzyme Expression and Solubilization: The encR gene is expressed in a suitable host (e.g., E. coli). The recombinant EncR, which is often a membrane-associated protein, is solubilized using detergents.
-
Reconstitution of the P450 System: The activity of many P450 enzymes requires a redox partner, such as a ferredoxin and a ferredoxin reductase. The assay, therefore, involves reconstituting the complete electron transport chain in vitro.
-
Enzyme Assay: The reconstituted P450 system is incubated with a potential substrate (e.g., a this compound precursor) and the cofactor NADPH.
-
Product Detection: The formation of the product is monitored using HPLC and MS.
In Vitro Reconstitution of Alternative Bacteriocin Pathways
a) Lantibiotic Biosynthesis
The in vitro reconstitution of lantibiotic biosynthesis provides a powerful tool to study the intricate post-translational modification process.[7][8][9][10][11][12]
Methodology:
-
Expression and Purification of Components: The precursor peptide (e.g., NisA) and the modifying enzymes (e.g., NisB and NisC) are individually overexpressed in E. coli and purified.
-
In Vitro Modification Reaction: The purified precursor peptide is incubated with the modifying enzymes in a reaction buffer containing ATP and other necessary cofactors.
-
Analysis of Modified Peptides: The reaction products are analyzed by MALDI-TOF mass spectrometry to observe the mass shifts corresponding to dehydration and cyclization events.
b) Sactipeptide Biosynthesis
The validation of sactipeptide biosynthesis involves the in vitro characterization of the key radical SAM enzymes.
Methodology:
-
Anaerobic Protein Purification: Sactisynthases are iron-sulfur cluster-containing enzymes and are sensitive to oxygen. Therefore, their expression and purification must be performed under strictly anaerobic conditions.
-
In Vitro Reconstitution of the Radical SAM Reaction: The purified sactisynthase is incubated with the precursor peptide, S-adenosylmethionine (SAM), and a reducing agent in an anaerobic environment.
-
Product Characterization: The formation of the thioether cross-linked product is confirmed by mass spectrometry and NMR spectroscopy.
Visualizing the Pathways and Workflows
To facilitate a clearer understanding of the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for bacteriocin pathway validation.
Conclusion
The validation of this compound's biosynthetic pathway reveals a fascinating deviation from canonical Type II polyketide synthesis. While sharing the core machinery of PKSs, the absence of key cyclases and the involvement of specific tailoring enzymes like EncD and EncR highlight its unique evolutionary trajectory. In comparison to the RiPP-based pathways of lantibiotics and sactipeptides, the this compound pathway represents a distinct and less explored avenue for the discovery of novel antimicrobials. The experimental protocols outlined in this guide provide a roadmap for researchers to further dissect this and other novel biosynthetic pathways, ultimately paving the way for the bioengineering of new and improved therapeutic agents.
References
- 1. First evidence of production of the lantibiotic nisin P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition Kinetics and Emodin Cocrystal Structure of a Type II Polyketide Ketoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Discovery and in vitro biosynthesis of haloduracin, a two-component lantibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lacticin 481: in vitro reconstitution of lantibiotic synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chapter 21. In vitro studies of lantibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Reconstitution and Substrate Specificity of a Lantibiotic Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety and Handling Protocol for Deoxyenterocin
Disclaimer: Deoxyenterocin is a specialized polyketide natural product, and its synthesis has only recently been documented.[1][2][3] While a formal Safety Data Sheet (SDS) from a commercial supplier indicates minimal immediate hazards under standard laboratory conditions[4], the potent biological activity inherent to bacteriocins and novel antimicrobial peptides warrants a cautious approach.[5][6][7][8] This guide provides essential safety and handling protocols based on best practices for novel, biologically active peptides to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Assessment and Primary Controls
This compound is a ribosomally synthesized antimicrobial peptide.[8][9] While generally considered safe for the human body and sensitive to proteases, its potent biological activity necessitates careful handling to prevent unintended microbial disruption, potential allergic sensitization, and unknown long-term exposure effects.[9][10][11]
Primary Engineering Control: All handling of this compound in its powdered form must be conducted within a certified chemical fume hood or a powder containment balance hood to prevent aerosolization and inhalation.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The required level of PPE varies based on the specific handling procedure.
| Task / Procedure | Gloves | Eye Protection | Lab Coat / Gown | Respiratory Protection |
| Handling Solid (Weighing, Aliquoting) | Double Nitrile Gloves | Safety Goggles | Disposable Gown over Lab Coat | N95 or higher Respirator (Mandatory) |
| Preparing Stock Solutions (in fume hood) | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not required if in a certified fume hood |
| In Vitro / In Vivo Assays (Dilute Solutions) | Nitrile Gloves | Safety Glasses | Lab Coat | Not required |
| Large-Scale Culture / Production | Nitrile Gloves | Safety Goggles & Face Shield | Fluid-Resistant Gown | N95 or higher Respirator |
| Spill Cleanup | Heavy-duty Nitrile or Butyl Gloves | Safety Goggles & Face Shield | Disposable, Fluid-Resistant Gown | N95 or higher Respirator |
Operational Protocols
Adherence to standardized procedures is critical for minimizing exposure risk and ensuring experimental integrity.
Protocol 1: Weighing and Preparing Stock Solutions
-
Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary materials: spatulas, weigh boats, conical tubes, solvent/buffer, and vortex mixer.
-
Don PPE: Put on all required PPE for handling solids as specified in the table above. A visual guide for the correct sequence is provided below.
-
Weighing: Perform all weighing activities deep within the fume hood. Use a microbalance with a draft shield. Handle the container of powdered this compound with care to avoid generating dust. Use an anti-static weigh boat if available.
-
Solubilization: Add the desired solvent or buffer to the conical tube first. Carefully transfer the weighed this compound powder from the weigh boat into the tube.
-
Mixing: Cap the tube securely. Mix by gentle inversion or vortexing until the peptide is fully dissolved. Avoid sonication unless specified, as it can degrade the peptide.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
-
Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, to preserve its integrity.[4]
-
Cleanup: Decontaminate the spatula and work surface. Dispose of all contaminated disposables (weigh boat, gloves, gown) as chemical waste.
Diagram: PPE Donning and Doffing Workflow
Caption: Correct sequence for putting on and taking off PPE to minimize contamination.
Spill and Exposure Management
Immediate and correct response to spills and exposures is crucial.
Spill Response Protocol:
-
Alert & Isolate: Immediately alert others in the area. Secure the location and prevent entry.
-
Assess: Determine the nature of the spill (powder or liquid) and the approximate quantity.
-
Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table.
-
Containment:
-
For Powders: Gently cover the spill with absorbent pads dampened with a 10% bleach solution. Do NOT sweep dry powder.
-
For Liquids: Cover the spill with absorbent pads, working from the outside in.
-
-
Decontamination: Apply a 10% bleach solution or a suitable laboratory disinfectant to the spill area. Allow a contact time of at least 20 minutes.
-
Cleanup: Collect all contaminated materials (absorbent pads, broken glass) using forceps or tongs and place them into a designated chemical waste container.
-
Final Clean: Wipe the area again with the disinfectant, followed by water.
-
Doff PPE & Wash: Remove PPE as per the doffing procedure and wash hands thoroughly.
Exposure Protocol:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
Action: In all cases of exposure, seek immediate medical attention after initial decontamination and report the incident to your supervisor.
Diagram: this compound Spill Response Workflow
Caption: Step-by-step workflow for safely managing a this compound spill.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
Protocol for Waste Disposal:
-
Deactivation of Liquids: For liquid waste containing high concentrations of this compound (e.g., unused stock solutions), add household bleach to a final concentration of 10%. Allow it to sit for at least 30 minutes to deactivate the peptide.
-
Collection:
-
Solid Waste: All contaminated disposables (gloves, gowns, weigh boats, pipette tips, etc.) must be placed in a clearly labeled, sealed chemical waste container.
-
Liquid Waste: Collect deactivated liquid waste in a designated, sealed, and properly labeled hazardous waste container.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for chemical waste.
-
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not pour this compound solutions down the drain.[4]
References
- 1. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. researchgate.net [researchgate.net]
- 4. agscientific.com [agscientific.com]
- 5. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptides: The Production of Novel Peptide-Based Therapeutics in Plant Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Formulations for Antimicrobial Peptides [mdpi.com]
- 8. Frontiers | Antibacterial activities of bacteriocins: application in foods and pharmaceuticals [frontiersin.org]
- 9. Bacteriocins: Properties and potential use as antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
